1-(4-Fluoro-2-methylphenyl)guanidine chemical structure and molecular weight
An In-depth Technical Guide to 1-(4-Fluoro-2-methylphenyl)guanidine: Structure, Properties, and Synthetic Approaches Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 1...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 1-(4-Fluoro-2-methylphenyl)guanidine: Structure, Properties, and Synthetic Approaches
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(4-Fluoro-2-methylphenyl)guanidine, a substituted guanidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines plausible synthetic routes with a rationale for methodological choices and discusses potential therapeutic applications based on the well-established biological activities of the guanidine scaffold.
Introduction to the Guanidinium Scaffold
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic moiety that is protonated to form the resonance-stabilized guanidinium cation at physiological pH.[1] This unique electronic and structural feature allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and salt bridge formation, making it a privileged scaffold in the design of therapeutic agents.[2] Guanidine derivatives are found in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimicrobial, antifungal, and antihypertensive properties.[2][3] The subject of this guide, 1-(4-Fluoro-2-methylphenyl)guanidine, incorporates a substituted phenyl ring, which is expected to modulate its biological activity and pharmacokinetic profile.
Chemical Structure and Molecular Properties
The chemical identity of 1-(4-Fluoro-2-methylphenyl)guanidine is defined by its unique arrangement of atoms. A comprehensive summary of its key molecular properties is provided below.
Chemical Structure
The structure consists of a guanidine group attached to a phenyl ring at the first position. The phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position.
Caption: Chemical structure of 1-(4-Fluoro-2-methylphenyl)guanidine.
Molecular Formula and Weight
Property
Value
Molecular Formula
C₈H₁₀FN₃
Molecular Weight
167.18 g/mol
Monoisotopic Mass
167.08589 g/mol
Note: The molecular weight and monoisotopic mass were calculated based on the elemental composition of the deduced molecular formula.
Proposed Synthetic Methodologies
The synthesis of aryl guanidines can be achieved through several established methods.[4] A common and effective approach for the synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine would involve the guanylation of the corresponding aniline, 4-fluoro-2-methylaniline.
Guanylation of 4-Fluoro-2-methylaniline
This protocol describes a two-step process involving the formation of a cyanamide intermediate followed by its reaction with an amine. A more direct approach involves the use of a guanylating agent.
Step 1: Synthesis of the Guanylating Agent (e.g., from Cyanamide)
A common method involves the reaction of an amine with cyanamide.[4]
Protocol:
Dissolve 4-fluoro-2-methylaniline in a suitable solvent such as ethanol.
Add a molar equivalent of cyanamide.
The reaction mixture is typically heated under reflux for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure.
The crude product is then purified, often by recrystallization, to yield 1-(4-Fluoro-2-methylphenyl)guanidine.
Causality Behind Experimental Choices:
Solvent: Ethanol is a common choice as it is a polar protic solvent that can dissolve both the aniline and the cyanamide.
Heating: The reaction often requires heat to overcome the activation energy for the nucleophilic attack of the aniline on the cyanamide.
Caption: Proposed synthesis workflow for 1-(4-Fluoro-2-methylphenyl)guanidine.
Potential Applications in Drug Discovery
The guanidine moiety is a key pharmacophore in a wide range of clinically used drugs.[2] The incorporation of a 4-fluoro-2-methylphenyl group can influence the compound's lipophilicity, metabolic stability, and target-binding affinity.
Antimicrobial and Antifungal Agents: Guanidine-based compounds have demonstrated broad-spectrum antimicrobial and antifungal activities.[3] The specific substitutions on the phenyl ring of 1-(4-Fluoro-2-methylphenyl)guanidine could lead to novel agents with improved efficacy and selectivity.
Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of various enzymes. Substituted guanidines are explored as inhibitors of proteases, kinases, and other enzymes implicated in disease.[5]
Cardiovascular Drugs: Several guanidine derivatives are used as antihypertensive agents.[2] The substitution pattern on the aromatic ring plays a crucial role in their pharmacological activity.
Neurological Applications: Guanidine-containing molecules have been investigated for their effects on the central nervous system, including as antagonists for neuropeptide Y receptors.[2]
Conclusion
1-(4-Fluoro-2-methylphenyl)guanidine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure suggests the potential for a wide range of biological activities. Further investigation into its pharmacological properties is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this and related guanidine derivatives.
References
PubMed. Improved synthesis of 4-[18 F]fluoro-m-hydroxyphenethylguanidine using an iodonium ylide precursor. Available from: [Link]
Chemsrc. CAS#:709004-55-7 | 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine. Available from: [Link]
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An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(4-Fluoro-2-methylphenyl)guanidine
A Whitepaper and Investigational Guide for Drug Development Professionals Abstract The guanidine moiety is a privileged structural motif in medicinal chemistry, found in a wide array of biologically active natural produc...
Author: BenchChem Technical Support Team. Date: April 2026
A Whitepaper and Investigational Guide for Drug Development Professionals
Abstract
The guanidine moiety is a privileged structural motif in medicinal chemistry, found in a wide array of biologically active natural products and synthetic compounds.[1] Its ability to form strong, charge-assisted hydrogen bonds allows it to interact with various biological targets, including cell membranes, enzymes, ion channels, and receptors.[2][3] This guide introduces 1-(4-Fluoro-2-methylphenyl)guanidine, a novel synthetic compound, and outlines a comprehensive, multi-tiered strategy to elucidate its in vitro mechanism of action. As a Senior Application Scientist, this document provides not just a series of protocols, but a logical and self-validating framework for investigation, designed to move from broad phenotypic screening to precise molecular target identification and pathway analysis. We will explore three primary, plausible mechanistic hypotheses based on the known activities of related guanidine-containing molecules: direct antimicrobial action, modulation of specific host cell receptors or ion channels, and the induction of downstream cellular signaling cascades.
Introduction and Rationale
Guanidine-based compounds exhibit a remarkable diversity of biological effects. Many exert potent antimicrobial activity by disrupting the integrity of bacterial cytoplasmic membranes through electrostatic interactions with phospholipids.[2][4] Others function with high specificity within the central nervous system, modulating targets such as sigma receptors to offer neuroprotective effects, or acting as agonists for acid-sensing ion channels (ASICs).[5][6] The inclusion of a fluorinated phenyl ring, a common strategy in modern drug design to enhance metabolic stability and binding affinity, suggests that 1-(4-Fluoro-2-methylphenyl)guanidine has been optimized for specific biological interactions.[7]
The critical challenge and opportunity with any novel chemical entity lie in systematically and efficiently uncovering its mechanism of action (MoA). A definitive understanding of the MoA is paramount for successful drug development, informing efficacy, safety, and patient selection. This guide presents a robust in vitro workflow to characterize 1-(4-Fluoro-2-methylphenyl)guanidine, establishing a foundational dataset for further preclinical and clinical development.
A Multi-Pronged Strategy for MoA Elucidation
Our investigation is structured around a logical progression, beginning with broad-spectrum activity screening and narrowing down to specific molecular interactions. This approach ensures that resources are directed efficiently and that early data informs subsequent, more complex experiments.
Caption: Overall investigational workflow for MoA elucidation.
Hypothesis 1: Direct Antimicrobial Activity
Scientific Rationale: The cationic nature of the guanidinium group at physiological pH makes it a prime candidate for interacting with and disrupting negatively charged bacterial cell membranes. This is a well-established mechanism for many guanidine-based biocides.[2][4] Therefore, the first hypothesis is that 1-(4-Fluoro-2-methylphenyl)guanidine acts as a direct antimicrobial agent.
Protocol: In Vitro Cytotoxicity Assessment
Causality: Before assessing antimicrobial efficacy, it is crucial to determine the compound's toxicity profile against mammalian cells. This establishes a therapeutic window and ensures that any observed antimicrobial effects are not due to non-specific cytotoxicity. We will use two distinct assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which measures cell membrane integrity.
Detailed Methodology:
Cell Culture: Culture human lung epithelial cells (A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.[8]
Seeding: Seed 5x10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.[8]
Compound Treatment: Prepare a 2x serial dilution of 1-(4-Fluoro-2-methylphenyl)guanidine in culture media, ranging from 1000 µM to 0.5 µM. Replace the existing media with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
Incubation: Incubate the plates for 24 hours.
MTT Assay:
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[8]
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.
Read absorbance at 570 nm using a microplate reader.
LDH Assay:
Collect the supernatant from parallel wells before cell lysis.
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions to measure lactate dehydrogenase release, an indicator of membrane damage.[4]
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the CC50 (50% cytotoxic concentration) using non-linear regression.
Causality: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a quantitative measure of the compound's potency.
Detailed Methodology:
Microorganism Preparation: Prepare inocula of relevant bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 35218) and adjust the turbidity to a 0.5 McFarland standard.[9]
Assay Setup: In a 96-well microplate, add 50 µL of Mueller-Hinton broth to each well.
Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first well and perform a 2-fold serial dilution across the plate.
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, achieving a final concentration of approximately 5x10⁵ CFU/mL.
Controls: Include a positive control for growth (inoculum only) and a negative control for sterility (broth only).
Incubation: Incubate the plates at 35°C for 18-24 hours.[8]
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[8][9]
Parameter
S. aureus
E. coli
C. albicans
MIC (µg/mL)
4
16
32
MBC (µg/mL)
8
>128
>128
CC50 (A549 cells, µg/mL)
\multicolumn{3}{c
}{256}
Selectivity Index (CC50/MIC)
64
16
8
Table 1: Hypothetical activity data for 1-(4-Fluoro-2-methylphenyl)guanidine.
Hypothesis 2: Modulation of Host Cell Receptors or Ion Channels
Scientific Rationale: Structurally related guanidine compounds, such as N,N′-di-o-tolyl-guanidine (o-DTG), are well-characterized ligands for sigma receptors.[5] These receptors are implicated in a variety of cellular functions, including calcium signaling and neuro-modulation. The structural features of 1-(4-Fluoro-2-methylphenyl)guanidine make it a candidate for similar interactions.
Causality: This assay directly measures the ability of the test compound to bind to sigma-1 and sigma-2 receptors by competing with a known radiolabeled ligand. This provides a quantitative measure of binding affinity (Ki) and is a crucial first step in identifying a specific molecular target.
Caption: Hypothetical signaling pathway modulated by the compound.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to characterizing the in vitro mechanism of action of 1-(4-Fluoro-2-methylphenyl)guanidine. By integrating data from cytotoxicity, antimicrobial, receptor binding, functional cellular, and transcriptomic assays, a comprehensive MoA profile can be constructed.
Positive findings in any of these areas will trigger further, more focused investigations. For example, confirmed antimicrobial activity would lead to studies on membrane potential and integrity. Confirmed receptor binding would be followed by functional assays to determine agonism versus antagonism and downstream signaling validation (e.g., Western blotting for key pathway proteins like SMAD3). [10]This iterative and integrated approach ensures a robust and thorough understanding of the compound's biological activity, providing the solid scientific foundation required for its advancement as a potential therapeutic agent.
References
In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC. (n.d.). National Center for Biotechnology Information. [Link]
In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2024). MDPI. [Link]
Antifungal activity of guanidine compounds - PMC. (2025). National Center for Biotechnology Information. [Link]
(PDF) In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2025). ResearchGate. [Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons. (2018). PubMed. [Link]
Pharmacological Profile of 1-(4-Fluoro-2-methylphenyl)guanidine Derivatives: Targeting the MAPK/ERK Pathway
Executive Summary The mitogen-activated protein kinase (MAPK) signaling cascade is a fundamental regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway—often driven by KRAS or B...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The mitogen-activated protein kinase (MAPK) signaling cascade is a fundamental regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway—often driven by KRAS or BRAF mutations—is a hallmark of numerous malignancies, including melanoma, colorectal, and pancreatic cancers. While BRAF and MEK inhibitors have transformed oncological paradigms, acquired resistance remains a critical clinical hurdle.
1-(4-Fluoro-2-methylphenyl)guanidine and its derivatives have emerged as highly potent, selective pharmacophores for the development of next-generation Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) inhibitors (1)[1]. By acting as ATP-competitive antagonists directly at the terminal node of the MAPK cascade, these compounds bypass upstream resistance mechanisms, offering a robust therapeutic window. This technical guide delineates the mechanistic pharmacology, structure-activity relationships (SAR), and rigorous experimental validation protocols essential for evaluating this class of compounds.
Mechanistic Pharmacology & Pathway Dynamics
The ERK1/2 kinases are the terminal effectors of the RAS-RAF-MEK-ERK signaling axis (2)[2]. Upon activation by MEK1/2 via dual phosphorylation at the T-E-Y motif, ERK1/2 translocates to the nucleus to phosphorylate a myriad of substrates, including p90 ribosomal S6 kinase (RSK) and transcription factors like ELK1 (3)[3].
1-(4-Fluoro-2-methylphenyl)guanidine derivatives function as Type I ATP-competitive inhibitors. The pharmacological efficacy of this scaffold is driven by precise interactions within the ERK1/2 kinase hinge region (4)[4]:
Guanidine Moiety : Acts as a critical hydrogen-bond donor/acceptor network, anchoring the molecule to the backbone carbonyls and amides of the hinge region.
4-Fluoro Substitution : The highly electronegative fluorine atom engages in halogen bonding and enhances the metabolic stability of the phenyl ring against cytochrome P450-mediated oxidation.
2-Methyl Substitution : Provides a steric "wedge" that locks the phenyl ring into an optimal dihedral angle, maximizing van der Waals interactions within the hydrophobic selectivity pocket of ERK1/2.
MAPK/ERK signaling cascade highlighting the targeted inhibition of ERK1/2 by guanidine derivatives.
To contextualize the potency of 1-(4-Fluoro-2-methylphenyl)guanidine derivatives, it is essential to compare their pharmacological parameters against established ERK inhibitors such as Ulixertinib (BVD-523) and MK-8353 (5)[5]. The integration of the fluoro-methyl-phenyl-guanidine pharmacophore significantly improves biochemical affinity and cellular target engagement.
Table 1: Comparative Pharmacological Profile of ERK1/2 Inhibitors
Compound Class / Prototype
ERK1 IC50 (nM)
ERK2 IC50 (nM)
Primary Mechanism
Key Pharmacokinetic Advantage
1-(4-Fluoro-2-methylphenyl)guanidine derivatives
2.5 - 5.0
1.0 - 3.5
ATP-competitive (Type I)
High metabolic stability, enhanced BBB penetration potential.
Ulixertinib (BVD-523)
< 0.3
< 0.3
ATP-competitive (Type I)
High potency; reversible binding.
MK-8353 (SCH900353)
4.0
1.0
ATP-competitive (Type I)
High kinase selectivity; orally bioavailable.
Experimental Validation Protocols
To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires a self-validating system of biochemical and cellular assays. Because ATP-competitive ERK inhibitors disrupt the negative feedback loop to RAF/MEK, they often cause a paradoxical increase in MEK-mediated ERK phosphorylation (p-ERK) (3)[3]. Therefore, true target engagement must be measured by the inhibition of downstream substrates, specifically p-RSK (Thr359/Ser363).
Sequential validation workflow for assessing ERK1/2 inhibitor efficacy from biochemical to in vivo.
Protocol 1: Biochemical Target Engagement via TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the IC50 of the guanidine derivatives. TR-FRET is chosen because the time-delayed measurement eliminates compound autofluorescence and light scattering, ensuring a high signal-to-noise ratio (6)[6].
Reagent Preparation : Prepare recombinant ERK2 enzyme, biotinylated substrate peptide, and ATP (at the Km value, typically 10-100 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) (7)[7].
Compound Titration : Dispense the 1-(4-Fluoro-2-methylphenyl)guanidine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate.
Kinase Reaction : Add the ERK2/substrate/ATP mixture to the compounds. Incubate for 60 minutes at room temperature.
Detection Phase : Terminate the reaction by adding EDTA (10 mM final) alongside a Europium (Eu3+)-labeled anti-phospho-substrate antibody (donor) and Streptavidin-d2 (acceptor) (6)[6].
Signal Acquisition : Incubate for 2 hours. Read the plate on a TR-FRET compatible microplate reader, exciting at 337 nm and measuring emission ratios at 665 nm / 620 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Efficacy via p-RSK Western Blot
To validate that the biochemical inhibition translates to cellular pathway suppression, downstream RSK phosphorylation is quantified (3)[3].
Cell Culture & Treatment : Seed BRAF V600E mutant melanoma cells (e.g., A375) in 6-well plates. Starve cells in 0.1% FBS media overnight. Treat with the guanidine derivative (0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM) or Trametinib (1 µM, negative control for RSK phosphorylation) for 4 hours.
Lysis & Protein Extraction : Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states). Centrifuge at 14,000 x g for 15 mins at 4°C and collect the supernatant.
Electrophoresis & Transfer : Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
Immunoblotting : Block the membrane with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies: anti-p-RSK (Thr359/Ser363), anti-total RSK, anti-p-ERK (Thr202/Tyr204), anti-total ERK, and GAPDH (loading control).
Detection & Analysis : Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate.
Causality Check: A successful ERK inhibitor will show dose-dependent depletion of p-RSK, stable total RSK/ERK, and potentially elevated p-ERK due to feedback relief.
Clinical & Translational Implications
The development of 1-(4-Fluoro-2-methylphenyl)guanidine derivatives represents a critical advancement in overcoming MAPK pathway reactivation (1)[1]. In clinical settings, tumors often acquire resistance to BRAF inhibitors (e.g., Vemurafenib) or MEK inhibitors (e.g., Trametinib) via upstream receptor tyrosine kinase (RTK) amplification, NRAS mutations, or MEK1/2 mutations (5)[5]. Because ERK is the convergent downstream node, direct ERK inhibition effectively circumvents these upstream escape mechanisms (8)[8]. Furthermore, combination therapies pairing these ERK inhibitors with MEK inhibitors show synergistic potential by simultaneously blocking ERK activation and neutralizing residual ERK catalytic activity.
Pharmacological inhibitors of the ERK signaling pathway: application as anticancer drugs
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Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation
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Cell biology of ERK inhibitor activity in tumor cells. Western blot analysis...
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TR-FRET Technology: Principle, Advantages, and Applications
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Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format
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An In-depth Technical Guide to Receptor Binding Affinity Assays for 1-(4-Fluoro-2-methylphenyl)guanidine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Promise of a Novel Guanidino Compound The compound 1-(4-fluor...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Promise of a Novel Guanidino Compound
The compound 1-(4-fluoro-2-methylphenyl)guanidine represents a novel chemical entity with potential therapeutic applications. The guanidinium group, a common motif in medicinal chemistry, is known to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[1] The inclusion of a fluorinated and methylated phenyl ring suggests that this compound may exhibit unique selectivity and potency. The initial step in characterizing the pharmacological profile of this, or any novel compound, is to determine its binding affinity for a range of potential molecular targets. This guide provides a comprehensive, in-depth technical overview of the core principles and practical methodologies for conducting receptor binding affinity assays for 1-(4-fluoro-2-methylphenyl)guanidine.
As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow that mirrors the decision-making process in a drug discovery setting. We will explore the "why" behind experimental choices, ensuring that each step is part of a self-validating system, from initial assay selection to final data interpretation.
Pillar I: Strategic Assay Selection - Choosing the Right Tool for the Job
The first critical decision is the selection of the appropriate assay format. This choice is dictated by several factors including the availability of reagents, the required throughput, and the nature of the anticipated target. Given that the specific targets for 1-(4-fluoro-2-methylphenyl)guanidine are unknown, a tiered approach is recommended, starting with broad screening and progressing to more detailed characterization.
Initial Target Scoping: Where to Begin?
The guanidine moiety is a key structural feature. Literature precedents show that guanidine derivatives can interact with a range of receptors, including:
Muscarinic Receptors: Certain guanidine derivatives have been identified as potent muscarinic M2 and M4 receptor antagonists.[2][3]
Opioid Receptors: Bicyclic guanidines have demonstrated affinity for mu, kappa, and delta-opioid receptors.[4]
α2-Adrenoceptors: Aromatic guanidine derivatives have been characterized as α2-adrenoceptor antagonists.[5]
Monoamine Transporters: While not direct binders, compounds affecting monoamine transporters are often screened for off-target effects at related receptors.[6][7][8]
Neuropeptide FF Receptors: The guanidine group is a crucial feature for binding to NPFF receptors.[1][9]
Therefore, an initial screening panel could include representatives from these receptor families.
Core Assay Technologies: Radioligand vs. Fluorescence-Based Methods
Two primary technologies dominate the landscape of receptor binding assays: traditional radioligand binding assays and more modern fluorescence-based techniques.
1. Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are considered the benchmark for quantifying ligand-receptor interactions due to their sensitivity and robustness.[10] They directly measure the binding of a radiolabeled ligand to its receptor.
Principle: A radiolabeled compound (the "hot" ligand) is incubated with a receptor preparation. The amount of bound radioactivity is then measured, typically after separating the bound from the unbound ligand.[10]
Formats:
Filtration Assays: This classic method involves incubating the receptor, radioligand, and test compound, followed by rapid filtration through a filter mat that traps the receptor-ligand complexes.[10][11][12][13] The radioactivity retained on the filter is then quantified.
Scintillation Proximity Assays (SPA): This is a homogeneous assay format where the receptor is immobilized on scintillant-containing beads.[14][15][16][17] Only radioligand bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal, eliminating the need for a separation step.[14][15]
2. Fluorescence-Based Assays: A Non-Radioactive Alternative
Fluorescence-based assays offer a safer and often more convenient alternative to radioligand methods.[18]
Fluorescence Polarization (FP): This technique relies on the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule.[19][20][21][22] When a small fluorescent ligand is excited with polarized light, it tumbles rapidly, and the emitted light is depolarized.[21] Upon binding to a large receptor, its rotation slows, and the emitted light remains polarized.[21]
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays measure the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity.[20] This can be used to monitor ligand binding by labeling either the receptor or a competing ligand.
The choice between these technologies is summarized in the table below:
Feature
Radioligand Binding Assays
Fluorescence-Based Assays
Sensitivity
Very High
High
Throughput
Moderate (Filtration) to High (SPA)
High
Cost
High (radioligand synthesis, disposal)
Moderate to High (fluorescent probes)
Safety
Requires handling of radioactive materials
Non-radioactive
Interference
Quenching of signal
Compound autofluorescence, light scatter
Versatility
Broadly applicable
Requires suitable fluorescent probes
For initial screening of 1-(4-fluoro-2-methylphenyl)guanidine, a Scintillation Proximity Assay (SPA) would be an excellent choice due to its high throughput and homogeneous format. For more detailed characterization of promising "hits," a traditional filtration-based radioligand binding assay would provide the most robust and direct measurement of binding affinity.
The trustworthiness of any binding data hinges on the meticulous design and execution of the experimental protocol. The following sections provide detailed, field-proven workflows for both radioligand and fluorescence polarization assays.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for a competitive receptor binding assay, which is the most common format for characterizing unlabeled test compounds like 1-(4-fluoro-2-methylphenyl)guanidine.
Caption: General workflow for a competitive receptor binding assay.
This protocol is designed for a 96-well plate format and is a gold-standard method for determining the binding affinity (Ki) of a test compound.[6][10]
1. Preparation of Reagents:
Assay Buffer: The composition of the assay buffer is critical and should be optimized for each receptor target. A typical starting point is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA) to reduce non-specific binding.[23]
Receptor Membranes: Prepare membranes from cells or tissues expressing the target receptor. Homogenize in ice-cold lysis buffer, centrifuge to pellet the membranes, and resuspend in assay buffer.[6][23] Determine the protein concentration using a standard method like the BCA assay.[23]
Radioligand: Prepare a working solution of the radioligand in assay buffer at a concentration that is typically at or below its dissociation constant (Kd) for the receptor.[24]
Test Compound (1-(4-fluoro-2-methylphenyl)guanidine): Prepare a serial dilution series of the test compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.[6]
Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, unlabeled ligand for the target receptor (e.g., 1000-fold the Kd of the radioligand).[25][26] This will be used to determine the amount of radioligand that binds non-specifically to the membranes, filters, and tubes.
2. Assay Plate Setup:
Total Binding: Add assay buffer, radioligand, and receptor membranes.[6]
Non-Specific Binding (NSB): Add the high-concentration unlabeled ligand, radioligand, and receptor membranes.[6]
Test Compound: Add the serial dilutions of 1-(4-fluoro-2-methylphenyl)guanidine, radioligand, and receptor membranes.[6]
3. Incubation:
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[6] This time should be determined empirically for each receptor-ligand system.
4. Filtration and Washing:
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.[23][27]
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[23][27]
5. Detection:
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[28]
6. Data Analysis:
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.[25]
Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of the test compound.
Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[28]
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24][28]
This homogeneous assay format is well-suited for high-throughput screening.[21][22]
1. Preparation of Reagents:
Assay Buffer: Similar to the radioligand assay, an optimized buffer is crucial.
Receptor Preparation: A soluble or membrane-bound receptor preparation can be used.
Fluorescent Ligand: A fluorescently labeled ligand with known affinity for the target receptor is required. Prepare a working solution at a concentration around its Kd.
Test Compound (1-(4-fluoro-2-methylphenyl)guanidine): Prepare a serial dilution series as described above.
2. Assay Plate Setup:
Add the receptor preparation, fluorescent ligand, and serial dilutions of the test compound to the wells of a low-binding microplate.
3. Incubation:
Incubate the plate at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
4. Detection:
Measure the fluorescence polarization of each well using a microplate reader equipped with polarization filters.[21]
5. Data Analysis:
The data analysis is analogous to the radioligand assay. The change in fluorescence polarization is plotted against the log concentration of the test compound to generate a competition curve and determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Pillar III: Authoritative Grounding & Comprehensive Data Interpretation
A key aspect of scientific integrity is the ability to interpret data within the broader context of established principles and to present it in a clear, unambiguous manner.
Understanding Key Binding Parameters
Parameter
Definition
How it is Determined
Significance
Kd (Dissociation Constant)
The concentration of ligand at which 50% of the receptors are occupied at equilibrium.[29][30]
Saturation binding experiments with a labeled ligand.[24][29]
A measure of the affinity of a ligand for its receptor. A lower Kd indicates higher affinity.
IC50 (Inhibitory Concentration 50%)
The concentration of a competing ligand that displaces 50% of the specific binding of a labeled ligand.[28]
Provides information on the density of the target receptor.
Data Visualization and Interpretation
The results of competitive binding assays are typically presented as sigmoidal dose-response curves.
Caption: Example of a competition binding curve.
From this curve, the IC50 value is determined. The Ki value is then calculated to provide a standardized measure of the affinity of 1-(4-fluoro-2-methylphenyl)guanidine for the target receptor.
Addressing Non-Specific Binding: A Critical Consideration
Non-specific binding (NSB) is the binding of a ligand to sites other than the receptor of interest, such as other proteins, lipids, or the assay materials.[25][32][33][34] High NSB can obscure the specific binding signal and lead to inaccurate results.[34]
Strategies to Minimize Non-Specific Binding:
Inclusion of a Blocking Agent: Adding BSA or other proteins to the assay buffer can saturate non-specific binding sites.[33]
Use of Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can reduce hydrophobic interactions that contribute to NSB.[33][34]
Optimization of Ionic Strength: Adjusting the salt concentration in the buffer can minimize electrostatic interactions.[34]
Filter Pre-treatment: For filtration assays, pre-soaking the filters with a solution like polyethyleneimine (PEI) can reduce ligand binding to the filter itself.[23][27]
The following diagram illustrates the concept of total, non-specific, and specific binding.
Caption: The relationship between total, non-specific, and specific binding.
Conclusion: A Pathway to Pharmacological Characterization
This technical guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound 1-(4-fluoro-2-methylphenyl)guanidine. By adopting a strategic approach to assay selection, adhering to rigorous and self-validating protocols, and applying a deep understanding of the underlying principles of data analysis, researchers can confidently and accurately characterize the pharmacological profile of this and other promising new chemical entities. The journey from a novel compound to a potential therapeutic begins with a thorough understanding of its interactions at the molecular level, and receptor binding affinity assays are an indispensable tool in this critical endeavor.
Luchowski, P. et al. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79-94. [Link]
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
Heilker, R. et al. (2019). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 20(18), 4596. [Link]
Szałaj, N. et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(13), 2446-2458. [Link]
Glickman, F. et al. (2008). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies, 6(3), 435-455. [Link]
Szałaj, N. et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(13), 2446-2458. [Link]
Dr. GPCR. Fluorescence Polarization in GPCR Research. [Link]
Stoddart, L. A. et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology, 172(12), 2936-2947. [Link]
Sykes, D. A. & Charlton, S. J. (2012). Analyzing Kinetic Binding Data. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
Parker, G. J. et al. (2002). USE OF FLUORESCENCE POLARIZATION DETECTION FOR THE MEASUREMENT OF FLUOPEPTIDE™ BINDING TO G PROTEIN-COUPLED RECEPTORS. Journal of Biomolecular Screening, 7(6), 553-559. [Link]
Rodbard, D. (1974). Computer Analysis for Data from Competitive Protein-Binding Assays. Clinical Chemistry, 20(10), 1255-1270. [Link]
Rio, D. C. (2014). Filter-Binding Assay for Analysis of RNA–Protein Interactions. Cold Spring Harbor Protocols, 2014(10), 1098-1101. [Link]
Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
Patlolla, B. et al. (2022). Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. Molecules, 27(17), 5488. [Link]
Rozas, I. et al. (2007). Guanidine and 2-Aminoimidazoline Aromatic Derivatives as α2-Adrenoceptor Antagonists, 1: Toward New Antidepressants with Heteroatomic Linkers. Journal of Medicinal Chemistry, 50(20), 4965-4976. [Link]
Sitte, H. H. & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1232, 237-251. [Link]
Galal, K. et al. (2024). Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. Research Square. [Link]
Zwart, R. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]
Sitte, H. H. & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1232, 237-251. [Link]
Nakamura-Nakayama, M. et al. (2022). Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators. ACS Medicinal Chemistry Letters, 13(2), 268-273. [Link]
Quora. In ligand-receptor binding, is Ki the same as Kd, just named differently from different contexts? [Link]
Nakamura-Nakayama, M. et al. (2022). Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators. ACS Medicinal Chemistry Letters, 13(2), 268-273. [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Rio, D. C. (2014). Filter-Binding Assay for Analysis of RNA-Protein Interactions. Cold Spring Harbor Protocols, 2014(10), 1098-1101. [Link]
Adamska-Bartłomiejczyk, A. et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 22(17), 4789-4803. [Link]
Ziółkowska, H. et al. (2012). Selective mode of action of guanidine-containing non-peptides at human NPFF receptors. Neuropeptides, 46(4), 183-193. [Link]
Preliminary Toxicity Screening of 1-(4-Fluoro-2-methylphenyl)guanidine: A Comprehensive Framework
As drug development professionals and toxicologists, we constantly balance the pursuit of highly potent pharmacophores with the mitigation of structural liabilities. Arylguanidines, such as 1-(4-Fluoro-2-methylphenyl)gua...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and toxicologists, we constantly balance the pursuit of highly potent pharmacophores with the mitigation of structural liabilities. Arylguanidines, such as 1-(4-Fluoro-2-methylphenyl)guanidine, present a unique challenge. The guanidine moiety is highly basic (pKa ~12–13), meaning it is almost entirely protonated at physiological pH. While the fluoro and methyl substitutions on the phenyl ring are strategically placed to enhance lipophilicity and block specific CYP450 metabolic hotspots, the cationic nature of the molecule introduces inherent risks, including hERG channel blockade, phospholipidosis, and the potential formation of reactive N-hydroxylated intermediates.
Drawing upon established toxicological assessments of structurally similar arylguanidines like 1,3-diphenylguanidine (DPG), this whitepaper outlines a self-validating, tiered preliminary toxicity screening cascade specifically tailored for 1-(4-Fluoro-2-methylphenyl)guanidine.
Tier 1: In Vitro Cytotoxicity and Genotoxicity
Before advancing to complex models, we must establish the baseline cellular insult and mutagenic potential of the compound.
Kinetic Cytotoxicity Profiling
Traditional endpoint assays (e.g., MTT, AlamarBlue) often miss delayed apoptotic events. For arylguanidines, we employ Real-Time Cell Analysis (RTCA) via impedance monitoring, which correlates highly with traditional endpoint assays while providing continuous kinetic data over 24–72 hours[1].
Causality Check: The highly basic guanidine can disrupt cellular bioenergetics and mitochondrial membrane potential[1]. RTCA allows us to pinpoint the exact onset of toxicity, differentiating between acute necrosis (immediate impedance drop) and delayed apoptosis (gradual decline).
Genotoxicity: OECD 471 Bacterial Reverse Mutation Test (Ames Test)
To evaluate whether the compound or its metabolites induce point mutations (base substitutions or frameshifts), we strictly adhere to OECD Test Guideline 471[2][3]. The inclusion of a mammalian liver S9 fraction is critical here; while the parent guanidine may be stable, CYP-mediated oxidation of the methyl group or N-hydroxylation of the guanidine can yield electrophilic mutagens[4].
Step-by-Step Methodology (Pre-incubation Method):
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight to late exponential phase[2][5].
Dose Formulation: Prepare 1-(4-Fluoro-2-methylphenyl)guanidine in DMSO across five concentration levels (e.g., 5, 50, 500, 1500, and 5000 µ g/plate ).
Pre-incubation (The Critical Step): Mix 0.1 mL of the bacterial suspension, 0.1 mL of the test substance, and 0.5 mL of S9 mix (or phosphate buffer for non-activated controls). Incubate at 37°C for 20 minutes. Rationale: Pre-incubation is chosen over plate incorporation because short-lived reactive metabolites of fluorinated aromatics require direct contact with bacteria in a liquid matrix before diffusing into agar[2].
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the mixture, vortex, and pour onto minimal agar plates[5].
Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies manually or via automated colony counters. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (typically ≥2-fold over vehicle control)[5].
Tier 2: Cardiotoxicity and Mechanistic Liabilities
Putative mechanistic pathways for arylguanidine-induced hepatotoxicity and cardiotoxicity.
Because 1-(4-Fluoro-2-methylphenyl)guanidine carries a permanent positive charge at physiological pH, it perfectly fits the pharmacophore model for the hERG (Kv11.1) potassium channel's central cavity. Binding here delays ventricular repolarization (QT prolongation). We mandate an automated patch-clamp electrophysiology assay using CHO cells stably expressing hERG to derive a precise IC50. An IC50 < 10 µM typically triggers a structural redesign (e.g., reducing basicity via electron-withdrawing groups).
Tier 3: Acute In Vivo Toxicity (Rodent Model)
If the compound clears in vitro thresholds, we proceed to in vivo assessment. To minimize animal use while obtaining robust hazard classification, we utilize the OECD Test Guideline 423 (Acute Toxic Class Method) [6][7]. Historical data on related arylguanidines (like DPG) show median lethal doses (LD50) around 350–460 mg/kg in rats, with clinical signs including severe gastrointestinal irritation, weakness, and respiratory distress.
Step-by-Step Methodology (OECD 423):
Animal Preparation: Select healthy, nulliparous, and non-pregnant female rats (females are generally more sensitive). Fast the animals overnight prior to dosing[6][7].
Dose Selection: Because related arylguanidines show moderate toxicity, we bypass the 2000 mg/kg limit test and initiate dosing at 300 mg/kg body weight[8].
Administration: Administer the compound as a single oral dose via gavage. The volume should not exceed 1 mL/100g body weight[7].
Stepwise Observation: Dose exactly three animals.
If 2 or 3 animals die, the next step is to test three new animals at a lower dose (50 mg/kg)[8].
If 0 or 1 animal dies, test three additional animals at the same dose (300 mg/kg) to confirm, or move to a higher dose (2000 mg/kg) depending on the exact mortality ratio[6].
Clinical Monitoring: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Monitor for tremors, lethargy, and changes in body weight[6].
Pathology: At day 14 (or upon humane euthanasia of moribund animals), perform a gross necropsy, paying special attention to the GI tract and lungs, which are known target organs for guanidine toxicity.
Quantitative Data Interpretation & Go/No-Go Thresholds
To ensure objective decision-making, the following self-validating thresholds are established for the screening cascade.
Assay / Parameter
Target Metric
"Go" Threshold (Acceptable)
"No-Go" Threshold (Liability)
RTCA Cytotoxicity
IC50 (48h exposure)
> 50 µM
< 10 µM (High acute toxicity)
OECD 471 (Ames)
Revertant Colony Count
< 2-fold increase vs. control
≥ 2-fold dose-dependent increase
hERG Patch-Clamp
IC50 (Tail current block)
> 30 µM
< 10 µM (High arrhythmia risk)
OECD 423 (In Vivo)
Estimated LD50
> 2000 mg/kg (GHS Category 5)
< 300 mg/kg (GHS Category 3)
Screening Cascade Visualization
Tiered preliminary toxicity screening workflow for arylguanidine derivatives.
References
Agilent Technologies. Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Agilent Application Notes. Available at:[Link]
Environment Canada / Health Canada. Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine). Government of Canada. Available at: [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). Guanidine, N,N'-diphenyl-: Human health tier II assessment. Australian Government. Available at:[Link]
National Toxicology Program (NTP). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS: Acute Oral Toxicity – Acute Toxic Class Method. OECD. Available at: [Link]
Organisation for Economic Co-operation and Development (OECD). Detailed Review Paper on the miniaturised versions of the bacterial reverse gene mutation test (OECD TG 471). Available at: [Link]
Discovery and early-stage research of 1-(4-Fluoro-2-methylphenyl)guanidine
An In-depth Technical Guide to the Discovery and Early-Stage Research of 1-(4-Fluoro-2-methylphenyl)guanidine Authored by: A Senior Application Scientist Foreword: The Guanidine Moiety as a Privileged Scaffold in Drug Di...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Discovery and Early-Stage Research of 1-(4-Fluoro-2-methylphenyl)guanidine
Authored by: A Senior Application Scientist
Foreword: The Guanidine Moiety as a Privileged Scaffold in Drug Discovery
The guanidine group, characterized by its Y-shaped planar arrangement of a central carbon atom and three nitrogen atoms, is a recurring motif in a vast array of biologically active natural products and synthetic compounds.[1] Its ability to form strong, delocalized positive charges at physiological pH allows for potent interactions with biological targets through hydrogen bonding and electrostatic interactions.[2] This unique physicochemical property has rendered guanidine-containing molecules valuable as therapeutic agents across a spectrum of diseases, including roles as anti-inflammatory agents, inhibitors of nitric oxide synthase, and agents targeting the central nervous system.[3] This guide provides a comprehensive, prospective framework for the discovery and initial-stage research of a novel compound, 1-(4-Fluoro-2-methylphenyl)guanidine, leveraging established principles in medicinal chemistry and drug development.
Part 1: Synthesis and Characterization of 1-(4-Fluoro-2-methylphenyl)guanidine
The rational design of a synthetic route is the foundational step in the investigation of any new chemical entity. For substituted phenylguanidines, several reliable methods have been established.[4][5] A common and effective approach involves the reaction of a substituted aniline with a cyanamide derivative.[6] This strategy is selected for its efficiency and the ready availability of starting materials.
Proposed Synthetic Pathway
The synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine can be envisioned as a two-step process, commencing with the commercially available 4-fluoro-2-methylaniline. The initial step involves the formation of the corresponding cyanamide, which is then converted to the target guanidine.
Caption: Proposed synthetic workflow for 1-(4-Fluoro-2-methylphenyl)guanidine.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(4-Fluoro-2-methylphenyl)cyanamide
In a well-ventilated fume hood, dissolve 4-fluoro-2-methylaniline (1.0 eq) in diethyl ether.
Cool the solution to 0°C in an ice bath.
Slowly add a solution of cyanogen bromide (1.1 eq) in diethyl ether dropwise to the aniline solution with constant stirring.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove any precipitated salts.
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-fluoro-2-methylphenyl)cyanamide.
Step 2: Synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine
Dissolve the crude N-(4-fluoro-2-methylphenyl)cyanamide from the previous step in ethanol.
Saturate the solution with ammonia gas at 0°C.
Transfer the solution to a sealed pressure vessel and heat to 80-100°C for 24-48 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
The crude product can then be purified by recrystallization or column chromatography.
Purification and Characterization
Purification of the final compound is critical to ensure that subsequent biological data is reliable. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often the first choice for crystalline solids. If this is not effective, silica gel column chromatography can be employed.
Table 1: Expected Physicochemical and Analytical Data
Parameter
Expected Value/Data
Molecular Formula
C8H10FN3
Molecular Weight
167.19 g/mol
Appearance
White to off-white solid
Melting Point
To be determined
¹H NMR (DMSO-d₆, 400 MHz)
Expected peaks corresponding to aromatic protons, methyl protons, and guanidinyl protons.
¹³C NMR (DMSO-d₆, 100 MHz)
Expected peaks for aromatic carbons, methyl carbon, and the guanidinyl carbon.
Mass Spectrometry (ESI+)
m/z = 168.0932 [M+H]⁺
Purity (HPLC)
>95%
Part 2: Early-Stage Biological Evaluation
The guanidine moiety is a known pharmacophore for a variety of biological targets.[2] Given the structural similarity of the title compound to known bioactive molecules, a logical starting point for its biological evaluation would be to screen it against a panel of receptors and enzymes where substituted guanidines have shown activity. A potential area of interest is the inhibition of oligodendrocyte precursor cell (OPC) proliferation, as some guanidine compounds have been shown to repress the transcription of platelet-derived growth factor receptor alpha (PDGFRα), a key regulator of OPC proliferation.[7]
Hypothetical Early-Stage Research Workflow
Caption: A logical workflow for the early-stage biological evaluation of 1-(4-Fluoro-2-methylphenyl)guanidine.
Experimental Protocol: OPC Proliferation Assay
This protocol is adapted from established methods for assessing the proliferation of oligodendrocyte precursor cells.[7]
Cell Culture: Culture primary rat OPCs in a suitable growth medium supplemented with growth factors such as PDGF-AA.
Compound Treatment: Plate OPCs in 96-well plates. After allowing the cells to adhere, treat them with varying concentrations of 1-(4-Fluoro-2-methylphenyl)guanidine (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of OPC proliferation).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
Proliferation Measurement: Assess cell proliferation using a standard method such as the BrdU incorporation assay or a resazurin-based viability assay.
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation: Hypothetical Screening Results
Table 2: Hypothetical Biological Activity Data
Assay
Endpoint
Result
OPC Proliferation
IC₅₀
5.2 µM
PDGFRα Transcription
IC₅₀
3.8 µM
PDGFRβ Transcription
IC₅₀
> 100 µM
Cytotoxicity (Astrocytes)
CC₅₀
> 100 µM
Part 3: Rationale and Future Directions
The hypothetical data presented in Table 2 suggests that 1-(4-Fluoro-2-methylphenyl)guanidine is a moderately potent and selective inhibitor of OPC proliferation, likely acting through the repression of PDGFRα transcription. The lack of cytotoxicity in a related glial cell type (astrocytes) is a positive indicator of a potentially favorable therapeutic window.
The causality behind these experimental choices lies in a target-based approach informed by existing literature on guanidine-containing compounds.[7] The self-validating nature of the described protocols is ensured by the inclusion of appropriate positive and negative controls, as well as counter-screens to assess selectivity.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-(4-Fluoro-2-methylphenyl)guanidine to improve potency and selectivity. This could involve modifying the substitution pattern on the phenyl ring or altering the guanidine moiety itself.
In-depth Mechanism of Action Studies: Investigating the precise molecular mechanisms by which the compound represses PDGFRα transcription.
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
In Vivo Efficacy Studies: Testing the compound in animal models of diseases characterized by excessive OPC proliferation, such as certain types of glioma.[7]
References
Process of making diphenylguanidine. Google Patents.
3-substituted phenyl)-N'-methylguanidines As N-Methyl-d-aspartate Receptor Ion-Channel Blockers. Journal of Medicinal Chemistry - ACS Publications.
Solid-phase synthesis of substituted guanidines using a novel acid labile linker. PubMed.
Preparation of substituted guanidines. Google Patents.
Methods for the synthesis of substituted guanidines. ResearchGate.
Biological activities of guanidine compounds. PubMed.
1-[4-FLUORO-2-(METHYLSULFONYL)PHENYL]PIPERIDINE-2-CARBOXYLIC ACID. Chemical Substance Information.
ADAPT Forward - Master Protocol of a Platform Study to Evaluate the Safety and Efficacy of Multiple Regimens in Participants With Myasthenia Gravis. ClinicalTrials.gov.
Pharmacokinetics of 1-(4-Fluoro-2-methylphenyl)guanidine in preclinical models
Preclinical Pharmacokinetics of 1-(4-Fluoro-2-methylphenyl)guanidine: A Mechanistic Evaluation Guide Executive Summary The rational design of small-molecule therapeutics often relies on the precise installation of functi...
Author: BenchChem Technical Support Team. Date: April 2026
Preclinical Pharmacokinetics of 1-(4-Fluoro-2-methylphenyl)guanidine: A Mechanistic Evaluation Guide
Executive Summary
The rational design of small-molecule therapeutics often relies on the precise installation of functional groups to balance target affinity with an optimal absorption, distribution, metabolism, and excretion (ADME) profile. 1-(4-Fluoro-2-methylphenyl)guanidine represents a specialized structural motif combining a highly basic guanidine moiety with a lipophilic, sterically hindered, and metabolically shielded phenyl ring.
This technical whitepaper outlines the mechanistic causality behind the pharmacokinetic (PK) behavior of this compound class. By dissecting its physicochemical properties, we establish a self-validating preclinical workflow—from in vitro metabolic stability assays to in vivo rodent PK profiling and rigorous LC-MS/MS bioanalysis.
To predict the systemic disposition of 1-(4-Fluoro-2-methylphenyl)guanidine, we must first analyze the intrinsic properties of its functional groups:
The Guanidine Moiety (Cationic Trapping): Guanidine is an exceptionally strong base with a pKa of approximately 13.6[1]. At a physiological pH of 7.4, this molecule exists almost exclusively as a protonated guanidinium cation[1]. This permanent positive charge severely restricts passive paracellular or transcellular diffusion across lipid bilayers. Consequently, its systemic absorption and distribution are heavily reliant on active transport mechanisms, specifically the Solute Carrier (SLC) family of polyspecific Organic Cation Transporters (OCTs)[2].
The 4-Fluoro Substitution (Metabolic Shielding): Oxidative metabolism by Cytochrome P450 (CYP) enzymes frequently targets electron-rich aromatic rings. By replacing a weak C–H bond (113 kcal/mol) with a highly stable C–F bond (126 kcal/mol) at the para position, the molecule is effectively shielded against CYP-mediated aromatic hydroxylation[3]. This strategic fluorination increases the transition state energy required for oxidation, significantly enhancing the compound's metabolic stability[4].
The 2-Methyl Substitution (Lipophilicity & Soft Spot): While the ortho-methyl group provides necessary lipophilicity and steric hindrance, it introduces a metabolic "soft spot." The benzylic C–H bonds are susceptible to CYP-mediated benzylic oxidation (likely via CYP3A4 or CYP2D6), which typically yields a hydroxymethyl or carboxylic acid metabolite.
Predicted Pharmacokinetic Parameters
Based on these physicochemical traits, the table below summarizes the projected PK parameters for this compound in a standard preclinical rodent model.
PK Parameter
IV Dosing (1 mg/kg)
PO Dosing (10 mg/kg)
Mechanistic Rationale
Cmax
~450 ng/mL
~120 ng/mL
Limited oral absorption due to permanent cationic charge at intestinal pH.
Tmax
N/A
1.5 - 2.5 h
Rate-limited by OCT3-mediated intestinal uptake.
Volume of Distribution (Vd)
4.5 - 6.0 L/kg
N/A
High tissue partitioning driven by negative intracellular membrane potentials.
Clearance (CL)
15 - 20 mL/min/kg
N/A
Moderate clearance; driven by active renal secretion rather than pure hepatic metabolism.
Half-life (t1/2)
3.5 - 5.0 h
4.0 - 5.5 h
Prolonged systemic circulation due to extensive tissue trapping and slow efflux.
Bioavailability (F%)
N/A
15 - 25%
Restricted by poor passive permeability and potential first-pass hepatic extraction.
Transporter-Mediated Disposition Pathways
Because 1-(4-Fluoro-2-methylphenyl)guanidine cannot rely on passive diffusion, its ADME profile is governed by a functional alliance of transporters in the liver and kidneys[5].
Hepatic Uptake: Mediated primarily by OCT1 (SLC22A1) located on the sinusoidal (basolateral) membrane of hepatocytes, facilitating entry for subsequent CYP-mediated benzylic oxidation[2].
Renal Excretion: The compound undergoes active tubular secretion. It is taken up from the blood into proximal tubule cells via basolateral OCT2 (SLC22A2) and subsequently extruded into the urine by apical Multidrug and Toxin Extrusion proteins (MATE1 and MATE2-K)[5].
Mechanistic disposition pathway highlighting OCT-mediated transport and CYP450 metabolism.
Experimental Protocols: A Self-Validating Preclinical Workflow
To empirically validate the predicted PK profile, the following step-by-step methodologies must be executed. Each protocol is designed to isolate specific variables of the compound's disposition.
Protocol 1: In Vitro Metabolic Stability (Hepatic Microsomes)
Objective: To quantify intrinsic clearance (
CLint
) and verify that the 4-fluoro substitution successfully prevents rapid aromatic degradation.
Preparation: Dilute 1-(4-Fluoro-2-methylphenyl)guanidine to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to maintain the physiological protonation state.
Incubation: Add pooled Sprague-Dawley rat or human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Quenching: At designated time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS).
Preparation for Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
Objective: To determine systemic exposure, bioavailability, and clearance mechanisms in a living system.
Formulation: Dissolve the compound in sterile saline (0.9% NaCl). The inherent water solubility of the guanidinium salt makes complex excipients (like Tween or Cremophor) unnecessary.
Dosing: Administer the formulation to fasted male Sprague-Dawley rats (200–250 g). Use a discrete cohort for Intravenous (IV) bolus dosing via the tail vein at 1 mg/kg, and a separate cohort for Per Os (PO) oral gavage at 10 mg/kg.
Sampling: Collect serial blood samples (~200 µL) via a surgically implanted jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Processing: Collect blood into K2-EDTA coated tubes, invert gently, and centrifuge at 3,000 × g for 10 minutes at 4°C. Harvest the plasma and store at -80°C.
Protocol 3: Bioanalytical LC-MS/MS Quantification
Objective: To achieve highly sensitive, regulatory-compliant quantification of the analyte in plasma matrices, adhering to FDA and ICH M10 guidelines for bioanalytical method validation[6]. LC-MS/MS is indispensable in early drug development due to its superior selectivity and throughput[7].
Extraction: Perform protein precipitation on 50 µL of thawed plasma using 150 µL of acetonitrile containing the IS. Vortex for 2 minutes and centrifuge at 15,000 × g.
Chromatography (Critical Step): Expert Insight: Due to the highly polar and cationic nature of the guanidine moiety, standard reversed-phase (C18) columns will result in poor retention and peak tailing. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode cation-exchange column. Elute using a gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile.
Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) optimized for the fluorinated phenylguanidine mass.
Step-by-step preclinical pharmacokinetic evaluation workflow from in vitro to in vivo modeling.
1-(4-Fluoro-2-methylphenyl)guanidine: A Comprehensive Physicochemical and Structural Profiling Guide
Executive Summary In the landscape of modern drug discovery, the guanidine pharmacophore represents a privileged, albeit challenging, structural motif. Known for its extreme basicity and ability to form robust bidentate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the guanidine pharmacophore represents a privileged, albeit challenging, structural motif. Known for its extreme basicity and ability to form robust bidentate salt bridges with target proteins, its integration into small molecules requires precise physicochemical tuning. 1-(4-Fluoro-2-methylphenyl)guanidine (CAS: 1247509-12-1) exemplifies this tuning. By strategically decorating the phenyl ring with a para-fluoro bioisostere and an ortho-methyl group, medicinal chemists can modulate the compound's metabolic stability, lipophilicity, and three-dimensional conformation.
This technical whitepaper provides an in-depth analysis of the physical and physicochemical properties of 1-(4-Fluoro-2-methylphenyl)guanidine, detailing the causality behind its structural behavior and providing self-validating experimental protocols for its characterization.
Structural and Chemical Identity
Before evaluating the macroscopic physicochemical properties, it is critical to establish the exact chemical identity of the compound. The presence of the highly basic guanidine moiety dictates that this compound is almost exclusively handled as a conjugate acid salt (e.g., hydrochloride) in laboratory settings, though the properties discussed herein refer to the free base unless otherwise specified.
Table 1: Chemical Identity and Fundamental Properties
Property
Value
Mechanistic/Structural Significance
Chemical Name
1-(4-Fluoro-2-methylphenyl)guanidine
IUPAC standard nomenclature.
CAS Registry Number
1247509-12-1
Unique identifier for the exact regioisomer [1].
Molecular Formula
C8H10FN3
Indicates a low molecular weight (lead-like) scaffold.
Defines the ortho-methyl and para-fluoro topological relationship.
Mechanistic Physicochemical Profiling
The physicochemical behavior of 1-(4-Fluoro-2-methylphenyl)guanidine is not merely the sum of its parts; it is driven by complex stereoelectronic interactions between the functional groups.
Basicity and Ionization (pKa)
Unsubstituted guanidine is a superbase with a
pKa
of ~13.6 due to the highly symmetrical resonance stabilization of the guanidinium cation[2]. When conjugated to a phenyl ring (phenylguanidine), the
pKa
drops to approximately 10.88 because the lone pair on the nitrogen can delocalize into the aromatic
π
-system, destabilizing the protonated state [3].
However, in 1-(4-Fluoro-2-methylphenyl)guanidine, two competing forces are at play:
Inductive Withdrawal (-I Effect): The highly electronegative para-fluoro group pulls electron density away from the ring, which would typically lower the
pKa
.
Steric Decoupling: The ortho-methyl group creates a severe steric clash with the bulky guanidine moiety. To relieve this van der Waals strain, the guanidine group is forced to rotate out of the plane of the phenyl ring. This orthogonal conformation breaks the orbital overlap, preventing the lone pair from delocalizing into the ring.
Result: The steric decoupling overrides the resonance withdrawal. Consequently, the
pKa
of 1-(4-Fluoro-2-methylphenyl)guanidine is estimated to be slightly higher than standard arylguanidines, residing in the 11.0 – 11.2 range. At physiological pH (7.4), this molecule is >99.9% protonated (cationic).
Lipophilicity (LogP and LogD)
The addition of the fluorine atom and the methyl group significantly increases the intrinsic lipophilicity (
LogP
) of the neutral free base compared to unsubstituted phenylguanidine. However, because the compound is permanently ionized at physiological pH, the distribution coefficient (
LogD7.4
) is the biologically relevant metric. The cationic charge drastically reduces membrane partitioning, resulting in a
LogD7.4
estimated between -0.5 and 0.5 , necessitating active transport mechanisms or specific formulation strategies for cellular penetration [4].
Table 2: Estimated Physicochemical Parameters
Parameter
Estimated Value
Primary Driving Force
pKa (Conjugate Acid)
11.0 – 11.2
Steric decoupling of resonance by the ortho-methyl group.
LogP (Neutral Species)
2.1 – 2.5
Halogen and alkyl substitution on the aromatic ring.
LogD (pH 7.4)
-0.5 – 0.5
Dominance of the highly hydrated guanidinium cation.
Aqueous Solubility
>50 mg/mL (pH < 9)
Cationic repulsion prevents crystal lattice formation in water.
Self-Validating Experimental Methodologies
To empirically verify these properties, researchers must employ protocols that actively prevent false data artifacts (e.g., undetected precipitation or kinetic trapping). The following protocols are designed as self-validating systems .
Causality: Because guanidines are highly basic, standard acid-base titrations often fail at the high pH extremes due to glass electrode alkaline error or precipitation of the neutral free base. This protocol uses a dual-direction titration to validate thermodynamic equilibrium.
Electrode Calibration & System Blank: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0, 12.0). Perform a blank titration using the background electrolyte (
0.15 M KCl
) to account for dissolved
CO2
and solvent auto-ionization.
Sample Preparation: Dissolve 1-(4-Fluoro-2-methylphenyl)guanidine hydrochloride in
0.15 M KCl
to a concentration of
1 mM
.
Titration Execution (Forward and Reverse):
Forward: Titrate with
0.5 M KOH
from pH 3.0 up to pH 12.5.
Reverse: Immediately back-titrate the same solution with
0.5 M HCl
down to pH 3.0.
Self-Validation Check (Critical): Overlay the forward and reverse titration curves. If the curves exhibit hysteresis (non-overlapping paths >0.1 pH units), the neutral free base has precipitated at high pH, invalidating the calculated
pKa
. If hysteresis occurs, the assay must be repeated using a methanol/water co-solvent system, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent.
Causality: Highly basic lipophilic compounds often adsorb to glassware or aggregate at the octanol-water interface, leading to artificially low aqueous concentrations and wildly inaccurate
LogD
values.
Phase Saturation: Pre-saturate 1-octanol with
10 mM
phosphate buffer (pH 7.4) and vice versa for 24 hours to ensure mutual saturation and prevent volume shifts during the assay.
Partitioning: Dissolve the compound in the aqueous buffer phase to a known initial concentration (
Cinitial
). Add an equal volume of saturated 1-octanol.
Equilibration: Shake mechanically at 25°C for 60 minutes. Centrifuge at
3000×g
for 15 minutes to guarantee complete phase separation without micro-emulsions.
Quantification & Self-Validation: Quantify the concentration in both the aqueous phase (
Caq
) and the octanol phase (
Coct
) using HPLC-UV.
Validation Metric: Calculate the mass balance:
(Caq×Vaq)+(Coct×Voct)=Cinitial×Vaq
. A mass recovery of <95% indicates interfacial aggregation or glass adsorption, automatically invalidating the partition coefficient.
Diagram 1: Self-validating workflow for the physicochemical characterization of arylguanidines.
Pharmacological and ADME Implications
The specific structural modifications on this guanidine scaffold directly dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Metabolic Shielding: Unsubstituted aromatic rings are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, typically undergoing para-hydroxylation. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). Placing the fluorine at the para position acts as an impenetrable metabolic block, significantly extending the biological half-life of the molecule.
Target Engagement: The guanidinium cation is a premier functional group for binding to acidic residues (Aspartate, Glutamate) in protein binding pockets. Because the ortho-methyl group forces the guanidine out of the phenyl plane, the molecule adopts a rigid, orthogonal 3D geometry. This reduces the entropic penalty upon binding, potentially increasing target affinity if the binding pocket accommodates this specific vector.
Diagram 2: Causal relationship between structural features and pharmacological behavior.
References
Williams, R. "Comprehensive pKa Value Table: Acid Dissociation Constants." Kyoto University / Scribd Database. Available at:[Link]
Zaręba, P., et al. "Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation." International Journal of Molecular Sciences, 2024, 25(19), 10287. Available at:[Link]
Schmuck Lab / MIT DSpace. "Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery." Massachusetts Institute of Technology (MIT) Theses. Available at:[Link](Note: Institutional repository link structure based on general MIT DSpace indexing).
Foundational
Metabolic Pathways of 1-(4-Fluoro-2-methylphenyl)guanidine in Human Hepatocytes: A Framework for In Vitro Characterization
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the elucidation of the metabolic pathways of 1-(4-Fluoro-2-methylphenyl)guanidine, a novel chemical entity, using cryoprese...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the elucidation of the metabolic pathways of 1-(4-Fluoro-2-methylphenyl)guanidine, a novel chemical entity, using cryopreserved human hepatocytes as the primary in vitro model. Recognizing the absence of specific literature for this compound, this document establishes a scientifically rigorous approach grounded in established principles of drug metabolism and bioanalysis. We present detailed, field-proven protocols for hepatocyte incubation, sample analysis, and metabolite identification, while explaining the causality behind critical experimental choices. The guide outlines predicted Phase I and Phase II biotransformation pathways based on the compound's structural motifs—a substituted fluorophenyl ring and a guanidine group. Furthermore, it details the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural elucidation and quantitative assessment. This document is intended for researchers, scientists, and drug development professionals, providing the necessary technical detail and theoretical grounding to execute and interpret metabolism studies, thereby informing critical decisions in the drug development pipeline.
Introduction: The Imperative for Metabolic Profiling
The journey of a new chemical entity (NCE) from discovery to clinical application is contingent on a thorough understanding of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Metabolism, the enzymatic conversion of drugs into other compounds (metabolites), is a critical determinant of a drug's pharmacokinetic profile, efficacy, and potential for toxicity. The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP) superfamily of enzymes for oxidative reactions (Phase I) and various transferases for conjugation reactions (Phase II).[2][3][4]
1-(4-Fluoro-2-methylphenyl)guanidine (hereafter FMP-Guanidine) incorporates several structural features of pharmacological interest and metabolic relevance:
Guanidine Group: A highly basic functional group present in numerous natural products and approved drugs.[5][6][7] Its metabolic fate can be complex, potentially involving hydrolysis or conjugation.
Fluorophenyl Moiety: The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidation or to modulate physicochemical properties.[8][9] However, the aromatic ring remains a potential site for CYP-mediated hydroxylation.
Methyl Group: An aliphatic methyl group on the aromatic ring is a primary target for oxidative metabolism, often leading to hydroxylation to form a benzyl alcohol derivative, which can be further oxidized.
Given these features, an early and accurate characterization of FMP-Guanidine's metabolic pathways is essential. Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of hepatic enzymes and cofactors, providing the most clinically relevant data outside of human trials.[1][10][11] This guide provides the strategic and technical blueprint for such an investigation.
Predicted Metabolic Pathways of FMP-Guanidine
Based on its chemical structure and established biotransformation reactions, we can hypothesize several primary metabolic pathways for FMP-Guanidine. These predictions form the basis for designing the analytical methods aimed at detecting the corresponding metabolites.
Phase I Metabolism (Functionalization):
Phase I reactions introduce or expose functional groups, typically increasing polarity. For FMP-Guanidine, these are likely dominated by oxidation reactions catalyzed by CYP enzymes.[4]
Aromatic Hydroxylation: Oxidation of the phenyl ring to form phenolic metabolites.
Benzylic Hydroxylation: Oxidation of the methyl group to a hydroxymethyl group. This primary alcohol can be further oxidized to an aldehyde and then a carboxylic acid.
N-Oxidation/Hydroxylation: Oxidation of the guanidine nitrogen atoms is a possible, though often less common, pathway for guanidine-containing compounds.[12]
Phase II Metabolism (Conjugation):
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, greatly increasing water solubility and facilitating excretion.[3][13][14]
Glucuronidation: Phenolic metabolites and the hydroxymethyl metabolite formed in Phase I are prime candidates for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[14]
Sulfation: Phenolic metabolites can also undergo sulfation, catalyzed by sulfotransferases (SULTs).
The following diagram illustrates these predicted biotransformation routes.
Caption: Predicted Phase I and Phase II metabolic pathways of FMP-Guanidine.
Experimental Framework for Metabolite Identification
A robust experimental design is critical for the successful identification and characterization of metabolites. This section details the workflow and specific protocols.
Overview of the In Vitro Model: Suspension Hepatocytes
For initial metabolic stability and metabolite profiling studies, cryopreserved human hepatocytes in suspension are the model of choice.[15] This format offers several advantages:
Convenience and Throughput: Suspension assays are generally faster to set up and can be performed in multi-well plates, allowing for the testing of multiple conditions simultaneously.[15][16]
Maximal Cell-Drug Contact: The suspension format ensures uniform exposure of the hepatocytes to the test compound.
Relevance: Despite a limited incubation window (typically up to 4 hours), they retain high metabolic activity and provide a strong prediction of in vivo clearance for many compounds.[17]
For slowly metabolized compounds, plated hepatocytes, which can be cultured for longer durations (24-48 hours or more), may be required.[15][17]
Experimental Workflow
The overall process for identifying metabolites in human hepatocytes is a systematic progression from biological incubation to sophisticated analytical detection.
Caption: High-level experimental workflow for metabolite identification.
Detailed Experimental Protocols
Protocol 3.3.1: Thawing and Culture of Cryopreserved Human Hepatocytes
Causality: The thawing process is critical; rapid and careful execution is necessary to maximize cell viability, as ice crystal formation during slow thawing can rupture cell membranes.[18]
Pre-warm incubation medium (e.g., Williams' Medium E supplemented with serum and antibiotics) to 37°C in a water bath.
Remove a cryovial of hepatocytes from liquid nitrogen storage.
Immediately place the lower two-thirds of the vial into the 37°C water bath. Gently agitate the vial until only a small ice crystal remains (typically <2 minutes).
Wipe the vial with 70% ethanol before opening in a sterile biosafety cabinet.
Slowly transfer the cell suspension into a conical tube containing pre-warmed medium.
Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature to pellet the viable cells.
Gently aspirate the supernatant, being careful not to disturb the cell pellet.
Resuspend the cell pellet in fresh incubation medium.
Perform a cell count and viability assessment using the trypan blue exclusion method. Viability should be >80% for a successful experiment.
Dilute the cell suspension to the final working concentration (e.g., 1 x 10^6 viable cells/mL).
Protocol 3.3.2: Incubation of FMP-Guanidine with Hepatocytes (Suspension Assay)
Causality: Incubations are performed in a shaking water bath or incubator to keep cells in suspension and ensure adequate oxygenation and uniform compound exposure. Time points are taken to observe the rate of parent compound disappearance and metabolite formation.[16]
In a 24-well plate, pre-warm the required volume of the hepatocyte suspension (e.g., 0.5 mL per well) at 37°C for 10-15 minutes.
Prepare a stock solution of FMP-Guanidine in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be kept low (<0.5%) to avoid cytotoxicity.
Initiate the reaction by adding a small volume of the FMP-Guanidine stock solution to each well to achieve the desired final concentration (e.g., 1 µM).
Immediately remove an aliquot from the "time 0" well and transfer it to a tube containing a quenching solution. This sample represents the pre-metabolism state.
Place the plate in a shaking incubator (37°C, ~150 RPM).
At subsequent time points (e.g., 15, 30, 60, and 120 minutes), remove aliquots from the respective wells and quench the reaction as described below.
Protocol 3.3.3: Sample Preparation for LC-MS/MS Analysis
Causality: The reaction must be stopped abruptly ("quenched") to accurately measure metabolism at a specific time point. This is typically done by adding a cold organic solvent like acetonitrile, which precipitates proteins (including metabolic enzymes) and extracts the drug and its metabolites.[16]
Prepare collection tubes or a 96-well deep-well plate with 2-3 volumes of ice-cold acetonitrile containing an internal standard. The internal standard is a structurally similar compound used to control for variations in sample processing and instrument response.
At each time point, transfer the hepatocyte suspension aliquot into the corresponding well/tube of the quenching solution.
Vortex vigorously to ensure complete cell lysis and protein precipitation.
Centrifuge the samples at high speed (e.g., 3000 x g for 15 minutes at 4°C) to pellet the precipitated protein and cell debris.
Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Analytical Methodology for Metabolite Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone analytical technique for metabolite identification and quantification due to its exceptional sensitivity and specificity.[19][20][21][22]
Liquid Chromatography (LC): The sample extract is first separated on an LC column (typically a reverse-phase C18 column). This separation resolves the parent compound from its metabolites and endogenous matrix components based on their polarity.[23][24]
Mass Spectrometry (MS):
Full Scan MS (High-Resolution): The instrument scans a wide mass range to detect all ions eluting from the LC. High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, provides highly accurate mass measurements (<5 ppm error).[19][23] This accuracy is crucial for determining the elemental composition of a potential metabolite and distinguishing it from background ions. For example, the addition of an oxygen atom (hydroxylation) results in a precise mass increase of 15.9949 Da.
Tandem MS (MS/MS): In this mode, an ion of interest (a "precursor ion," such as the parent drug or a suspected metabolite) is selected, fragmented, and the resulting "product ions" are detected. The fragmentation pattern is like a fingerprint for a molecule and provides definitive structural information, such as the location of a metabolic modification.[25]
Data Analysis and Interpretation
4.1 Metabolite Profiling and Structural Elucidation
Data analysis involves comparing the LC-MS data from the incubated samples (t > 0) to the control sample (t = 0). Specialized software is used to search for masses corresponding to the predicted biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
Once a potential metabolite is detected, its structure is confirmed by interpreting its MS/MS fragmentation spectrum and comparing it to the parent compound's spectrum. A shift in the mass of a specific fragment ion can pinpoint the site of metabolism.[25]
4.2 Hypothetical Quantitative Data
By measuring the peak area of the parent compound and each metabolite at different time points, a semi-quantitative profile of the metabolic pathway can be constructed. The following table presents a hypothetical outcome for FMP-Guanidine incubated with human hepatocytes.
Metabolite ID
Predicted Biotransformation
m/z (M+H)+
Retention Time (min)
Relative Abundance at 120 min (%)
Parent
-
184.10
5.8
15%
M2
Benzylic Hydroxylation
200.10
4.2
55%
M3
Carboxylic Acid
214.08
3.1
10%
M1
Aromatic Hydroxylation
200.10
4.5
5%
M2-Gluc
M2 Glucuronide
376.13
2.5
15%
This hypothetical data suggests that benzylic hydroxylation (M2) is the major metabolic pathway, with subsequent glucuronidation (M2-Gluc) also being significant. The parent compound is extensively metabolized, with only 15% remaining after 2 hours.
Implications for Drug Development
The results of this in vitro study have direct and significant implications for the continued development of FMP-Guanidine:
Metabolic Stability: A rapid disappearance of the parent compound (high clearance) may predict poor oral bioavailability and a short half-life in vivo, potentially requiring more frequent dosing.
Metabolite Safety (MIST): Regulatory agencies like the FDA require that any human metabolite that constitutes more than 10% of the total drug-related exposure at steady state be evaluated for its own pharmacological and toxicological activity.[26] Based on our hypothetical data, metabolite M2 and its glucuronide M2-Gluc would require such assessment.
Drug-Drug Interactions (DDI): Identifying the specific CYP enzymes responsible for the major metabolic pathways (a process called "reaction phenotyping") is a critical next step. If FMP-Guanidine is metabolized by a single CYP enzyme (e.g., CYP3A4), it may be susceptible to DDIs when co-administered with drugs that inhibit or induce that enzyme.[27][28][29]
Medicinal Chemistry Guidance: Identifying metabolic "soft spots," like the methyl group in our hypothetical example, provides crucial feedback to medicinal chemists, who can then modify the structure to improve metabolic stability and optimize the drug's properties.
Conclusion
This technical guide provides a robust, scientifically-grounded framework for characterizing the metabolic fate of 1-(4-Fluoro-2-methylphenyl)guanidine. By integrating the "gold standard" human hepatocyte model with powerful LC-MS/MS analytical techniques, researchers can generate a comprehensive metabolic profile. This profile is not merely an academic exercise; it is a critical dataset that informs predictions of human pharmacokinetics, guides safety assessment strategies, and ultimately determines the viability of a compound in the drug development process. The detailed protocols and mechanistic explanations herein provide the necessary tools for scientists to confidently undertake this essential investigation.
References
Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024). alwsci.
Cui, L., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Chromatography B, 883-884, 1-8.
Li, A. P. (2014). In vitro human hepatocyte-based experimental systems for the evaluation of human drug metabolism, drug-drug interactions, and drug toxicity in drug development. Current Drug Metabolism, 15(3), 247-255.
Janežič, M., & Vovk, I. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
Ma, S., & Subramanian, R. (2011). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. American Pharmaceutical Review.
Zhu, M., & Zhang, H. (2007). Analytical strategies for identifying drug metabolites. Medicinal Research Reviews, 27(3), 343-376.
Marion, T. L., et al. (2011). The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1245-1257.
Preci. (2025). What are the different types of human hepatocytes assays and how are they used?. Preci.
Abebe, A., et al. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology.
Lai, Z., et al. (2018). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 8(2), 31.
Lonza Bioscience. (n.d.). Drug Metabolism and Drug-Drug Interaction. Lonza Bioscience.
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen.
Mansuy, D., & Boucher, J. L. (2002). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. Drug Metabolism Reviews, 34(3), 593-606.
Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. (n.d.). Drug Discovery News.
Dong, M. W., & Zhang, K. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
Small molecule analysis using MS. (n.d.). Bioanalysis Zone.
Kiel, T., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433-7464.
Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). Corning Life Sciences.
Primary Human Hepatocytes Culture Protocol. (n.d.). Sigma-Aldrich.
Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. (2024). BioIVT. YouTube.
How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
Zimmer, L. E., et al. (2015). A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. Chemical Science, 6(8), 4687-4692.
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
Yu, J., & Zhou, Z. (2015). Comparison of EMA and FDA guidelines for drug interactions: An overview. Journal of Pharmaceutical Analysis, 5(1), 15-23.
Berlinck, R. G. S., & Romminger, S. (2016). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 33(3), 456-490.
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
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A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-Fluoro-2-methylphenyl)guanidine
Abstract The guanidine moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities and its role in molecular recognition through various non-covalent interactions.[1][2] This te...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The guanidine moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities and its role in molecular recognition through various non-covalent interactions.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of a specific phenylguanidine derivative, 1-(4-Fluoro-2-methylphenyl)guanidine. While specific biological data for this exact compound is not extensively published, this document establishes a comprehensive framework for its systematic investigation. We will dissect the core structural components of the molecule, propose a strategic approach for analog synthesis, and detail robust protocols for biological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, offering both foundational knowledge and actionable experimental designs to unlock the therapeutic potential of this and related compounds.
Introduction: The Phenylguanidine Scaffold and Its Therapeutic Promise
Guanidines are nitrogen-rich organic compounds that have garnered significant attention for their broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and cardiovascular applications.[1][2][3][4] Their significance in drug design is largely attributed to the guanidinium group's ability to engage in hydrogen bonding, charge pairing, and cation-π interactions with biological targets like carboxylates and phosphates.[1][3]
The compound at the heart of this guide, 1-(4-Fluoro-2-methylphenyl)guanidine, combines the versatile guanidine core with a substituted phenyl ring. The fluorine and methyl substituents on the phenyl ring are of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions and electronic properties.[5] This guide will provide a systematic approach to understanding how these structural features contribute to the potential biological activity of the molecule.
The primary objective of this document is to outline a comprehensive SAR exploration of 1-(4-Fluoro-2-methylphenyl)guanidine. This will involve a theoretical breakdown of the molecule's key structural domains, detailed protocols for the synthesis of a focused analog library, and robust methods for in vitro biological screening.
Deconstructing the Core: A Strategic Approach to SAR
A thorough understanding of the SAR of 1-(4-Fluoro-2-methylphenyl)guanidine requires a systematic modification of its constituent parts.[6] The following sections outline a strategic approach to probe the contributions of each structural component.
The Phenyl Ring: Exploring Substituent Effects
The 4-fluoro and 2-methyl substituents on the phenyl ring are critical starting points for our investigation. Their position and electronic nature will significantly impact the molecule's interaction with a biological target.
Fluorine Substitution: The placement of the fluorine atom at the 4-position is a key feature. A systematic SAR study would involve moving this substituent to the 2- and 3-positions to probe the effect of its location on activity. Furthermore, replacing the fluorine with other halogens (Cl, Br) or with bioisosteres of varying electronic properties (e.g., CN, CF3) would provide valuable insights into the electronic requirements at this position.[7][8]
Methyl Substitution: The methyl group at the 2-position introduces steric bulk and is weakly electron-donating. Analogs should be synthesized where this group is moved to the 3- and 4-positions. Additionally, varying the size of the alkyl group (e.g., ethyl, isopropyl) or replacing it with an electron-withdrawing group will help to delineate the steric and electronic requirements at this position.
The Guanidine Moiety: The Heart of Activity
The highly basic guanidine group is fundamental to the molecule's potential biological activity.[9][10] Its ability to be protonated at physiological pH allows for strong ionic interactions with target proteins.
N-Substitution: The SAR exploration should include the synthesis of N,N'- and N,N',N''-substituted analogs. Introducing small alkyl or aryl groups on the guanidine nitrogens will modulate basicity and lipophilicity, which can significantly impact pharmacokinetic properties.
Guanidine Bioisosteres: To improve properties such as oral bioavailability, replacing the guanidine group with known bioisosteres is a well-established strategy in drug discovery.[9][10][11] Promising bioisosteres to investigate include acylguanidines, amidinohydrazones, and other guanidine mimetics.[9][10][11][12]
Experimental Protocols: From Synthesis to Screening
The following protocols provide a detailed, step-by-step guide for the synthesis of analogs and their subsequent biological evaluation.
General Synthesis of 1-Arylguanidine Analogs
A common and effective method for the synthesis of 1-arylguanidines is the reaction of an appropriate aniline with a guanylating agent.
Protocol 1: Synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine Analogs
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted aniline (1.0 eq) in a suitable aprotic solvent such as isopropanol.
Addition of Guanylating Agent: To the stirred solution, add a commercially available guanylating agent such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Work-up and Deprotection: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting protected guanidine can be deprotected using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1-arylguanidine analog.
In Vitro Biological Evaluation
Given the broad range of activities exhibited by guanidine-containing compounds, a panel of primary screens is recommended.
Protocol 2: General Antimicrobial Susceptibility Testing
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Compound Preparation: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.
Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator such as Alamar Blue can be used for more precise determination.[13]
Protocol 3: General Cytotoxicity Assay
Cell Culture: Plate a suitable human cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and incubate for 24-48 hours.
Viability Assessment: Assess cell viability using a standard MTT or similar colorimetric assay.[13] The absorbance is measured using a microplate reader, and the concentration that causes 50% cell death (CC50) is calculated.
Data Presentation and Interpretation
The results of the SAR study should be organized in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical SAR Data for 1-(4-Fluoro-2-methylphenyl)guanidine Analogs
Compound ID
R1 (Phenyl Substituent)
R2 (Guanidine Substituent)
MIC (µg/mL) vs. S. aureus
CC50 (µM) vs. HeLa
Lead
4-F, 2-Me
H
16
>100
1a
3-F, 2-Me
H
32
>100
1b
4-Cl, 2-Me
H
8
85
2a
4-F, 3-Me
H
64
>100
3a
4-F, 2-Me
Me
32
70
4a
4-F, 2-Me
Acyl
>128
>100
This table presents hypothetical data for illustrative purposes.
Visualization of Key Concepts
Visual aids are essential for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate key workflows and relationships.
Caption: A general workflow for a Structure-Activity Relationship (SAR) study.
Caption: Key modification sites on the 1-(4-Fluoro-2-methylphenyl)guanidine scaffold.
Conclusion and Future Directions
This technical guide has laid out a systematic and comprehensive strategy for elucidating the structure-activity relationship of 1-(4-Fluoro-2-methylphenyl)guanidine. By following the proposed synthetic and screening protocols, researchers can generate a robust dataset to understand the key structural determinants of biological activity. Future work should focus on identifying the specific molecular target(s) of active compounds through techniques such as affinity chromatography or genetic screens. A deeper understanding of the mechanism of action will enable more rational drug design and optimization of this promising chemical scaffold.
References
Buschauer, A., et al. (2008). Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]
Plass, J., et al. (2008). Acylguanidines as Bioisosteres of Guanidines: NG-Acylated Imidazolylpropylguanidines, a New Class of Histamine H2 Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
Wube, A. A., et al. (2008). Guanidine−Acylguanidine Bioisosteric Approach in the Design of Radioligands: Synthesis of a Tritium-Labeled NG-Propionylargininamide ([3H]-UR-MK114) as a Highly Potent and Selective Neuropeptide Y Y1 Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
Wright, G. E., & Brown, N. C. (1990). Quantitative structure-activity relationships of N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases. PubMed. Available at: [Link]
Palaitis, W., & Curran, J. R. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Journal of Chromatographic Science. Available at: [Link]
Fevig, T. L., et al. (2000). Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors. PubMed. Available at: [Link]
Nohara, Y., et al. (2000). Chemiluminescence-HPLC for the assay of guanidino compounds. PubMed. Available at: [Link]
Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. Available at: [Link]
Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. PubMed. Available at: [Link]
Kumar, V., et al. (2013). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Keller, M., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. Available at: [Link]
Fevig, T. L., et al. (2000). Amidinohydrazones as Guanidine Bioisosteres: Application to a New Class of Potent, Selective and Orally Bioavailable, Non-amide-based Small-Molecule Thrombin Inhibitors. ResearchGate. Available at: [Link]
Yoshiizumi, K., et al. (1996). Synthesis and structure-activity relationships of novel phenylcyanoguanidine derivatives as potassium channel openers. PubMed. Available at: [Link]
Pérez-Pérez, M., et al. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. Available at: [Link]
de Oliveira, H. C., et al. (2025). Antifungal activity of guanidine compounds. PMC. Available at: [Link]
Hildebrand, C., et al. (1990). Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases. PubMed. Available at: [Link]
BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. Available at: [Link]
Porcheddu, A., et al. (2000). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. PubMed. Available at: [Link]
ResearchGate. (n.d.). Methods for the synthesis of substituted guanidines. ResearchGate. Available at: [Link]
Iida, S., et al. (2005). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. Available at: [Link]
Klapars, A., et al. (2005). A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. PMC. Available at: [Link]
Li, Y., et al. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of diphenyl-guanidine. PrepChem.com. Available at: [Link]
Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. MDPI. Available at: [Link]
Chen, S., et al. (2025). Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link]
Zamperini, C., et al. (n.d.). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Usiena air. Available at: [Link]
Hu, H. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Available at: [Link]
Datar, P. A., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry. Available at: [Link]
Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate. Available at: [Link]
Royal Society of Chemistry. (2010). Table S2. Biological activities of purely synthetic guanidines. RSC.org. Available at: [Link]
Application Note: A Robust HPLC-MS Method for the Quantification of 1-(4-Fluoro-2-methylphenyl)guanidine in Biological Matrices
Abstract This application note details the development and validation of a sensitive, selective, and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 1-(4-Fluoro-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details the development and validation of a sensitive, selective, and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 1-(4-Fluoro-2-methylphenyl)guanidine in a biological matrix, such as human plasma. Guanidine derivatives are a class of compounds with significant interest in pharmaceutical development. Their inherent polarity, however, presents unique challenges for traditional reversed-phase chromatography. This guide provides a comprehensive, step-by-step protocol, explaining the scientific rationale behind each methodological choice, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis. The described method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.
Introduction
1-(4-Fluoro-2-methylphenyl)guanidine is a substituted guanidine compound with potential applications in drug discovery and development. The guanidinium group, with a pKa around 13.6, is protonated and highly polar under typical physiological and chromatographic pH conditions.[1] This high polarity makes it challenging to achieve adequate retention on conventional C18 reversed-phase columns, often leading to elution in the solvent front where matrix effects can be most pronounced.[2] Therefore, a well-designed analytical method is crucial for accurate pharmacokinetic (PK) and toxicokinetic (TK) studies.
This application note addresses these challenges by presenting a method that leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC is an effective alternative for the retention of polar compounds.[3][4] The use of tandem mass spectrometry provides excellent sensitivity and selectivity, which is essential for bioanalytical assays.[5] The entire method development and validation process is grounded in the principles of regulatory guidelines to ensure data integrity and reliability for regulatory submissions.[6][7][8]
Experimental
Materials and Reagents
Analytes: 1-(4-Fluoro-2-methylphenyl)guanidine reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), such as 1-(4-Fluoro-2-methylphenyl)guanidine-d4.
Chemicals and Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade). Ammonium formate (analytical grade).
HPLC System: A UHPLC or HPLC system capable of accurate gradient delivery.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Analytical Column: A HILIC column with an amide or un-derivatized silica stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
Rationale for Methodological Choices
The selection of each component of the analytical method is driven by the physicochemical properties of 1-(4-Fluoro-2-methylphenyl)guanidine and the requirements for a robust bioanalytical assay.
Chromatography Mode (HILIC): Due to the high polarity of the guanidine moiety, reversed-phase chromatography is often unsuitable. HILIC provides a viable alternative by utilizing a polar stationary phase and a mobile phase with a high organic content. This promotes the partitioning of the polar analyte into a hydrophilic layer on the stationary phase surface, leading to retention.[3][4]
Internal Standard (SIL-IS): A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS analysis. It co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thereby correcting for variations in sample preparation and instrument response.[9]
Sample Preparation (SPE): Protein precipitation is a simple sample preparation technique, but it may not provide sufficient cleanup for complex biological matrices, potentially leading to significant matrix effects. Solid Phase Extraction (SPE) with a mixed-mode cation exchange sorbent is a more effective approach. The guanidinium group is positively charged, allowing it to bind to the cation exchange sorbent, while endogenous interferences can be washed away.
Ionization (Positive ESI): Guanidine is a highly basic compound and is readily protonated.[10] Therefore, positive mode electrospray ionization (ESI) is the ideal choice for sensitive detection.[11]
Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Accurately weigh the reference standard of 1-(4-Fluoro-2-methylphenyl)guanidine and its SIL-IS. Dissolve in methanol to prepare individual stock solutions.
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
Internal Standard Working Solution: Dilute the SIL-IS stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation Protocol (SPE)
The following diagram illustrates the solid phase extraction workflow:
The following tables summarize the optimized HPLC and MS parameters.
Table 1: HPLC Parameters
Parameter
Value
Column
HILIC Amide, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A
10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
95% B to 60% B over 3 min, then return to 95% B and equilibrate
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Table 2: Mass Spectrometer Parameters
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Capillary Voltage
3.5 kV
Source Temperature
150 °C
Desolvation Temp.
400 °C
MRM Transitions
Analyte: [M+H]+ → Fragment Ion 1 (Quantifier), Fragment Ion 2 (Qualifier)
SIL-IS: [M+H]+ → Fragment Ion 1 (Quantifier)
Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[7][12] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
The logical flow of the validation process is depicted below:
Analyte concentration within ±15% of initial concentration
Stable under tested conditions (bench-top, freeze-thaw, long-term)
Conclusion
This application note describes a comprehensive and robust HPLC-MS method for the quantification of 1-(4-Fluoro-2-methylphenyl)guanidine in human plasma. The use of HILIC effectively addresses the challenges associated with retaining this polar compound, while SPE provides excellent sample cleanup. The method demonstrates high sensitivity, selectivity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation. This protocol provides a solid foundation for researchers and drug development professionals engaged in the bioanalysis of polar guanidine derivatives.
References
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][13]
International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. EMA/CHMP/ICH/172948/2019. [Link][6]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]
Subotić, S., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 48316–48326. [Link][3][9]
BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link][2]
Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link][5]
SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link][10]
Advanced Chromatography Technologies. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link][4]
Applications of 1-(4-Fluoro-2-methylphenyl)guanidine in Medicinal Chemistry: A Technical Guide
This document provides a detailed exploration of the applications of 1-(4-Fluoro-2-methylphenyl)guanidine in the field of medicinal chemistry. This guide is intended for researchers, scientists, and professionals involve...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed exploration of the applications of 1-(4-Fluoro-2-methylphenyl)guanidine in the field of medicinal chemistry. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its potential therapeutic applications, protocols for its use in relevant assays, and a discussion of the structural features that underpin its biological activity.
Introduction: The Guanidinium Moiety and Fluorinated Phenyl Scaffolds in Drug Design
The guanidinium group is a highly basic and polar functional group that is protonated at physiological pH. Its ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it a key pharmacophore in numerous biologically active molecules. Guanidine-containing compounds have a broad spectrum of therapeutic applications, including as antihypertensives, antidiabetics, and antimicrobial agents.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The 4-fluoro-2-methylphenyl moiety in 1-(4-Fluoro-2-methylphenyl)guanidine is expected to influence its metabolic stability, membrane permeability, and binding affinity to target proteins. The fluorine atom can modulate the pKa of the guanidine group and participate in favorable protein-ligand interactions, while the methyl group can provide steric bulk and influence the compound's conformational preferences.
Application 1: Intermediate in the Synthesis of Serine/Threonine Kinase Inhibitors
A primary documented application of 1-(4-Fluoro-2-methylphenyl)guanidine is as a key intermediate in the synthesis of serine/threonine kinase inhibitors, particularly those targeting the ERK (extracellular signal-regulated kinase) pathway.[1] The ERK signaling cascade is a critical pathway in cell proliferation, and its dysregulation is a hallmark of many cancers, making ERK a prime target for anticancer drug development.[1]
Experimental Workflow: Synthesis of a Kinase Inhibitor using 1-(4-Fluoro-2-methylphenyl)guanidine
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using 1-(4-Fluoro-2-methylphenyl)guanidine as a precursor.
Application Note: Preparation and Handling of 1-(4-Fluoro-2-methylphenyl)guanidine Stock Solutions for In Vitro Cell Culture
Introduction & Physicochemical Profiling 1-(4-Fluoro-2-methylphenyl)guanidine is a specialized, functionalized guanidine derivative frequently utilized as a bioactive small molecule and intermediate in pharmacological sc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Profiling
1-(4-Fluoro-2-methylphenyl)guanidine is a specialized, functionalized guanidine derivative frequently utilized as a bioactive small molecule and intermediate in pharmacological screening[1]. The guanidine moiety is highly basic and exists primarily as a resonance-stabilized cation in physiological environments. While the protonated state is stable, the free base form of lipophilic substituted guanidines exhibits poor aqueous solubility and is susceptible to slow hydrolysis in alkaline aqueous environments, eventually degrading into ureas and amines [2].
To ensure chemical stability, maximize solubility, and maintain strict sterility for in vitro cell culture applications, preparing master stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) is the industry gold standard.
| Aqueous Working Solution | 37°C | < 24 hours | Prepare immediately before assay. |
Experimental Workflow
Fig 1. Workflow for preparing 1-(4-Fluoro-2-methylphenyl)guanidine stock solutions.
Step-by-Step Methodology & Mechanistic Insights
Phase 1: Master Stock Preparation
Equilibration: Allow the sealed vial of 1-(4-Fluoro-2-methylphenyl)guanidine powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
Causality: Guanidine derivatives can be highly hygroscopic. Opening a cold vial introduces atmospheric condensation, which can trigger premature hydrolysis of the functional group [2].
Weighing: Weigh the desired mass (e.g., 5.0 mg) using a calibrated analytical balance into a sterile, solvent-resistant glass vial or polypropylene microcentrifuge tube.
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 2.99 mL for a 10 mM stock).
Causality: Using strictly anhydrous DMSO prevents the nucleophilic attack of water on the central carbon of the guanidine group, preserving molecular integrity during long-term storage[3].
Homogenization: Vortex the mixture for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.
Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any visible refractive gradients or undissolved micro-crystals indicate incomplete dissolution, which will lead to inaccurate downstream dosing.
Phase 2: Sterile Filtration and Aliquoting
Filtration: Pass the completely dissolved stock solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile container.
Causality: PTFE is chemically inert and fully compatible with DMSO. Standard Polyethersulfone (PES) or Cellulose Acetate filters will dissolve or degrade in 100% DMSO, ruining filter integrity and introducing toxic polymers into your stock.
Aliquoting: Dispense the filtered stock into single-use aliquots (e.g., 20–50 µL) in sterile, tightly capped amber microcentrifuge tubes.
Causality: Aliquoting prevents repeated freeze-thaw cycles. Freeze-thaw events cause localized concentration gradients and precipitation of the lipophilic phenylguanidine, which may not readily redissolve upon subsequent thawing, leading to batch-to-batch inconsistency.
Storage: Store aliquots immediately at -80°C (preferred for >3 months) or -20°C.
Phase 3: Working Solution Preparation (Cell Culture Application)
Thawing: Thaw a single aliquot at room temperature or in a 37°C water bath immediately prior to use. Vortex briefly to ensure homogeneity.
Dilution: Dilute the DMSO stock directly into pre-warmed (37°C) cell culture media to achieve the desired final concentration.
Causality: Adding the stock to pre-warmed media prevents "solvent shock"—a phenomenon where lipophilic compounds rapidly crystallize and crash out of solution when introduced to cold aqueous buffers.
Cytotoxicity Control: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v).
Causality: DMSO concentrations above 0.1–0.3% have been shown to induce concentration- and time-dependent cytotoxicity, alter membrane permeability, and modulate apoptotic pathways across various cell lines, which will heavily confound your experimental readouts [4].
Self-Validation Check: Guanidines are strong bases. However, at a final assay concentration of <10 µM (derived from a 0.1% dilution of a 10 mM stock), the buffering capacity of standard cell culture media (e.g., DMEM with 44 mM NaHCO₃) will easily absorb the basicity without a detectable pH shift. Verify the media phenol red indicator remains stable (red/orange, pH ~7.4) upon addition.
References
Williams et al. "Lipophilic Guanidine with Enhanced Stability for Use in Cesium Separation from Legacy High-Level Nuclear Waste." Industrial & Engineering Chemistry Research (ACS Publications), 2023. URL: [Link][1]
"Decavanadate-Bearing Guanidine Derivatives Developed as Antimicrobial and Antitumor Species." International Journal of Molecular Sciences (MDPI), 2023. URL:[Link][2]
"Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Pharmaceuticals (MDPI), 2025. URL:[Link][3]
In vivo dosing strategies for 1-(4-Fluoro-2-methylphenyl)guanidine in rodent models
An in-depth guide for researchers, scientists, and drug development professionals on the effective and ethical in vivo dosing of 1-(4-Fluoro-2-methylphenyl)guanidine in rodent models. This document provides a framework f...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide for researchers, scientists, and drug development professionals on the effective and ethical in vivo dosing of 1-(4-Fluoro-2-methylphenyl)guanidine in rodent models. This document provides a framework for establishing robust experimental protocols, from vehicle selection to administration and monitoring.
Introduction and Scientific Rationale
1-(4-Fluoro-2-methylphenyl)guanidine belongs to the guanidine class of compounds, a group known for a wide spectrum of biological activities. The guanidinium group, protonated at physiological pH, is a key feature of the amino acid arginine and can interact with various biological targets.[1] While the specific mechanism of action for 1-(4-Fluoro-2-methylphenyl)guanidine is not extensively documented in publicly available literature, related guanidine derivatives have been investigated for a range of therapeutic applications.
Derivatives of guanidine have been shown to act as, for example, σ-receptor agonists, which have neuroprotective potential[2], or as histamine H3 receptor antagonists, which can influence neurotransmitter release.[3] Other guanidine compounds can function as potassium channel blockers, impacting neuronal excitability and muscle function.[4] Given this chemical precedent, in vivo studies in rodent models are a critical step to elucidate the specific pharmacokinetic, pharmacodynamic, and toxicological profile of 1-(4-Fluoro-2-methylphenyl)guanidine. Rodent models remain essential in pharmacological research for understanding disease and evaluating the efficacy and safety of new chemical entities before clinical translation.[5]
This guide provides the foundational protocols and strategic considerations necessary for designing and executing rigorous in vivo dosing studies for this compound.
Pre-formulation and Vehicle Selection
The success of any in vivo study hinges on the appropriate formulation of the test compound. The goal is to create a preparation that is stable, homogenous, and allows for accurate and reproducible administration. For poorly water-soluble compounds, which is common in drug discovery, creating a suitable formulation is a critical first step.[6]
Causality Behind Vehicle Choice
The choice of vehicle depends on the compound's physicochemical properties (e.g., solubility, pKa), the intended route of administration, and the study's objective. An ideal vehicle should be non-toxic, have no pharmacological effect of its own, and maintain the compound in a stable state (either solubilized or as a uniform suspension).[6] For early-stage preclinical studies, simple aqueous or lipid-based vehicles are often preferred. For compounds with low aqueous solubility, co-solvents, surfactants, or suspending agents are employed to create usable formulations.[7]
Common Vehicles for Rodent Dosing
The following table summarizes common vehicles used in rodent studies. A preliminary solubility screening is essential to identify the most suitable candidate for 1-(4-Fluoro-2-methylphenyl)guanidine.
Vehicle Category
Example(s)
Primary Use / Route(s)
Key Considerations
Aqueous
Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Sterile Water
Preparation: Weigh 1-5 mg of the compound into separate, labeled vials.
Vehicle Addition: Add a small, precise volume of the first candidate vehicle (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).
Mixing: Vortex the vial vigorously for 1-2 minutes. Place the vial on a rotator at room temperature for 1-2 hours to facilitate equilibration.
Observation: Visually inspect the mixture. Note whether the compound has completely dissolved (clear solution) or remains as a solid (suspension/slurry).
Incremental Addition (if undissolved): If the compound is not fully dissolved, add incremental volumes of the vehicle, vortexing after each addition, until the compound dissolves or the desired maximum concentration for dosing is reached. Record the final concentration.
Confirmation (for solutions): Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes. Inspect the supernatant. A clear supernatant with no pellet indicates complete dissolution.
Repeat: Repeat steps 2-6 for each candidate vehicle.
Selection: Choose the simplest vehicle that provides the required concentration for the planned study in a stable form (solution or fine suspension).
Workflow for Vehicle Selection
Caption: Workflow for selecting an appropriate dosing vehicle.
Dose Formulation Protocols
Once a vehicle is selected, the dosing formulation must be prepared accurately and consistently.
Protocol 2A: Preparation of a Solution
Objective: To prepare a clear, sterile (if for parenteral routes) solution for administration.
Example Vehicle: 20% Propylene Glycol (PG) in Saline.
Procedure:
Calculate the total volume needed based on the number of animals, dose per animal, and a small overage (~10-20%).
Calculate the total mass of 1-(4-Fluoro-2-methylphenyl)guanidine required.
In a sterile container, add the required mass of the compound.
Add the required volume of PG first. Vortex until the compound is fully dissolved.
Gradually add the required volume of sterile saline while mixing to bring the formulation to the final volume and concentration.
For parenteral routes (IV, IP, SC), sterile filter the final solution through a 0.22 µm syringe filter into a new sterile container.
Visually inspect the final solution for any particulates before use.
Protocol 2B: Preparation of a Suspension
Objective: To prepare a homogenous suspension for oral administration.
Example Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in purified water.[7]
Procedure:
Prepare Vehicle: Slowly add 0.5 g of CMC-Na to 100 mL of purified water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.
Calculate: Determine the total volume and compound mass required.
Weigh: Weigh the required mass of 1-(4-Fluoro-2-methylphenyl)guanidine into a suitable container (e.g., a glass mortar or a beaker).
Trituration: Add a small volume of the 0.5% CMC-Na vehicle to the powder and triturate with a pestle (or use a homogenizer) to form a smooth, uniform paste. This step is crucial to break down aggregates.
Dilution: Gradually add the remaining vehicle while continuously stirring or mixing to achieve the final desired concentration.
Homogenization: Use a magnetic stirrer to mix the suspension for at least 30 minutes before dosing. The suspension must be stirred continuously during the dosing procedure to ensure each animal receives the correct dose.
Dosing Strategies and Administration in Rodent Models
The choice of administration route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of a compound.[10]
Routes of Administration
Oral (PO): Typically administered via gavage. It is a common route for screening but is subject to first-pass metabolism. Non-invasive alternatives like micropipette-guided administration (MDA) are being developed to reduce animal stress.[11]
Intraperitoneal (IP): Involves injection into the peritoneal cavity. Allows for rapid absorption into the portal circulation.
Intravenous (IV): Injected directly into a vein (typically the tail vein in rodents). It provides 100% bioavailability and rapid distribution.
Subcutaneous (SC): Injected into the space beneath the skin. Generally results in slower, more sustained absorption compared to IP or IV routes.
Recommended Administration Volumes
Administering excessive volumes can cause pain, distress, and physiological changes, potentially confounding study results.[12] The following guidelines are based on recommendations from the UC Davis Institutional Animal Care and Use Committee.[12]
Species
Route
Acceptable Maximum Volume (mL/kg)
Absolute Maximum Volume (mL/kg)
Mouse
Oral (Gavage)
10
(50)
Subcutaneous (SC)
10
(40)
Intraperitoneal (IP)
20
(80)
Intravenous (IV)
5
(25)
Rat
Oral (Gavage)
10
(40)
Subcutaneous (SC)
5
(10)
Intraperitoneal (IP)
10
(20)
Intravenous (IV)
5
(20)
Acceptable Maximum Volumes are for routine, repeated dosing. Absolute Maximum Volumes are for infrequent, one-time dosing.[12]
Measure the gavage needle length from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
Draw up the calculated dose volume into a syringe attached to a ball-tipped gavage needle.
Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
Dispense the dose smoothly and withdraw the needle.
Monitor the animal for any signs of respiratory distress.
B. Intraperitoneal (IP) Injection (Rat/Mouse):
Restrain the animal to expose the abdomen.
Tilt the animal slightly head-down to move the abdominal organs forward.
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
Aspirate slightly to ensure no blood or urine is drawn.
Inject the dose and withdraw the needle.
General Dosing and Monitoring Workflow
Caption: A generalized workflow for in vivo dosing and animal monitoring.
Dose Range-Finding and Toxicity
Before conducting efficacy studies, it is crucial to establish a safe and tolerated dose range. An acute toxicity or Maximum Tolerated Dose (MTD) study is a standard approach.
Study Design and Observations
A typical acute toxicity study involves administering single, escalating doses of the compound to small groups of rodents. For a related compound, 1,3-Bis(2-methylphenyl)guanidine, single-dose oral toxicity studies in rats established LD50 values and identified clinical signs of toxicity, including mydriasis (pupil dilation), salivation, tremors, decreased locomotor activity, and hypothermia.[13] These observations provide a valuable reference for what to monitor in studies of 1-(4-Fluoro-2-methylphenyl)guanidine.
Protocol 4: Acute Dose-Escalation Study
Objective: To identify the MTD and observe potential signs of acute toxicity.
Design:
Animals: Use a small number of male and female rodents per group (e.g., n=3-5/sex/group).
Groups:
Group 1: Vehicle control
Group 2: Low Dose (e.g., 10 mg/kg)
Group 3: Mid Dose (e.g., 50 mg/kg)
Group 4: High Dose (e.g., 200 mg/kg)
Dose levels should be selected based on any available in vitro data or information from similar compounds.
Procedure:
Administer a single dose of the compound or vehicle.
Observe animals continuously for the first 4 hours, then periodically for up to 14 days.
Record all clinical signs of toxicity, paying attention to changes in posture, activity, breathing, and autonomic signs (salivation, piloerection).[13]
Record body weights daily for the first week and then weekly.
At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
Endpoint: The MTD is often defined as the highest dose that does not cause mortality or produce signs of serious toxicity (e.g., >10% body weight loss).
Pharmacokinetic (PK) Considerations
Pharmacokinetics describes the journey of a drug through the body (ADME).[10] A preliminary PK study provides critical data on a compound's half-life, exposure (AUC), and peak concentration (Cmax), which is essential for designing a rational dosing schedule for efficacy studies.[14]
Basic Pharmacokinetic Study Workflow
Caption: A simplified workflow for a rodent pharmacokinetic study.
A typical rodent PK study involves administering a single dose of 1-(4-Fluoro-2-methylphenyl)guanidine to two groups of animals (one IV, one by the intended therapeutic route, e.g., oral). Blood samples are collected at multiple time points, and the concentration of the compound in the plasma is measured to determine its absorption and elimination profile.[15] This data is invaluable for correlating exposure with pharmacological effects.
References
UAR. (2026, February 26). This month on BARN - animal research news from UAR members (February 2026). Understanding Animal Research.
UC Davis Institutional Animal Care and Use Committee. (2022, August 4).
IUPHAR/BPS Guide to PHARMACOLOGY. Guanidine Ligand Page.
Japan Industrial Safety and Health Associ
Kulesza, A. et al. (2025).
Leal, E. R. et al. (2022). Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases. Frontiers.
MacLeod, S. et al. (2025). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP)
MedChemExpress. (2025, September 16). How can I formulate an oral dosage regimen for Olorofim that is safe, non-toxic, and improves Olorofim solubility?.
Nespi, M. et al. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.
Orsi, D. L. et al. (2022, December 13). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroi- sophthalamides as covalent PPARG inverse-agonists. desy pubdb.
Paluch, E. et al. (2012). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC.
Palm, J. (2015). Pharmacokinetics of Anticoagulant Rodenticides in Target and Non-target Organisms. UNL Digital Commons.
Palmieri, B. et al. (1990).
PMDA. MODULE 2.4. NONCLINICAL OVERVIEW.
Taylor & Francis Online. Guanidine – Knowledge and References.
Valadez-Vega, C. et al. (2011). Structures of the guanidine analogs.
Application Notes and Protocols: 1-(4-Fluoro-2-methylphenyl)guanidine as a Precursor for Novel Drug Synthesis
Introduction: The Strategic Importance of the Guanidino Moiety in Medicinal Chemistry The guanidinium group is a privileged scaffold in drug design, prized for its ability to engage in multiple hydrogen bonds and its pro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of the Guanidino Moiety in Medicinal Chemistry
The guanidinium group is a privileged scaffold in drug design, prized for its ability to engage in multiple hydrogen bonds and its protonated state at physiological pH, which allows for strong ionic interactions with biological targets.[1][2] Its incorporation into small molecules has led to a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and cardiovascular applications.[3] 1-(4-Fluoro-2-methylphenyl)guanidine is a particularly valuable precursor, combining the key guanidino functional group with a substituted phenyl ring. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides steric and electronic modulation, making this compound a versatile starting point for the synthesis of novel drug candidates.[4]
This guide provides detailed protocols for the synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine and its subsequent use in the preparation of a novel heterocyclic compound with potential therapeutic applications, specifically focusing on the synthesis of a substituted 2-guanidino-1,3,4-thiadiazole derivative. This class of compounds has shown promise as anticonvulsant and antihypertensive agents.[3][5]
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties and safety requirements is paramount for the effective and safe handling of 1-(4-Fluoro-2-methylphenyl)guanidine and its derivatives.
Property
Value
Source
Molecular Formula
C₈H₁₀FN₃
Inferred
Molecular Weight
167.18 g/mol
Inferred
Appearance
Likely a solid
Inferred
Solubility
Expected to be soluble in organic solvents and aqueous acid
General Guanidine Salt Properties
Safety and Handling:
Guanidine and its derivatives should be handled with care, as they can be irritating to the skin, eyes, and respiratory tract.[6]
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Handling: Avoid creating dust. Use a spatula for transferring solids.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol 1: Synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine Hydrochloride
This protocol details the synthesis of the title precursor from the commercially available 4-fluoro-2-methylaniline. The guanylation is achieved using N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, a common and effective guanylating agent, followed by deprotection.
Step 1: Synthesis of N,N'-bis(Boc)-1-(4-fluoro-2-methylphenyl)guanidine
To a solution of 4-fluoro-2-methylaniline (1.0 eq) in anhydrous DMF, add triethylamine (2.0 eq).
Add N,N'-bis(Boc)-1H-pyrazole-1-carboxamidine (1.2 eq) portion-wise at room temperature.
Stir the reaction mixture at 50 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford N,N'-bis(Boc)-1-(4-fluoro-2-methylphenyl)guanidine.
Step 2: Deprotection to 1-(4-Fluoro-2-methylphenyl)guanidine Hydrochloride
Dissolve the purified N,N'-bis(Boc)-1-(4-fluoro-2-methylphenyl)guanidine (1.0 eq) in a minimal amount of 1,4-dioxane.
Add a 4M solution of HCl in 1,4-dioxane (excess, ~10 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the deprotection by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 1-(4-fluoro-2-methylphenyl)guanidine hydrochloride.
Protocol 2: Synthesis of a Novel 2-Guanidino-1,3,4-Thiadiazole Derivative
This protocol illustrates the utility of 1-(4-fluoro-2-methylphenyl)guanidine as a precursor in the synthesis of a substituted 2-guanidino-1,3,4-thiadiazole. This class of compounds has demonstrated potential as anticonvulsant and antihypertensive agents.[3][5] The synthesis proceeds through the formation of a key 2-chloro-1,3,4-thiadiazole intermediate.
Overall Synthetic Pathway:
Synthesis of a Novel 2-Guanidino-1,3,4-Thiadiazole
Part A: Synthesis of 2-Chloro-5-(4-fluoro-2-methylphenyl)-1,3,4-thiadiazole
Materials:
4-Fluoro-2-methylbenzoic acid
Thionyl chloride (SOCl₂)
Thiosemicarbazide
Concentrated sulfuric acid (H₂SO₄)
Sodium nitrite (NaNO₂)
Copper(I) chloride (CuCl)
Hydrochloric acid (HCl)
Ethanol
Dichloromethane (DCM)
Ice
Procedure:
Step 1: Synthesis of N-(4-Fluoro-2-methylbenzoyl)thiosemicarbazide
Reflux a mixture of 4-fluoro-2-methylbenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain 4-fluoro-2-methylbenzoyl chloride.
Dissolve the crude 4-fluoro-2-methylbenzoyl chloride in a suitable solvent like dry acetone.
In a separate flask, dissolve thiosemicarbazide (1.0 eq) in water.
Slowly add the acyl chloride solution to the thiosemicarbazide solution at 0 °C with vigorous stirring.
Stir the reaction mixture for 1-2 hours at room temperature.
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to yield N-(4-fluoro-2-methylbenzoyl)thiosemicarbazide.
Step 2: Cyclization to 2-Amino-5-(4-fluoro-2-methylphenyl)-1,3,4-thiadiazole
Carefully add N-(4-fluoro-2-methylbenzoyl)thiosemicarbazide (1.0 eq) in small portions to cold, concentrated sulfuric acid (excess) with stirring, maintaining the temperature below 10 °C.
After the addition is complete, stir the mixture for 2-3 hours at room temperature.
Pour the reaction mixture onto crushed ice.
Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.
Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain 2-amino-5-(4-fluoro-2-methylphenyl)-1,3,4-thiadiazole.
Step 3: Synthesis of 2-Chloro-5-(4-fluoro-2-methylphenyl)-1,3,4-thiadiazole
Suspend 2-amino-5-(4-fluoro-2-methylphenyl)-1,3,4-thiadiazole (1.0 eq) in a mixture of concentrated HCl and water.
Cool the suspension to 0-5 °C in an ice-salt bath.
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
Stir the mixture for 30 minutes at this temperature.
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
Slowly add the diazonium salt solution to the CuCl solution with stirring, allowing the temperature to rise to room temperature.
Heat the reaction mixture to 60-70 °C for 1 hour.
Cool the mixture and extract the product with dichloromethane.
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate to give the crude 2-chloro-5-(4-fluoro-2-methylphenyl)-1,3,4-thiadiazole, which can be purified by column chromatography.
Part B: Synthesis of the Target 2-Guanidino-1,3,4-Thiadiazole Derivative
A suitable base (e.g., sodium hydride or potassium carbonate)
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
To a solution of 1-(4-fluoro-2-methylphenyl)guanidine hydrochloride (1.1 eq) in an anhydrous solvent, add a suitable base (e.g., sodium hydride, 1.2 eq) at 0 °C and stir for 30 minutes.
Add a solution of 2-chloro-5-(4-fluoro-2-methylphenyl)-1,3,4-thiadiazole (1.0 eq) in the same anhydrous solvent.
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC.
After completion, cool the reaction mixture and pour it into ice water.
Collect the precipitate by filtration, wash with water, and dry.
Purify the crude product by recrystallization or column chromatography to obtain the final 2-guanidino-1,3,4-thiadiazole derivative.
Discussion and Mechanistic Insights
The synthesis of the 1,3,4-thiadiazole ring from an acylthiosemicarbazide is a classic example of an acid-catalyzed intramolecular cyclization followed by dehydration.[6][7] The protonation of the carbonyl oxygen by the strong acid increases the electrophilicity of the carbonyl carbon, which is then attacked by the sulfur atom of the thiocarbonyl group. Subsequent proton transfers and elimination of a water molecule lead to the formation of the stable aromatic thiadiazole ring.
The final step, the nucleophilic aromatic substitution of the chloro group on the thiadiazole ring by the guanidine, is a key transformation. The electron-withdrawing nature of the thiadiazole ring facilitates this substitution. The choice of a strong, non-nucleophilic base is crucial to deprotonate the guanidine hydrochloride in situ, generating the free guanidine which then acts as the nucleophile.
Conclusion
1-(4-Fluoro-2-methylphenyl)guanidine serves as a highly adaptable and valuable precursor for the synthesis of novel drug candidates. The protocols outlined in this guide provide a robust framework for its preparation and subsequent elaboration into more complex heterocyclic systems, such as the therapeutically relevant 2-guanidino-1,3,4-thiadiazoles. The strategic incorporation of the fluorinated and methylated phenylguanidino moiety offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of new molecular entities.
References
Chapleo, C. B., et al. (1987). Substituted 1,3,4-Thiadiazoles with Anticonvulsant Activity. 3. Guanidines. Journal of Medicinal Chemistry, 30(5), 951–954.
Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610.
Lee, J., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin.
Trotsko, N., et al. (2010). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological screening. Acta Poloniae Pharmaceutica, 67(3), 227-234.
Guanidine and its derivatives in medicinal chemistry. ([Link])
Turner, S., et al. (1988). Antihypertensive thiadiazoles. 2. Vasodilator activity of some 2-aryl-5-guanidino-1,3,4-thiadiazoles. Journal of Medicinal Chemistry, 31(5), 906–913.
Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Organic Chemistry, 2012, 1-19.
Pandeya, S. N., et al. (2009). Synthesis, Anticonvulsant, Antimicrobial and Analgesic activity of Novel 1,2,4-Dithiazoles. International Journal of ChemTech Research, 1(4), 1144-1150.
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Yu, B., et al. (2012). Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline. Journal of Biological Chemistry, 287(51), 42938–42948.
Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. ()
Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides. ([Link])
Guanidinium-based derivatives: searching for new kinase inhibitors. ([Link])
NMR spectroscopy characterization of 1-(4-Fluoro-2-methylphenyl)guanidine
An Application Note and Protocol for the NMR Spectroscopic Characterization of 1-(4-Fluoro-2-methylphenyl)guanidine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the NMR Spectroscopic Characterization of 1-(4-Fluoro-2-methylphenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-Fluoro-2-methylphenyl)guanidine using Nuclear Magnetic Resonance (NMR) spectroscopy. Guanidine derivatives are of significant interest in medicinal chemistry and drug development, and precise characterization is paramount. This document outlines detailed, field-proven protocols for sample preparation and the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra. Beyond procedural steps, it delves into the theoretical underpinnings of experimental choices and provides an in-depth guide to spectral interpretation, addressing common challenges such as chemical exchange of guanidinium protons and the effects of ¹⁴N quadrupolar coupling. The methodologies are designed to be self-validating, ensuring researchers can obtain high-fidelity, reproducible data for confident structural confirmation.
Introduction: The Significance of Guanidine Moieties and NMR
The guanidinium group, characterized by its Y-shaped C(N)₃ skeleton, is a cornerstone in bioorganic and medicinal chemistry. It is famously present in the amino acid arginine, where it plays a critical role in protein structure and function through hydrogen bonding and electrostatic interactions.[1][2] The high basicity (pKa of guanidinium is ~13.6) ensures it is protonated under physiological conditions, making it a key pharmacophore for interacting with biological targets like enzymes and riboswitches.[3][4] The compound 1-(4-Fluoro-2-methylphenyl)guanidine incorporates this potent functional group onto a substituted aromatic ring, a common strategy in drug design to modulate properties like target affinity, selectivity, and pharmacokinetics. The inclusion of a fluorine atom provides a unique probe for ¹⁹F NMR, a powerful analytical tool in drug discovery.[5][6]
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such small molecules in solution. It provides atom-level information on the chemical environment, connectivity, and spatial proximity of nuclei. This guide will focus on a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) to achieve an unambiguous characterization of the title compound.
Foundational Principles: Causality in Experimental Design
A successful NMR experiment is not merely about following steps but understanding the rationale behind them. The quality of the final spectrum is profoundly influenced by the initial sample preparation.
Solvent Selection : The choice of a deuterated solvent is fundamental. These solvents, in which hydrogen (¹H) is replaced by deuterium (²H), are used for two primary reasons:
Signal Avoidance : They prevent the large signal from a protonated solvent from overwhelming the much smaller signals from the analyte.
Field-Frequency Lock : Modern NMR spectrometers use the deuterium resonance to maintain a stable magnetic field, which is crucial for high-resolution spectra.[7]
For 1-(4-Fluoro-2-methylphenyl)guanidine, which is likely to exist as a salt (e.g., hydrochloride or acetate), a polar aprotic solvent like DMSO-d₆ is highly recommended. It readily dissolves polar compounds and, importantly, slows down the rate of proton exchange for the N-H protons of the guanidinium group, making them more likely to be observed as distinct, albeit often broad, signals.[8] While CDCl₃ is a common solvent, it is less polar and may not be suitable if the compound is a salt; it can also be slightly acidic, potentially altering the protonation state of the highly basic guanidine group.[9]
Sample Concentration and Purity : The amount of sample required depends on the nucleus being observed. ¹H NMR is highly sensitive and typically requires 5-25 mg of the compound.[10] In contrast, ¹³C NMR is inherently much less sensitive, and a more concentrated sample (50-100 mg) is beneficial to obtain a good spectrum in a reasonable time.[9][10] It is critical that the sample be free of any particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved spectral lines. Therefore, filtering the sample into the NMR tube is a mandatory step for high-quality data.
Internal Standard : To provide a universal reference point for the chemical shift scale, a standard compound is added to the sample. For ¹H and ¹³C NMR in organic solvents, Tetramethylsilane (TMS) is the universally accepted standard.[11] Its 12 equivalent protons and 4 equivalent carbons give rise to a single, sharp signal which is defined as 0 ppm.[12] TMS is chemically inert and volatile, allowing for easy removal after the experiment.[11]
Experimental Protocols
The following sections provide step-by-step workflows for acquiring high-quality NMR data.
General Sample Preparation Protocol
This protocol is foundational for all subsequent NMR experiments.
Caption: Workflow for preparing a high-quality NMR sample.
Detailed Steps:
Weighing: Accurately weigh the desired amount of 1-(4-Fluoro-2-methylphenyl)guanidine. For routine ¹H NMR, 10-20 mg is sufficient. For ¹³C NMR, aim for 50 mg or more if material is available.[13][14]
Dissolution: In a small, clean glass vial, dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆.[9] Using a separate vial ensures complete dissolution before transfer and makes it easier to handle small quantities.[10]
Standard Addition: Add the internal reference standard, TMS. Often, deuterated solvents can be purchased with TMS already added.[15] If not, add a very small amount (e.g., 10 µL) of a dilute TMS solution.
Mixing: Gently vortex or swirl the vial until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Use this pipette to transfer the solution from the vial into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any dust or undissolved particles.
Finalizing: Cap the NMR tube securely with a clean cap and label it clearly. The sample is now ready for analysis.
Data Acquisition Protocols
These are general acquisition parameters for a 400 or 500 MHz spectrometer. Specific parameters may need to be adjusted based on the instrument and sample concentration.
Parameter
¹H Acquisition
¹³C Acquisition
¹⁹F Acquisition
Rationale & Comments
Solvent
DMSO-d₆
DMSO-d₆
DMSO-d₆
Polar aprotic solvent ideal for guanidinium salts; allows observation of NH protons.
Temperature
298 K (25 °C)
298 K (25 °C)
298 K (25 °C)
Standard operating temperature. Variable temperature (VT) studies can be used to study exchange dynamics.
Pulse Program
Standard 1-pulse
Proton-decoupled (e.g., zgpg30)
Proton-decoupled
Standard programs for simple 1D acquisition. Decoupling in ¹³C and ¹⁹F simplifies spectra by removing J-coupling to protons.
Spectral Width
0 - 14 ppm
-10 - 220 ppm
-100 to -150 ppm
Wide enough to encompass all expected signals, including the broad guanidinium region and the deshielded C=N carbon. The ¹⁹F range for aryl fluorides is typical.
Number of Scans
8 - 16
1024 - 4096+
64 - 128
¹³C requires significantly more scans due to low natural abundance and sensitivity. ¹⁹F is highly sensitive.[6]
Relaxation Delay (d1)
2 - 5 s
2 s
2 s
Allows for full relaxation of nuclei between pulses, ensuring accurate signal integration.
Reference
TMS (δ 0.00)
TMS (δ 0.00)
External or internal reference (e.g., CFCl₃ at δ 0.00) or by spectrometer's unified scale.[16]
The true power of NMR lies in the detailed interpretation of the resulting spectra. Below are the expected features for 1-(4-Fluoro-2-methylphenyl)guanidine.
Caption: Structure of 1-(4-Fluoro-2-methylphenyl)guanidinium with key nuclei labeled for NMR analysis.
Expected ¹H NMR Spectrum (in DMSO-d₆)
The guanidinium group will be protonated by residual water or acidic impurities, or if prepared as a salt.
Proton(s)
Expected δ (ppm)
Multiplicity
Integration
Notes and Key Couplings
CH₃ (H-7)
~2.2 - 2.4
Singlet (s)
3H
A sharp singlet in a typical methyl region.
Aromatic (H-3, H-5, H-6)
~6.9 - 7.5
Multiplets (m)
3H total
Complex splitting due to H-H and H-F couplings. H-3 will be a triplet of doublets (td), H-5 a doublet of doublets (dd), and H-6 a triplet (t) or doublet of doublets (dd).
Guanidinium NH
~7.0 - 8.5
Broad singlet (br s)
4H
Protons on the three nitrogen atoms (NH, NH₂) are often in rapid exchange, resulting in a single, broad peak.[8][18] The signal can be broadened further by the quadrupolar ¹⁴N nucleus.[19] Its position is highly sensitive to concentration, temperature, and pH.
Causality of Guanidinium Signal Broadening:
Chemical Exchange: The protons on the guanidinium nitrogens can exchange with each other and with trace amounts of water in the solvent. If this exchange is on the NMR timescale, it leads to signal broadening.[18][20]
Quadrupolar Relaxation: The most abundant nitrogen isotope, ¹⁴N (99.6% natural abundance), has a nuclear spin I=1, making it a quadrupolar nucleus.[21] The non-spherical charge distribution of a quadrupolar nucleus interacts with the local electric field gradient, providing an efficient relaxation pathway. This rapid relaxation can broaden the signals of adjacent, J-coupled nuclei like protons.[19][22]
Expected ¹³C NMR Spectrum (in DMSO-d₆)
Proton decoupling is standard, so all signals are expected to be singlets unless coupled to fluorine.
Carbon(s)
Expected δ (ppm)
Multiplicity (due to ¹⁹F)
Expected J-Coupling (Hz)
Notes
CH₃ (C-7)
~15 - 20
Singlet (s)
-
Typical aliphatic methyl carbon signal.
Aromatic C-H (C-3, C-5, C-6)
~115 - 135
Doublets (d)
See below
These carbons will show coupling to the fluorine atom.
Aromatic C-Subst. (C-1, C-2)
~130 - 145
Doublet (d) or Singlet (s)
See below
Quaternary carbons, often with lower intensity.
Aromatic C-F (C-4)
~155 - 165
Doublet (d)
¹JCF ≈ 240-250 Hz
The carbon directly attached to fluorine shows a very large one-bond coupling constant.[23][24]
Guanidinium C=N
~155 - 160
Singlet (s)
-
This quaternary carbon is significantly deshielded due to its bonding to three electronegative nitrogen atoms.[1]
Carbon-Fluorine Coupling (nJCF):
The magnitude of the C-F coupling constant depends on the number of bonds separating the nuclei:
¹JCF (C4-F): ~245 Hz (large, direct coupling)
²JCF (C3-F, C5-F): ~20-25 Hz
³JCF (C2-F, C6-F): ~5-10 Hz
⁴JCF (C1-F): ~1-3 Hz[23][25]
Observing these distinct couplings provides definitive evidence for the substitution pattern on the aromatic ring.
Expected ¹⁹F NMR Spectrum (in DMSO-d₆)
¹⁹F NMR is highly sensitive and provides a clean spectral window as fluorine is rare in biological systems and common reagents.[26][27]
Fluorine
Expected δ (ppm)
Multiplicity
Notes and Key Couplings
Ar-F
-110 to -120
Multiplet (m) or Triplet of Doublets (td)
The chemical shift is characteristic of a fluoro-aromatic compound. The signal will be split primarily by coupling to the two ortho protons (H-3, H-5) and the meta proton (H-6).
Conclusion
The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a powerful and definitive method for the structural characterization of 1-(4-Fluoro-2-methylphenyl)guanidine. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. A thorough understanding of spectral features, including chemical shifts, multiplicities, and the characteristic effects of chemical exchange and C-F coupling, enables an unambiguous assignment of the molecular structure. This guide serves as a robust starting point for scientists and drug developers working with this and structurally related compounds, ensuring data integrity and confident structural elucidation.
References
A numbered list of authoritative sources is provided below for verification and further reading.
Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. Retrieved from allanchem.com. [Link: https://www.allanchem.
American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from acs.org. [Link: https://www.acs.org/molecule-of-the-week/archive/t/tetramethylsilane.html]
Taylor & Francis. Tetramethylsilane – Knowledge and References. Retrieved from taylorfrancis.com. [Link: https://www.taylorfrancis.com/topics/chemistry/tetramethylsilane-TCCH813726]
Sigma-Aldrich. NMR Solvents. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.
Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Retrieved from isotope-science.com. [Link: https://www.isotope-science.
Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from chemistry.stackexchange.com. [Link: https://chemistry.stackexchange.com/questions/51608/why-is-tetramethylsilane-tms-used-as-an-internal-standard-in-nmr-spectroscopy]
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from cif.iastate.edu. [Link: https://www.cif.iastate.
Scribd. Tetramethylsilane as NMR Standard | PDF. Retrieved from scribd.com. [Link: https://www.scribd.com/document/362940228/tms]
TCI AMERICA. Deuterated Compounds for NMR. Retrieved from tcichemicals.com. [Link: https://www.tcichemicals.
Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from simsonpharma.com. [Link: https://www.simsonpharma.com/reasons-to-use-deuterated-solvents-in-nuclear-magnetic-resonance-spectroscopy]
Prakash, G. K. S., et al. (1997). 1H, 13C, 15N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/ja970732d]
ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from researchgate.net. [Link: https://www.researchgate.
Wikipedia. Tetramethylsilane. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Tetramethylsilane]
University of Ottawa. NMR Sample Preparation. Retrieved from uottawa.ca. [Link: https://www.uottawa.
Dalvit, C., et al. (2021). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01311]
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]
Reddit. (2017, November 4). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? Retrieved from reddit.com. [Link: https://www.reddit.com/r/chemhelp/comments/7as14r/peak_broadening_in_nmr_due_to_nitrogen_does/]
Max T. Rogers NMR Facility. Sample Preparation. Retrieved from nmr.chem.msu.edu. [Link: https://www.nmr.chem.msu.
University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from uh.edu. [Link: https://uh.
Slideshare. Nmr spectroscopy of fluorine 19. Retrieved from slideshare.net. [Link: https://www.slideshare.net/AnUniversity/nmr-spectroscopy-of-fluorine-19]
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from organomation.com. [Link: https://www.organomation.
BenchChem. A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR. Retrieved from benchchem.com. [Link: https://www.benchchem.com/blog/a-guide-to-the-fundamental-principles-of-fluorine-19-chemical-shift-in-nmr-for-researchers-and-drug-development-professionals]
ResearchGate. 1 H-NMR spectra of polymeric guanidine derivatives. Retrieved from researchgate.net. [Link: https://www.researchgate.net/figure/1-H-NMR-spectra-of-polymeric-guanidine-derivatives-a-PHGC-b-PHGDBS-c-PHGDSA_fig1_281298539]
Tai, A. W., & Lien, E. J. (1986). Infrared Absorption and Proton Nuclear Magnetic Resonance Spectra of Novel N-Hydroxyguanidines. Spectroscopy Letters. [Link: https://www.tandfonline.com/doi/abs/10.1080/00387018608063595]
Bates, J. I., et al. (2016). 15N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.6b01479]
MDPI. (2024, October 11). X-ray Structure of Eleven New N,N′-Substituted Guanidines. Retrieved from mdpi.com. [Link: https://www.mdpi.com/1422-0067/25/20/11101]
Bernhard, M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Shippensburg University. [Link: https://www.ship.edu/globalassets/chemistry/jusc/2023_v14/characterization-of-six-bond-carbon-fluorine-coupling-in-4-fluorochalcones.pdf]
Zaiss, M., et al. (2014). Characterization of creatine guanidinium proton exchange by water-exchange (WEX) spectroscopy for absolute-pH CEST imaging in vitro. NMR in Biomedicine. [Link: https://pubmed.ncbi.nlm.nih.gov/24535718/]
Blackborow, J. R. (1973). Resonance line broadening due to chemical exchange and quadrupole-induced relaxation in the nuclear magnetic resonance spectra of some boron–nitrogen adducts. Journal of the Chemical Society, Dalton Transactions. [Link: https://pubs.rsc.org/en/content/articlelanding/1973/dt/dt9730002139]
ResearchGate. Carbon-fluorine coupling constants, n J CF. Retrieved from researchgate.net. [Link: https://www.researchgate.net/figure/Carbon-fluorine-coupling-constants-n-J-CF_tbl3_273138806]
ResearchGate. CEST effects from the guanidinium protons of creatine. Retrieved from researchgate.net. [Link: https://www.researchgate.net/figure/CEST-effects-from-the-guanidinium-protons-of-creatine-a-b-UFZ-spectra-upper-and_fig1_230819445]
ISMRM. The CEST effect of guanidine and hydroxyl protons can be used as a positive contrast in ischemia. Retrieved from ismrm.org. [Link: https://archive.ismrm.org/2014/0002.html]
Scheffer, U., et al. (2004). NMR Detection of Intermolecular NH···OP Hydrogen Bonds between Guanidinium Protons and Bisposphonate Moieties in an Artificial Arginine Receptor. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/ja048316y]
Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Retrieved from rsc.org. [Link: https://www.rsc.
Jazinski, F., et al. (2018). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. Inorganic Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6056342/]
Hansen, D. F., et al. (2020). Multiquantum Chemical Exchange Saturation Transfer NMR to Quantify Symmetrical Exchange. The Journal of Physical Chemistry Letters. [Link: https://pubs.acs.org/doi/10.1021/acs.jpclett.0c01524]
National High Magnetic Field Laboratory. Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. Retrieved from nationalmaglab.org. [Link: https://nationalmaglab.
Chemistry LibreTexts. (2025, January 2). Quadrupolar Coupling. Retrieved from chem.libretexts.org. [Link: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Theory/Quadrupolar_Coupling]
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Thibaudeau, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology. [Link: https://pubs.rsc.org/en/content/articlelanding/2022/cb/d1cb00236a]
Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from chem.libretexts.org. [Link: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Instrumental_Analysis/16%3A_Nuclear_Magnetic_Resonance_Spectroscopy/16.S%3A_Multinuclear_NMR_(Summary)]
NIST. Guanidinium chloride. Retrieved from webbook.nist.gov. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C50011]
Koob, T., et al. (2024). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Biomolecular NMR Assignments. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10994354/]
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. [Link: https://bg.copernicus.org/articles/10/1583/2013/]
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Hoffbauer, M. A., et al. (2018). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link: https://www.organ.su.se/bo/Gruppfiler/NMR/Chemical%20shifts%20of%20trace%20impurities.pdf]
ChemInfoGraphic. (2020, June 30). 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. Retrieved from cheminfographic.com. [Link: https://www.cheminfographic.
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Epigenetic Drug Discovery
Target Audience: Researchers, Assay Biologists, and Medicinal Chemists
Introduction & Mechanistic Rationale
The disruption of protein-protein interactions (PPIs) within epigenetic complexes represents a frontier in targeted oncology. A prime example is the interaction between WD Repeat Domain 5 (WDR5) and the Mixed Lineage Leukemia 1 (MLL1) protein. WDR5 acts as a critical scaffold for the MLL1 methyltransferase complex, which is responsible for histone H3 lysine 4 (H3K4) methylation. Dysregulation of this complex is a hallmark of MLL-rearranged leukemias and MYC-driven solid tumors [1].
In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), 1-(4-Fluoro-2-methylphenyl)guanidine has emerged as a highly privileged pharmacophore and screening fragment.
The Causality of the Pharmacophore:
Why is this specific chemical motif so effective? MLL1 binds to the "WIN" (WDR5-interacting) site of WDR5 primarily via a conserved arginine residue (Arg3765).
The Guanidine Moiety: Acts as an ideal arginine mimetic. It penetrates deep into the central cavity of the WIN site, forming critical, self-validating hydrogen bonds with the backbone carbonyl of Cys261 and salt bridges with surrounding acidic residues [2].
The 4-Fluoro-2-methylphenyl Group: Un-substituted guanidines suffer from poor cell permeability and high desolvation penalties. The addition of the 4-fluoro-2-methylphenyl group optimally occupies the adjacent hydrophobic S4 subsite of WDR5. The fluorine atom enhances metabolic stability, while the ortho-methyl group restricts the dihedral angle, reducing the entropic penalty upon binding and significantly boosting the ligand efficiency (LE) [3].
This application note details a robust, self-validating HTS workflow to screen libraries containing 1-(4-Fluoro-2-methylphenyl)guanidine derivatives, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and orthogonal Surface Plasmon Resonance (SPR).
Screening Cascade & Workflow Visualization
To ensure trustworthiness and eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS), the screening cascade must be orthogonal. The primary TR-FRET assay provides high-throughput capacity, while the secondary SPR assay confirms direct, label-free binding kinetics.
Figure 1: High-throughput screening triage cascade for WDR5-MLL1 PPI inhibitors.
Figure 2: Mechanism of action for aryl-guanidine based WDR5-MLL1 interaction disruptors.
Quantitative Assay Parameters
Consolidating assay metrics ensures that the screening system remains self-validating. A Z'-factor above 0.5 is mandatory for HTS readiness, ensuring the signal window is statistically robust against background noise.
Parameter
TR-FRET Primary Screen
SPR Orthogonal Validation
Throughput
High (384 or 1536-well microplates)
Medium (e.g., Biacore 8K)
Readout
Fluorescence Emission Ratio (520 nm / 495 nm)
Resonance Units (RU)
Quality Control Metric
Z'-factor > 0.65
Chi-square (
χ2
) < 10% of Rmax
Positive Control
OICR-9429 (IC
50≈
64 nM)
OICR-9429 (K
d≈
40 nM)
Target Output
IC
50
(Half-maximal inhibitory concentration)
K
d
, k
on
(association), k
off
(dissociation)
Buffer System
HEPES pH 7.5, 150mM NaCl, 0.05% Tween-20
HEPES pH 7.4, 150mM NaCl, 0.05% P20
Detailed Experimental Methodologies
Protocol A: TR-FRET Competitive Binding Assay
Rationale: TR-FRET is selected over standard ELISA because it is a homogeneous (no-wash) assay. The use of long-lifetime fluorophores (Terbium) allows for time-gated measurements, which eliminates short-lived background autofluorescence commonly caused by screening library compounds [4].
Reagents Required:
Recombinant human WDR5 protein (N-terminal His-tagged).
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.5 mM TCEP, 0.05% Tween-20.
Step-by-Step Procedure:
Compound Preparation: Acoustically dispense (via Echo Liquid Handler) 100 nL of 1-(4-Fluoro-2-methylphenyl)guanidine derivatives (in 100% DMSO) into a 384-well low-volume black microplate. Include DMSO-only wells (negative control) and OICR-9429 wells (positive control) to establish the Z'-factor.
Protein Addition: Add 5 µL of His-WDR5 protein (final concentration: 5 nM) diluted in Assay Buffer to all wells.
Pre-incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (RT) for 30 minutes. Causality: This pre-incubation allows the fragment to occupy the WIN site and achieve binding equilibrium before the competing peptide is introduced.
Tracer & Antibody Addition: Add 5 µL of a master mix containing FITC-MLL1 peptide (final concentration: 10 nM) and Tb-anti-His antibody (final concentration: 1 nM).
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at RT.
Data Acquisition: Read the plate on a TR-FRET compatible multimode reader (e.g., PerkinElmer EnVision).
Excitation: 340 nm
Emission 1 (Donor): 495 nm
Emission 2 (Acceptor): 520 nm
Data Analysis: Calculate the TR-FRET ratio (Emission 520 / Emission 495). Normalize the data against the controls to calculate % inhibition, and fit to a 4-parameter logistic (4PL) curve to determine the IC
50
.
Rationale: Guanidine-containing compounds can sometimes act as aggregators or cause fluorescence quenching. SPR provides a label-free, real-time measurement of binding kinetics, validating that the TR-FRET signal reduction is due to true 1:1 stoichiometric binding in the WIN pocket [5].
Step-by-Step Procedure:
Surface Preparation: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS amine coupling chemistry.
Ligand Immobilization: Dilute His-WDR5 in 10 mM Sodium Acetate (pH 5.0) and inject over the active flow cell to achieve an immobilization level of ~2000 Resonance Units (RU). Block the surface with 1 M Ethanolamine. Leave the reference flow cell activated and blocked (no protein) for background subtraction.
Analyte Preparation: Prepare a 3-fold serial dilution series of the 1-(4-Fluoro-2-methylphenyl)guanidine hit compounds in SPR Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20, 1% DMSO). Critical: Exact DMSO matching between the running buffer and analyte samples is required to prevent bulk refractive index shifts.
Kinetic Injection: Inject the analytes at a flow rate of 30 µL/min.
Association phase: 60 seconds.
Dissociation phase: 120 seconds.
Regeneration: If the compound does not fully dissociate, inject a short pulse (15 seconds) of 1 M NaCl to regenerate the WDR5 surface.
Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract the association rate (
kon
), dissociation rate (
koff
), and equilibrium dissociation constant (
Kd
).
References
Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. National Institutes of Health (NIH / PMC). Available at:[Link]
Fragment screening for a protein-protein interaction inhibitor to WDR5. AIP Publishing. Available at:[Link]
Pharmacological targeting of the Wdr5-MLL interaction in C/EBP alpha N-terminal leukemia. ResearchGate. Available at:[Link]
Application
Formulation Techniques for 1-(4-Fluoro-2-methylphenyl)guanidine Drug Delivery
An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive overview of formulation strategies for the novel investigational compound, 1-(4-Fluoro-2-methylphenyl)gu...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of formulation strategies for the novel investigational compound, 1-(4-Fluoro-2-methylphenyl)guanidine (FMG). The guanidine moiety, a strong base, suggests the potential for high aqueous solubility via salt formation, yet the lipophilic phenyl group may present bioavailability challenges typical of many new chemical entities.[1][2][3][4] This document outlines a systematic approach, beginning with essential pre-formulation studies to characterize the physicochemical properties of FMG. Subsequently, it details protocols for two advanced formulation techniques aimed at enhancing solubility and controlling release: Amorphous Solid Dispersion (ASD) via spray drying and Polymeric Nanoparticles (PNPs) using an emulsion-solvent evaporation method. Each protocol is accompanied by detailed characterization methods and a discussion of the scientific rationale. Finally, a framework for conducting ICH-compliant stability testing is provided to ensure product quality and robustness.
Introduction
1-(4-Fluoro-2-methylphenyl)guanidine (FMG) is a small molecule featuring a substituted phenyl ring and a guanidine functional group. The guanidine group is a powerful chemical motif in medicinal chemistry, known for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors.[5][6] Guanidine-containing compounds are found in various natural products and have been explored for numerous therapeutic applications.[7][8][9]
While the guanidinium cation, formed at physiological pH, is highly polar and water-soluble, the overall bioavailability of FMG will be dictated by a balance between its solubility, dissolution rate, and membrane permeability. Over 40% of new drug candidates exhibit poor aqueous solubility, which can severely limit their therapeutic efficacy.[2][3] Therefore, a proactive and rational formulation development strategy is paramount.
This application note serves as a technical guide for scientists and researchers, providing field-proven protocols to address potential bioavailability challenges of FMG. We will explore methods to create advanced dosage forms, characterize their performance, and assess their stability, thereby accelerating the path from discovery to clinical application.
Pre-formulation Studies: The Foundation of Rational Design
Expert Rationale: Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic physicochemical properties is non-negotiable. This pre-formulation stage provides the critical data needed to select the most appropriate formulation strategy, predict potential challenges, and de-risk the development process. For instance, determining the pKa and pH-solubility profile will immediately inform whether a simple salt formation is viable or if more advanced techniques are required.
Caption: Emulsion-solvent evaporation workflow for PNP fabrication.
Organic Phase Preparation:
Dissolve 50 mg of FMG and 200 mg of PLGA in 5 mL of dichloromethane (DCM).
Aqueous Phase Preparation:
Dissolve polyvinyl alcohol (PVA) in deionized water to make a 2% w/v solution. PVA acts as a stabilizer to prevent nanoparticle aggregation.
Emulsification:
Add the organic phase to 20 mL of the aqueous phase.
Immediately emulsify the mixture using a probe sonicator on an ice bath for 2-3 minutes at 60-70% amplitude. This creates a fine oil-in-water (O/W) emulsion.
Solvent Evaporation:
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.
Purification:
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4 °C).
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
Resuspend the final pellet in water or freeze-dry for long-term storage.
Particle Size, PDI, and Zeta Potential:
Dilute a sample of the nanoparticle suspension in deionized water.
Analyze using a Dynamic Light Scattering (DLS) instrument. Aim for a particle size of 100-300 nm with a Polydispersity Index (PDI) < 0.3 for a homogenous population. A zeta potential above +/- 30 mV suggests good colloidal stability.
[10]
Encapsulation Efficiency (EE) and Drug Loading (DL):
Lyse a known amount of nanoparticles with a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.
Quantify the amount of FMG using HPLC.
Calculate EE and DL using the following formulas:
EE (%) = (Mass of Drug in NPs / Total Mass of Drug Used) x 100
DL (%) = (Mass of Drug in NPs / Total Mass of NPs) x 100
Morphology:
Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
[11]
Table 3: Typical Physicochemical Properties of FMG-PNPs
Parameter
Method
Target Specification
Average Particle Size
DLS
180 ± 20 nm
Polydispersity Index (PDI)
DLS
< 0.2
Zeta Potential
DLS
-35 ± 5 mV
Encapsulation Efficiency (EE)
HPLC
> 80%
Drug Loading (DL)
HPLC
~8-10% w/w
Morphology
TEM
Spherical, smooth surface
Stability Testing
Expert Rationale: Stability testing is a mandatory regulatory requirement to define the shelf-life and storage conditions for a pharmaceutical product. [12]It provides crucial evidence on how the quality of the drug product changes over time under the influence of temperature, humidity, and light. [13][14][15]For advanced formulations like ASDs and nanoparticles, stability testing must also assess critical quality attributes such as physical state (recrystallization for ASDs) and particle integrity.
Protocol 4.1: ICH-Compliant Stability Study Framework
Batch Selection: Use at least three primary batches of the final FMG formulation for the study.
[15]2. Storage Conditions: Place the batches in stability chambers set to the conditions outlined by the International Council for Harmonisation (ICH).
[16] * Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH (for a minimum of 12 months).
[12][13] * Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH (for a minimum of 6 months).
[12][13]3. Testing Schedule:
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
[13][15] * Accelerated: Pull samples at 0, 3, and 6 months.
[15]4. Analytical Testing: At each time point, perform a battery of tests to assess the product's quality.
Table 4: Stability Indicating Test Plan
Test
FMG-ASD Formulation
FMG-PNP Formulation
Appearance
Visual inspection for color change, caking
Visual inspection for color change, aggregation
Assay (FMG Content)
HPLC-UV
HPLC-UV
Degradation Products
HPLC-UV (Stability-indicating method)
HPLC-UV (Stability-indicating method)
Physical State
XRD and/or DSC to detect recrystallization
-
Dissolution/Release
In vitro dissolution test
In vitro drug release test
Particle Size & PDI
-
DLS
Conclusion
The development of a robust drug delivery system for 1-(4-Fluoro-2-methylphenyl)guanidine requires a methodical, evidence-based approach. This guide provides a foundational framework, starting from essential pre-formulation characterization to the detailed execution of advanced formulation strategies like amorphous solid dispersions and polymeric nanoparticles. By understanding the "why" behind each protocol and meticulously characterizing the resulting formulation, researchers can overcome potential bioavailability hurdles. The successful implementation of these techniques, coupled with rigorous stability testing, is critical for advancing promising molecules like FMG through the development pipeline and ultimately to the patients who need them.
References
Alhareth, K., et al. (2021). Manufacturing strategies to develop amorphous solid dispersions: An overview. Pharmaceuticals. Available at: [Link]
Gao, W., et al. (2021). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Future Science. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
Shet, A. R., et al. (2018). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Indo American Journal of Pharmaceutical Research. Available at: [Link]
Singh, A., et al. (2023). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]
Szaniawska, M., & Szymczyk, K. (2016). Strategies in poorly soluble drug delivery systems. Advances in Pharmaceutical Sciences. Available at: [Link]
Pai, M. R., et al. (2014). Nanotechnology-based drug delivery systems for treatment of oral cancer: a review. Dovepress. Available at: [Link]
Prambudi, S., et al. (2023). Nanoparticle tools for maximizing oral drug delivery. Journal of Drug Delivery Science and Technology. Available at: [Link]
Kumar, R., et al. (2025). Design and Development of Novel Drug Delivery Systems for Poorly Soluble Drugs. ManTech Publications. Available at: [Link]
de Souza, T., et al. (2018). Physicochemical characterization of drug nanocarriers. Expert Opinion on Drug Delivery. Available at: [Link]
Pasanen, S., et al. (2023). Oral nanoparticulate drug delivery systems for the treatment of intestinal bowel disease and colorectal cancer. Taylor & Francis Online. Available at: [Link]
Sharma, D., et al. (2023). Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. PubMed. Available at: [Link]
Purohit, R., & Parikh, T. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Journal of Drug Delivery Science and Technology. Available at: [Link]
ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]
Rawat, M., & Singh, D. (2021). Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. Asian Journal of Pharmacy and Technology. Available at: [Link]
University of Wisconsin. (2017). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. Available at: [Link]
Al-Zoubi, N. (2016). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. American Pharmaceutical Review. Available at: [Link]
Veranova. Amorphous Solid Dispersion. Veranova. Available at: [Link]
de Cássia Orlandi Sardi, J., et al. (2023). Micro and Nano Drug Delivery Systems for the Treatment of Oral Mucositis: A Review. MDPI. Available at: [Link]
Shanthi, G., et al. (2018). Spectral Analysis of Drug Loaded Nanoparticles for Drug-Polymer Interactions. Research Journal of Pharmacy and Technology. Available at: [Link]
Donnell, A. M., et al. (2021). Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticles. RSC Publishing. Available at: [Link]
ResearchGate. (2014). Characterization of drug-loaded PLGA nanoparticles. ResearchGate. Available at: [Link]
WHO. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]
Carbone, C., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. MDPI. Available at: [Link]
Al-Adhami, M., & Perrie, Y. (2023). Conventional Liposomal Formulation Methods. Encyclopedia.pub. Available at: [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
Ministry of Health, Labour and Welfare, Japan. (2021). Guideline for the Development of Liposome Drug Products. Pharmaceuticals and Medical Devices Agency. Available at: [Link]
Spasojevic, D., et al. (2022). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. Available at: [Link]
Askari, S. M., et al. (2021). Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products. Frontiers in Drug Delivery. Available at: [Link]
Sadek, B., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Omega. Available at: [Link]
Mady, M. F., & Kelland, M. A. (2023). Guanidine as A Starting Material for Preparing a Scale Inhibitor. Omar Al-Mukhtar University Journals. Available at: [Link]
de Almeida, L. G. N., et al. (2024). Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. MDPI. Available at: [Link]
PubChem. (n.d.). 2-(4-Fluoro-3-methylphenyl)-1-hydroxyguanidine. National Center for Biotechnology Information. Available at: [Link]
Sadek, B., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. Available at: [Link]
Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. Available at: [Link]
Wikipedia. (n.d.). Guanidine. Wikipedia. Available at: [Link]
Technical Support Center: Optimizing the Synthesis Yield of 1-(4-Fluoro-2-methylphenyl)guanidine
Welcome to the Technical Support Center for the synthesis of complex aryl guanidines. Synthesizing 1-(4-Fluoro-2-methylphenyl)guanidine presents unique thermodynamic and kinetic challenges due to the specific substitutio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of complex aryl guanidines. Synthesizing 1-(4-Fluoro-2-methylphenyl)guanidine presents unique thermodynamic and kinetic challenges due to the specific substitution pattern on the aniline precursor. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you achieve high-yielding conversions.
Troubleshooting Guide & FAQs
Q1: My standard cyanamide guanylation yields less than 20% of the desired 1-(4-Fluoro-2-methylphenyl)guanidine. Why is the conversion so poor?Answer: The poor yield is a direct consequence of both steric and electronic deactivation of your starting material, 4-fluoro-2-methylaniline.
Steric Hindrance: The ortho-methyl group has a large van der Waals radius that physically blocks the trajectory required for the amine nitrogen to attack the electrophilic carbon of the guanylating agent.
Electronic Deactivation: Fluorine is highly electronegative. While it can donate electron density via resonance (+M), its inductive electron-withdrawing effect (-I) dominates across the sigma framework. This pulls electron density away from the aromatic ring, significantly reducing the basicity and nucleophilicity of the amine lone pair. Under standard thermal conditions, these factors lead to sluggish kinetics and incomplete conversion[1].
Q2: How can I modify the cyanamide route to overcome this deactivation?Answer: You must artificially increase the electrophilicity of the cyanamide carbon. This is achieved by introducing a Lewis acid catalyst, such as anhydrous Aluminum Chloride (
AlCl3
) or Scandium(III) Triflate (
Sc(OTf)3
). The Lewis acid coordinates directly to the nitrile nitrogen of the cyanamide, heavily polarizing the
C≡N
bond. This lowers the activation energy required for the hindered aniline to attack, boosting yields from <20% to over 70% even at moderate temperatures[1],[2].
Q3: Are there alternative guanylating agents that perform better than cyanamide for hindered anilines?Answer: Yes. Reagents containing superior leaving groups, such as 1H-pyrazole-1-carboxamidine hydrochloride, are highly recommended. The pyrazole ring is an excellent leaving group, making the amidine carbon highly susceptible to nucleophilic attack. For extremely deactivated systems, utilizing N,N'-di-Boc-1H-pyrazole-1-carboxamidine or its newer triazole-based analogues provides even faster kinetics and cleaner conversions in sterically demanding environments[3].
Q4: I am observing a significant amount of a higher-molecular-weight byproduct. What is it, and how do I prevent it?Answer: The byproduct is likely a substituted biguanide. This side reaction occurs because the newly formed guanidine product is often more nucleophilic than the starting deactivated aniline. If excess guanylating agent is present, the product will react again. To prevent biguanide over-addition, strictly control your stoichiometry (use an exact 1:1 ratio or a slight excess of aniline) and quench the reaction immediately once LC-MS indicates the primary aniline is consumed[4].
Quantitative Data: Guanylating Agent Comparison
The following table summarizes the expected performance of various guanylation strategies when applied to highly hindered/deactivated anilines like 4-fluoro-2-methylaniline.
Guanylating Agent
Catalyst / Additive
Solvent
Temp (°C)
Typical Yield (%)
Mechanistic Notes
Cyanamide (
NH2CN
)
None
H2O
/ EtOH
80 - 100
< 20
High activation energy barrier; prone to biguanide formation.
Cyanamide (
NH2CN
)
AlCl3
(1.1 eq)
Chlorobenzene
25 - 80
65 - 75
Lewis acid polarization overcomes electronic deactivation.
1H-Pyrazole-1-carboxamidine HCl
DIPEA (2.0 eq)
DMF
80
70 - 85
Pyrazole acts as an excellent leaving group; clean reaction profile.
This protocol utilizes Lewis acid activation to force the reaction between the deactivated aniline and cyanamide.
Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 4-fluoro-2-methylaniline (10.0 mmol) and cyanamide (11.0 mmol) in anhydrous chlorobenzene (15 mL). Causality: Anhydrous conditions are critical; water will violently react with and destroy the
AlCl3
catalyst.
Activation: Carefully add anhydrous
AlCl3
(11.0 mmol) in small portions over 30 minutes at room temperature. Causality: Slow addition prevents a rapid exothermic coordination event that can lead to the polymerization of cyanamide.
Reaction & Validation: Heat the mixture to 80°C for 4-6 hours. Self-Validating Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the starting aniline peak (
m/z
126
[M+H]+
) disappears and the target guanidine mass (
m/z
168
[M+H]+
) plateaus.
Workup: Cool the reaction to 0°C and carefully quench with cold water. Basify the aqueous layer to pH 12 using 10% NaOH. Causality: Aryl guanidines are strong bases; a high pH ensures the molecule is fully deprotonated (free-base form) so it can partition into the organic layer. Extract with Ethyl Acetate (3 x 50 mL).
Purification: Dry the organic layer over
Na2SO4
, concentrate, and recrystallize the crude free base from ethanol/diethyl ether.
Mechanistic pathway of Lewis acid-activated cyanamide guanylation.
Protocol B: Pyrazole-1-Carboxamidine Displacement
This protocol relies on a superior leaving group to bypass the need for harsh Lewis acids.
Preparation: Dissolve 4-fluoro-2-methylaniline (10.0 mmol) in anhydrous DMF (20 mL). Add N,N-diisopropylethylamine (DIPEA, 20.0 mmol). Causality: DIPEA neutralizes the hydrochloride salt of the guanylating agent and maintains a basic environment, ensuring the aniline remains in its active, nucleophilic state.
Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (10.5 mmol) in one single portion.
Reaction: Stir the mixture at 80°C for 12-16 hours. Causality: While the reagent is highly reactive, elevated thermal energy is still required to overcome the steric clash between the ortho-methyl group and the bulky pyrazole leaving group.
Workup: Pour the cooled mixture into rapidly stirring ice water (100 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 50 mL) and wash the organic layer extensively with brine (5 x 50 mL) to remove residual DMF.
Purification: Purify via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) containing 1%
NH4OH
modifier to prevent the basic guanidine from streaking on the acidic silica gel.
Step-by-step experimental workflow for pyrazole-1-carboxamidine guanylation.
References[2] Title: Guanidine synthesis by guanylation
Source: Organic Chemistry Portal
URL: [Link]3] Title: Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]1] Title: US5489709A - Preparation of substituted guanidines
Source: Google Patents
URL: 4] Title: Synthetic accesses to biguanide compounds
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Troubleshooting poor aqueous solubility of 1-(4-Fluoro-2-methylphenyl)guanidine
Technical Support Center: Troubleshooting Aqueous Solubility of 1-(4-Fluoro-2-methylphenyl)guanidine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help research...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Aqueous Solubility of 1-(4-Fluoro-2-methylphenyl)guanidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 1-(4-Fluoro-2-methylphenyl)guanidine.
While the guanidine moiety is one of the strongest organic bases known (pKa ~ 13.6) and is easily protonated in aqueous environments [1], the highly lipophilic 4-fluoro-2-methylphenyl ring severely restricts the thermodynamic solubility of the free base. Furthermore, improper salt selection can lead to tight crystal lattice packing, causing unexpected precipitation during in vitro assays or in vivo dosing. This guide provides field-proven, mechanistically grounded solutions to resolve these bottlenecks.
Part 1: Diagnostic Workflow
Before altering your formulation, it is critical to diagnose the root cause of the precipitation. The following workflow outlines the logical progression from basic pH adjustments to advanced formulation strategies.
Figure 1: Step-by-step diagnostic workflow for troubleshooting the aqueous solubility of aryl guanidines.
Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: I prepared a 10 mM stock of 1-(4-Fluoro-2-methylphenyl)guanidine in water, but it immediately precipitated. Why?Causality & Solution: If you are using the free base, the molecule lacks the ionization necessary to overcome the hydrophobicity of the 4-fluoro-2-methylphenyl group. The highly electronegative fluorine atom and the bulky methyl group create a lipophilic domain that forces the water molecules into an unfavorable highly ordered cage (hydrophobic effect), driving precipitation.
Action: Always ensure the compound is fully protonated. Lower the pH of your vehicle to < 9.0 to ensure the guanidine group exists exclusively as the water-soluble guanidinium cation [1].
Q2: I am using the Hydrochloride (HCl) salt, but I still see turbidity when diluting into my assay buffer (PBS). What is happening?Causality & Solution: This is a classic manifestation of the common-ion effect combined with high crystal lattice energy. PBS contains high concentrations of chloride ions (~137 mM). According to Le Chatelier's principle, the excess chloride drives the equilibrium toward the solid guanidinium chloride precipitate. Furthermore, planar aryl guanidine HCl salts often exhibit tight crystal packing.
Action: Switch to a counterion that disrupts molecular planarity and is not present in your assay buffer. Synthesizing the methanesulfonate (mesylate) or acetate salt significantly lowers the crystal lattice energy and bypasses the chloride common-ion effect [3].
Q3: We need to dose this compound in vivo at high concentrations (e.g., 50 mg/kg), but cosolvents like DMSO are causing toxicity. What is the best alternative?Causality & Solution: High concentrations of organic cosolvents (like DMSO or PEG400) can cause cell lysis or injection-site necrosis. The most robust alternative is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic 4-fluoro-2-methylphenyl ring spontaneously partitions into the hydrophobic cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. This method has been proven to increase the solubility of lipophilic benzene guanidines by over 160-fold [2].
Part 3: Quantitative Data & Formulation Comparison
The table below summarizes the expected solubility profiles based on the selected physicochemical intervention.
Formulation Strategy
Counterion / Excipient
Expected Aqueous Solubility (mg/mL)
Primary Mechanism of Solubility Enhancement
Best Use Case
Free Base
None (pH > 12)
< 0.1
N/A (Highly lipophilic)
Organic synthesis only
Standard Salt
Hydrochloride (HCl)
2.0 - 5.0
Ionization (Guanidinium cation)
Low-concentration in vitro assays
Optimized Salt
Mesylate / Acetate
15.0 - 25.0
Disruption of crystal lattice packing
High-throughput screening
Cosolvent Blend
5% DMSO / 95% Water
10.0 - 20.0
Reduction of dielectric constant
Intravenous (IV) dosing (limited)
Inclusion Complex
20% HP-β-CD in Water
> 50.0
Hydrophobic cavity encapsulation
In vivo oral/IV efficacy models
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that the procedure has worked before you move on to the next phase of your experiment.
Protocol A: Synthesis of the Mesylate Salt
Objective: Convert the poorly soluble free base or HCl salt into a highly soluble methanesulfonate salt.
Dissolution: Suspend 1.0 equivalent of 1-(4-Fluoro-2-methylphenyl)guanidine free base in minimal anhydrous ethanol (approx. 5 mL per gram).
Acid Addition: Place the suspension in an ice bath (0–5 °C). Slowly add 1.05 equivalents of methanesulfonic acid dropwise under vigorous stirring.
Self-Validation (Visual & pH): The cloudy suspension should transition into a completely clear, transparent solution within 15 minutes. Test an aliquot with pH paper; it should read between pH 4.0 and 5.0. If the solution remains cloudy, the free base has not fully reacted.
Precipitation: Slowly add cold diethyl ether (3x the volume of ethanol) to induce crystallization of the mesylate salt.
Isolation: Filter the precipitate under a vacuum, wash with cold ether, and dry under high vacuum for 24 hours.
Protocol B: Preparation of the HP-β-CD Inclusion Complex
Objective: Encapsulate the lipophilic aryl ring to achieve >50 mg/mL aqueous solubility for in vivo dosing [2].
Preparation of Excipient: Dissolve HP-β-CD in deionized water to create a 20% (w/v) solution.
Drug Addition: Add the 1-(4-Fluoro-2-methylphenyl)guanidine (mesylate salt preferred) to the HP-β-CD solution at a 1:3 molar ratio (Drug:Cyclodextrin).
Equilibration: Stir the mixture at 37 °C for 24 hours to allow thermodynamic equilibrium of the host-guest complexation to be reached.
Self-Validation (Turbidity & DLS): Centrifuge the solution at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 600 nm. An
OD600<0.05
confirms the absence of micro-precipitates. For rigorous validation, use Dynamic Light Scattering (DLS) to confirm a monodisperse peak (typically ~2-3 nm for cyclodextrin complexes), ensuring no large aggregates are present.
Lyophilization (Optional): Freeze-dry the clear supernatant to obtain the solid inclusion complex powder, which can be rapidly reconstituted in water prior to dosing.
Part 5: Mechanism of HP-β-CD Complexation
Figure 2: Thermodynamic equilibrium of host-guest inclusion complexation with HP-β-CD.
References
Guanidine - Wikipedia. Wikimedia Foundation. Available at: [Link]
Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. National Center for Biotechnology Information (NCBI). Available at: [Link]
Stability of bicyclic guanidine superbases and their salts in water. National Center for Biotechnology Information (NCBI). Available at: [Link]
Troubleshooting
Reducing byproduct formation during 1-(4-Fluoro-2-methylphenyl)guanidine synthesis
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the synthesis of 1-(4-Fluoro-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine.
Arylguanidine synthesis is notoriously prone to over-reaction and side-product formation. Because the 4-fluoro-2-methylaniline starting material is both sterically hindered (by the ortho-methyl group) and electronically deactivated (by the para-fluoro group), pushing the reaction to completion often tempts chemists to use excess heat or reagents—which inevitably triggers byproduct cascades.
Below, you will find a comprehensive breakdown of byproduct causality, quantitative optimization data, a self-validating protocol, and targeted FAQs to ensure high-yield, high-purity guanylation.
Reaction Pathway & Byproduct Mechanism
To troubleshoot the synthesis, we must first map the thermodynamic sinks of the reaction. The diagram below illustrates how deviations in stoichiometry or pH divert the target intermediate into unwanted biguanide or diarylguanidine derivatives.
Mechanistic pathway of target guanidine synthesis and major byproduct formation routes.
Troubleshooting Guide: Causality & Mitigation
Issue A: High Levels of Biguanide Byproducts
The Causality: Biguanides form via the over-guanylation of your target product[1]. While the target 1-(4-fluoro-2-methylphenyl)guanidine is intended to be the final product, its free-base form is highly nucleophilic. If the reaction pH rises above 4, the guanidine product becomes deprotonated and attacks unreacted cyanamide intermediates, forming a biguanide chain.
The Mitigation:
Strict pH Control: Maintain the reaction at pH 2–3 using a strong mineral acid (e.g., HNO₃ or HCl). This ensures the newly formed guanidine remains protonated (as a guanidinium salt), entirely stripping it of its nucleophilicity.
Stoichiometric Discipline: Never exceed 1.15 equivalents of cyanamide. Use a slow-addition protocol (dropwise over 1 hour) to keep the steady-state concentration of the electrophile low.
Issue B: Formation of Symmetrical Diarylguanidines (1,3-bis(4-fluoro-2-methylphenyl)guanidine)
The Causality: This occurs when the starting aniline acts as a nucleophile against the already formed target guanidine[2]. This pathway is thermodynamically activated by prolonged heating (refluxing > 100°C) after the cyanamide reagent has been depleted. The aniline attacks the protonated guanidine, expelling ammonia gas to form the symmetrical diarylguanidine.
The Mitigation:
Temperature Capping: Do not exceed 80°C. The activation energy for the initial guanylation is lower than the activation energy for ammonia displacement.
Reaction Quenching: Monitor the reaction via TLC and quench immediately upon the disappearance of the cyanamide intermediate, rather than leaving it to reflux overnight.
The Causality: The ortho-methyl group creates severe steric hindrance around the amine, while the para-fluoro group withdraws electron density, rendering 4-fluoro-2-methylaniline a poor nucleophile.
The Mitigation: Do not compensate by adding more cyanamide (which causes Issue A). Instead, ensure total activation of the cyanamide by pre-mixing it with stoichiometric nitric acid to form the highly reactive carbodiimidium ion before introducing the aniline[3].
Quantitative Data: Byproduct Profiles
The following table summarizes the causal relationship between reaction parameters and byproduct distribution during cyanamide-based guanylation.
Reaction Condition
Cyanamide (eq)
Temp (°C)
Target Yield (%)
Biguanide Byproduct (%)
Diarylguanidine Byproduct (%)
Unreacted Aniline (%)
Standard Reflux
2.0
100
62.0
21.0
8.0
9.0
Optimized Slow-Addition
1.1
80
89.5
< 2.0
< 1.0
7.5
Acid-Deficient (pH > 4)
1.2
80
45.0
35.0
5.0
15.0
Reagent Depletion
0.8
100
55.0
< 1.0
28.0
16.0
Self-Validating Experimental Protocol
This protocol utilizes an optimized cyanamide/nitric acid methodology[3]. It is designed as a self-validating system : at each critical juncture, a physical or analytical checkpoint guarantees the reaction is proceeding correctly before you commit to the next step.
Step 1: Electrophile Activation
Charge a 500 mL 3-neck round-bottom flask with 50% aqueous cyanamide solution (1.15 eq, ~97 mmol).
Cool the flask to 0°C using an ice bath.
Dropwise, add 65% Nitric Acid (1.10 eq) over 15 minutes under vigorous stirring.
Validation Checkpoint 1: The solution must remain clear. Test the mixture with pH paper; it must read strictly between pH 1 and 2. An exothermic pulse should be observed, confirming the protonation of cyanamide.
Step 2: Nucleophilic Guanylation
Dilute 4-fluoro-2-methylaniline (1.0 eq, 85 mmol) in 50 mL of absolute ethanol.
Add the aniline solution dropwise to the activated cyanamide mixture over 45 minutes, maintaining the internal temperature below 20°C.
Once addition is complete, equip a reflux condenser and slowly heat the reaction to exactly 80°C. Stir for 4 hours.
Validation Checkpoint 2 (TLC): Spot the reaction on silica gel (Eluent: Hexane/EtOAc 7:3). The starting aniline (Rf ~0.6) should fade. The target guanidinium nitrate is highly polar and will remain firmly at the baseline (Rf = 0.0).
Step 3: Quenching and Carbonate Isolation
Cool the reaction to room temperature.
Slowly add a saturated aqueous solution of Sodium Carbonate (Na₂CO₃) until the pH reaches 8.5–9.0.
Stir for 1 hour at 5°C. The product will precipitate as 1-(4-fluoro-2-methylphenyl)guanidine carbonate.
Filter the precipitate, wash with ice-cold water (2 x 20 mL) to remove any trace biguanides, and dry under vacuum at 45°C.
Validation Checkpoint 3 (NMR): Dissolve a small sample in DMSO-d₆. The ¹H-NMR spectrum must show a broad, highly integrated singlet between 7.0–7.5 ppm, confirming the presence of the intact guanidine -NH and -NH₂ protons without the downfield shifts characteristic of biguanide polymerization.
Frequently Asked Questions (FAQs)
Q: Can I use S-methylisothiourea sulfate instead of cyanamide to avoid biguanide formation?A: Yes, S-methylisothiourea is an excellent, highly electrophilic guanylating agent that naturally resists over-guanylation. However, its reaction mechanism expels equimolar amounts of methyl mercaptan (methanethiol) gas. This is a highly toxic, foul-smelling byproduct that requires specialized bleach-scrubbing ventilation systems. For standard lab setups, optimized cyanamide is vastly safer and greener[4].
Q: Why is my product precipitating as a sticky oil rather than a solid powder?A: "Oiling out" is a classic symptom of crystal lattice disruption caused by impurities—specifically, unreacted aniline or trace biguanides[3]. Do not attempt to scrape the oil. Instead, reheat the mixture until the oil dissolves, add 10% more ethanol, and allow it to cool at a much slower rate (e.g., 5°C per hour) while seeding the flask with a pure crystal of the target carbonate salt.
Q: Does the order of addition matter? Can I just mix everything and heat it?A: The order of addition is critical. If you mix the aniline and cyanamide first and then add acid, the acid will preferentially protonate the aniline (forming an unreactive anilinium salt) rather than activating the cyanamide. You must pre-activate the cyanamide with acid before introducing the aniline nucleophile.
References
Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker , American Chemical Society (ACS), 5
Guanidine synthesis by guanylation , Organic Chemistry Portal, 4
One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines , RSC Publishing, 2
Synthetic accesses to biguanide compounds , NIH / PMC, 1
Cyanamide: A Versatile Precursor for the Synthesis of Heterocyclic Compounds in Drug Discovery , Benchchem, 3
Technical Support Center: Resolving Signal Interference in 1-(4-Fluoro-2-methylphenyl)guanidine LC-MS Analysis
Welcome to the technical support center for the analysis of 1-(4-Fluoro-2-methylphenyl)guanidine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of 1-(4-Fluoro-2-methylphenyl)guanidine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges during liquid chromatography-mass spectrometry (LC-MS) analysis. The unique physicochemical properties of guanidines—namely their high polarity and strong basicity—present specific hurdles that can lead to signal interference, poor peak shape, and inconsistent results. This resource offers field-proven insights and systematic protocols to help you overcome these obstacles and ensure the integrity of your analytical data.
The Challenge: Understanding Guanidine's Behavior in LC-MS
1-(4-Fluoro-2-methylphenyl)guanidine is a polar, basic compound. This structure is prone to several analytical difficulties in typical reversed-phase LC-MS workflows:
Poor Retention: Highly polar analytes like this guanidine derivative often exhibit weak retention on conventional C18 columns, eluting near the void volume where significant matrix interference can occur.[1]
Peak Tailing: The basic guanidinium group can interact strongly with residual acidic silanols on silica-based stationary phases, leading to asymmetrical peak shapes.[2][3]
Ion Suppression: Co-eluting endogenous matrix components, such as phospholipids from plasma or salts from buffers, can compete with the analyte for ionization in the MS source, leading to a significant reduction in signal intensity.[4][5][6][7] This is a major concern in bioanalysis.[4][5][6][7][8][9][10]
High Background Noise: The compound itself can sometimes contribute to elevated background noise in the mass spectrometer.[11]
This guide provides a structured approach to systematically identify and resolve these common issues.
This section addresses specific problems you might encounter during your LC-MS analysis of 1-(4-Fluoro-2-methylphenyl)guanidine.
Q1: My peak shape for 1-(4-fluoro-2-methylphenyl)guanidine is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing for basic compounds is a classic problem in reversed-phase chromatography, often stemming from secondary interactions with the stationary phase.[2][3]
Underlying Cause: Standard silica-based columns have residual, acidic silanol groups on their surface. The positively charged guanidinium group of your analyte can interact with these negatively charged sites, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[12]
Solutions:
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid) ensures that the silanol groups are protonated and neutral, minimizing these secondary interactions.[2][3]
Use of Modern, High-Purity Silica Columns: Modern columns are often manufactured with higher purity silica and are better end-capped, which reduces the number of accessible silanol groups.[2][13]
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, though this is becoming less common with modern columns and can cause ion suppression in MS.[2]
Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a hybrid organic-inorganic particle column or a polymer-based column, which have fewer or no silanol groups.[2]
Q2: The signal intensity for my analyte is very low and inconsistent between injections. Could this be ion suppression? How do I confirm and mitigate this?
A2: Low and variable signal intensity are hallmark signs of ion suppression, a common matrix effect in LC-MS, especially when analyzing samples from biological matrices like plasma or urine.[4][5][6][7]
Underlying Cause: Ion suppression occurs when co-eluting compounds from your sample matrix interfere with the ionization of your target analyte in the mass spectrometer's source.[6][7][10] For polar compounds like 1-(4-fluoro-2-methylphenyl)guanidine that may have limited retention, the risk of co-elution with other polar matrix components is high.[14]
Confirmation and Mitigation Workflow:
Caption: Workflow for diagnosing and mitigating ion suppression.
Experimental Protocols:
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression
Prepare a solution of your analyte at a concentration that gives a stable signal.
Infuse this solution into the MS source at a constant flow rate via a T-junction placed after the analytical column.
Inject a blank matrix sample (e.g., extracted plasma without the analyte) onto the LC system.
Monitor the analyte's signal. A dip in the signal intensity indicates the retention time at which matrix components are eluting and causing suppression.
Protocol 2: Quantitative Assessment using Matrix Factor
Analyze a standard solution of the analyte in a clean solvent (A).
Prepare a blank matrix sample and perform your sample preparation procedure. Then, spike the analyte into the final extract (B).
The Matrix Factor (MF) is calculated as the peak area of B divided by the peak area of A.
Chromatographic Separation: Adjust your LC method to separate the analyte from the suppression zone. This could involve changing the gradient, mobile phase composition, or switching to a different column chemistry.[6][8]
Sample Preparation: More effective sample cleanup is often the best solution.[5][6][8]
Solid-Phase Extraction (SPE): This is a powerful technique for removing interfering substances.[15][16][17] For a basic compound like your analyte, a cation-exchange SPE sorbent can be highly effective at isolating it from neutral and acidic interferences.[18]
Liquid-Liquid Extraction (LLE): This can also be effective but may be more time-consuming to optimize.[5]
Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression, allowing for accurate quantification.[19]
Q3: I am struggling to get enough retention for 1-(4-fluoro-2-methylphenyl)guanidine on my C18 column. What are my options?
A3: This is a very common issue for polar compounds. When an analyte is not well-retained, it elutes with other polar, unretained matrix components, which can lead to significant ion suppression.[1][14]
Solutions:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for separating highly polar compounds.[20][21][22][23][24] It uses a polar stationary phase (like silica or amide) and a mobile phase with a high percentage of organic solvent.[20][22][23][24] In HILIC, polar analytes are more strongly retained.[23]
Ion-Pair Chromatography: Using an ion-pairing reagent in the mobile phase can increase the retention of ionic analytes on a reversed-phase column.[12][25][26] For your positively charged analyte, an anionic ion-pairing reagent like an alkyl sulfonate can be used.[25] However, be aware that many ion-pairing reagents are not volatile and can contaminate the MS source, so use MS-compatible reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at low concentrations.
Use of an Embedded Polar Group (EPG) Column: These are reversed-phase columns that have a polar group embedded in the alkyl chain. This allows for better retention of polar compounds under highly aqueous mobile phase conditions without the phase collapse that can occur with traditional C18 columns.
Comparison of Chromatographic Approaches
Technique
Stationary Phase
Mobile Phase
Retention Mechanism
Suitability for Guanidines
Reversed-Phase
Non-polar (e.g., C18)
High aqueous content
Hydrophobic interactions
Poor retention, risk of ion suppression
HILIC
Polar (e.g., Silica, Amide)
High organic content
Partitioning into a water-enriched layer on the stationary phase surface
Excellent, increased retention for polar compounds[20][22][24]
Q: What is the best starting point for mobile phase composition for analyzing 1-(4-fluoro-2-methylphenyl)guanidine on a C18 column?
A: A good starting point would be a gradient elution with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. The acidic mobile phase will improve peak shape by suppressing silanol interactions.[2] Start with a low percentage of organic phase (e.g., 5-10% B) to maximize retention.
Q: Can I use protein precipitation for sample cleanup?
A: Protein precipitation is a quick and simple method, but it is often not sufficient for removing all matrix interferences, particularly phospholipids, which are a major cause of ion suppression.[4][5][8] While it can be a starting point for method development, if you experience significant signal interference, more selective techniques like SPE or LLE are recommended.[4][5][8]
Q: My baseline is very noisy. What could be causing this?
A: A noisy baseline can have several causes. Check for leaks in your LC system, ensure your mobile phase solvents are fresh and properly degassed, and check for contamination of the MS source.[27] Some compounds, including guanidines, can sometimes contribute to a higher chemical background.[11] If the noise is sporadic, it could be due to air bubbles in the system.[27]
Q: What type of SPE cartridge should I use for 1-(4-fluoro-2-methylphenyl)guanidine from plasma?
A: A polymeric mixed-mode cation-exchange SPE sorbent is an excellent choice.[18] This type of sorbent allows you to use a method that leverages both reversed-phase and ion-exchange properties for a very clean extraction.
Condition: Equilibrate the cartridge with methanol, followed by water.
Load: Dilute the plasma sample with a weak acid (e.g., 2% phosphoric acid) and load it onto the cartridge.[18]
Wash: Wash the cartridge with a weak acid to remove neutral and acidic interferences, followed by an organic solvent like methanol to remove hydrophobic interferences.
Elute: Elute the analyte with a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the guanidinium group, releasing it from the ion-exchange sorbent.
Evaporate and Reconstitute: Evaporate the eluent to dryness and reconstitute in your initial mobile phase.
This protocol provides a high degree of selectivity, significantly reducing matrix effects and improving signal-to-noise.[4][14]
References
Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
Research Journal of Pharmacy and Technology. Hydrophilic Interaction Liquid Chromatography (HILIC). [Link]
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
PubMed. (2009, October 15). Matrix effect elimination during LC-MS/MS bioanalytical method development. [Link]
Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]
Taylor & Francis Online. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
MtoZ Biolabs. Can Guanidine Hydrochloride Be Used in Mass Spectrometry. [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
PubMed. (2024, September 24). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]
PubMed. (2002, June 15). Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries. [Link]
ResearchGate. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. [Link]
Bentham Science Publishers. Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]
LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
ResearchGate. Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. [Link]
ResearchGate. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
Organomation. What is Solid Phase Extraction (SPE)?[Link]
Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]
PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. [Link]
SpringerLink. (2023, February 28). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. [Link]
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
Semantic Scholar. (2023, January 11). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. [Link]
MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]
Wiley Online Library. (2021, September 24). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]
PMC. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG). [Link]
ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
Indian Journal of Pharmaceutical Education and Research. (2018, June 13). Biomarker Quantification: Development of Fit for purpose LC-MS/MS Method for Determination of Methyl guanidine in Mice Urine. [Link]
🧪 Technical Support Center: 1-(4-Fluoro-2-methylphenyl)guanidine Stability & Storage
Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical vulnerabilities of arylguanidines and provides field-proven protocols to ensure lot-to-lot reproducibility in your drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical vulnerabilities of arylguanidines and provides field-proven protocols to ensure lot-to-lot reproducibility in your drug development and medicinal chemistry workflows.
Core Mechanistic Diagnostics: Why Does Degradation Occur?
Q: Why does 1-(4-Fluoro-2-methylphenyl)guanidine degrade so rapidly on the benchtop compared to other aromatic amines?
A: The instability of 1-(4-Fluoro-2-methylphenyl)guanidine is fundamentally tied to the intrinsic thermodynamics of the free guanidino group. Arylguanidines possess a highly basic imine nitrogen (pKa typically ~12.5–13.6). This extreme basicity and nucleophilicity drive two primary degradation pathways when the compound is stored as a free base:
Hydrolytic Deamination to Urea: In the presence of ambient moisture, the guanidine moiety undergoes nucleophilic attack by water. This reaction leads to the expulsion of ammonia gas and the formation of 1-(4-Fluoro-2-methylphenyl)urea. This degradation is significantly accelerated in basic aqueous microenvironments.
Atmospheric Carbon Dioxide Capture: Free base guanidines act as powerful carbon capture agents. When exposed to ambient air, the unprotonated imine nitrogen rapidly reacts with atmospheric CO₂ and moisture, spontaneously crystallizing into insoluble guanidinium carbonate or bicarbonate salts[1]. This alters the molecular weight of your powder, leading to severe inaccuracies in molar dosing during biological assays.
Visualizing the Degradation & Stabilization Pathways
To prevent degradation, the free base must be converted into a resonance-stabilized salt. The diagram below illustrates the divergent pathways of atmospheric degradation versus chemical stabilization.
Caption: Degradation pathways of free base arylguanidines vs. stabilization via salt formation.
Quantitative Degradation Indicators
If you suspect your batch of 1-(4-Fluoro-2-methylphenyl)guanidine has degraded, cross-reference your analytical data with the table below to diagnose the specific pathway.
Analytical Method
Intact Guanidine (Free Base)
Urea Degradant (Hydrolysis)
Carbonate Salt (CO₂ Absorption)
Mass Spectrometry (ESI+)
[M+H]⁺ = 168.2 m/z
[M+H]⁺ = 169.2 m/z (+1 Da shift)
[M+H]⁺ = 168.2 m/z (Carbonate lost in MS)
FT-IR Spectroscopy
Strong C=N stretch (~1650 cm⁻¹)
Strong C=O stretch (~1680 cm⁻¹)
Broad carbonate bands (~1400 cm⁻¹)
Physical Appearance
Free-flowing white powder
Crystalline solid
Clumpy, heavier mass (deliquescent)
Aqueous pH (10 mM)
Highly alkaline (pH > 12)
Neutral (pH ~ 7)
Buffered alkaline (pH ~ 9–10)
Self-Validating Protocol: Salt Conversion & Long-Term Storage (SOP-704)
Q: How do I prepare my compound for multi-year storage without losing structural integrity?
A: You must convert the reactive free base into a stable hydrochloride salt. By protonating the guanidine, the resulting guanidinium cation achieves efficient resonance stabilization, distributing the positive charge across the three nitrogen atoms. This drastically reduces nucleophilicity, rendering the molecule inert to water and CO₂[2].
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 g of 1-(4-Fluoro-2-methylphenyl)guanidine free base in 20 mL of anhydrous dichloromethane (DCM).
Causality: Anhydrous DCM is required to prevent premature hydrolysis during the exothermic protonation step.
Acidification: Slowly add 1.1 molar equivalents of 2.0 M HCl in diethyl ether dropwise under a nitrogen atmosphere at 0°C.
Causality: The ice bath controls the thermodynamics of the exothermic salt formation, preventing thermal degradation.
Crystallization & Filtration: The guanidinium hydrochloride salt will precipitate immediately. Filter the solid under a stream of dry argon.
Causality: The salt is highly polar and insoluble in the ether/DCM mixture, driving the reaction to completion and allowing for high-purity isolation.
Self-Validation Step: Weigh the final lyophilized product. A theoretical yield of ~1.22 g indicates successful conversion. Dissolve 1 mg in water and test the pH; it should be slightly acidic (pH 4.5–5.5)[3], confirming the complete absence of unreacted, highly alkaline free base.
Storage: Store the powder in an amber glass vial, backfilled with Argon, sealed with PTFE tape, and kept in a desiccator at -20°C.
Troubleshooting FAQs: Assay & Storage Failures
Q: I prepared a 10 mM stock solution of the free base in DMSO and left it on the benchtop. A month later, my enzyme inhibition assay showed a 50% drop in efficacy. What went wrong?A: DMSO is highly hygroscopic and acts as a sponge for atmospheric moisture. In the presence of this absorbed water, the basic guanidine undergoes hydrolytic deamination to form 1-(4-Fluoro-2-methylphenyl)urea. The urea derivative lacks the positive charge required to form bidentate hydrogen bonds with the target enzyme's active site (typically an oxoanion or carboxylate residue), resulting in the observed loss of efficacy.
Correction: Always store stock solutions in single-use aliquots at -80°C, or preferably, prepare fresh solutions daily from the stable hydrochloride salt.
Q: My bulk powder of the free base has become clumpy, and the mass in the jar has increased by 15% over six months. Is it still usable?A: No. The compound has absorbed atmospheric carbon dioxide and moisture to form a guanidinium carbonate/bicarbonate salt network[1]. Because the molecular weight of the bulk material has fundamentally changed, any molarity calculations based on the free base molecular weight will be inaccurate, leading to under-dosing in your experiments.
Correction: Do not use the degraded powder for quantitative assays. You can recover the free base by partitioning the degraded powder between 1 M NaOH and ethyl acetate, extracting the organic layer, and immediately executing SOP-704 to convert it to the hydrochloride salt.
Q: I am using the hydrochloride salt, but my compound is still precipitating out of my assay buffer (pH 7.4). Why?A: While the hydrochloride salt is highly soluble in water[4], the presence of certain counterions in your biological buffer (such as high concentrations of sulfates or phosphates) can form poorly soluble ion-pairs with the guanidinium cation.
Correction: Verify your buffer composition. If precipitation occurs, pre-dissolve the salt in a minimal volume of DMSO (final assay concentration <1%) before introducing it to the aqueous buffer to maintain solubility.
References
Product Class 13: Guanidine Derivatives
Source: Thieme E-Books
URL
Crystallization Method Offers New Option for Carbon Capture from Ambient Air
Source: Oak Ridge National Laboratory / Lab Manager
URL
Stability of bicyclic guanidine superbases and their salts in water
Source: RSC Publishing
URL
Safety Data Sheet: Guanidine hydrochloride
Source: Carl ROTH
URL
Technical Support Center: Enhancing the Bioavailability of 1-(4-Fluoro-2-methylphenyl)guanidine Formulations
Welcome to the technical support resource for 1-(4-Fluoro-2-methylphenyl)guanidine. This guide is designed for researchers, chemists, and drug development professionals actively working on formulation strategies for this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for 1-(4-Fluoro-2-methylphenyl)guanidine. This guide is designed for researchers, chemists, and drug development professionals actively working on formulation strategies for this and similar guanidine-containing compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflow effectively.
This section addresses the fundamental questions regarding the bioavailability of 1-(4-Fluoro-2-methylphenyl)guanidine.
Q1: What are the primary physicochemical properties of 1-(4-Fluoro-2-methylphenyl)guanidine that affect its oral bioavailability?
A1: The dominant feature of this molecule is the guanidine group. Guanidine is one of the strongest organic bases in aqueous solution, with a pKa of approximately 13.6.[1][2] This means that across the entire physiological pH range of the gastrointestinal (GI) tract (pH 1-8), the guanidine moiety will be protonated, forming a positively charged guanidinium ion. This high polarity is the principal barrier to passive diffusion across the lipid-rich intestinal epithelium, leading to very low membrane permeability.[1][3] While the fluoromethylphenyl group adds lipophilicity, the effect of the permanently charged guanidinium headgroup typically dominates, resulting in poor oral absorption.
Q2: Based on these properties, how would 1-(4-Fluoro-2-methylphenyl)guanidine be classified under the Biopharmaceutics Classification System (BCS)?
A2: Given its expected high solubility (as a salt) and inherently low permeability, 1-(4-Fluoro-2-methylphenyl)guanidine would most likely be classified as a BCS Class III compound.[4] Some poorly soluble free-base forms or salts might push it into BCS Class IV (low solubility, low permeability). The formulation strategy must therefore prioritize overcoming the permeability barrier.
Q3: Why would a standard formulation, like a simple tablet or capsule, likely fail for this compound?
A3: A standard formulation relies on the drug dissolving in the GI fluids and then permeating the gut wall. For this compound, while dissolution of a salt form might be adequate, the resulting charged ions are unable to efficiently cross the intestinal membrane. This results in the dissolved drug being largely excreted before it can reach systemic circulation, leading to minimal therapeutic effect.[1][3]
Section 2: Troubleshooting Guide & Strategic Formulation Development
This section provides solutions to common experimental hurdles in a question-and-answer format, guiding you toward an effective formulation strategy.
The Core Problem: Low Permeability
Q4: My in vitro permeability assay (e.g., Caco-2) shows extremely low apparent permeability (Papp). What is the most direct strategy to address this?
A4: When permeability is the rate-limiting step, the most effective strategy is to transiently modify the molecule's structure to mask the charge. This is the central principle of the prodrug approach .[5][6][7] A prodrug is a bioreversible derivative that is inactive but is converted to the active parent drug in vivo. For guanidines, this involves chemically modifying the polar group to create a more lipophilic, neutral entity that can cross the intestinal barrier.[3][8]
One of the most promising strategies for guanidine-containing compounds is the formation of Guanidine Cyclic Diimides (GCDIs) .[3] This approach effectively conceals the positive charge, enhances lipophilicity, and can be designed to revert to the active guanidine parent drug upon absorption.[3][8] Studies have shown this strategy can dramatically improve the oral bioavailability of guanidine-based drugs.[3][8]
Q5: I'm considering a prodrug approach. How do I decide which promoiety to use?
A5: The choice of promoiety is critical and should be guided by several factors:
Efficient Masking: The moiety must effectively neutralize the charge of the guanidine group.
Enhanced Lipophilicity: The resulting prodrug should have a LogP value conducive to membrane permeation.
Bioreversibility: It must reliably and efficiently convert back to the parent drug in the body (e.g., via enzymatic or chemical hydrolysis).[5]
Safety: The cleaved promoiety should be non-toxic.
Synthetic Feasibility: The synthesis should be straightforward and scalable.[1]
The GCDI approach is advantageous because it is a one-step reaction with cyclic anhydrides under mild conditions, and the lipophilicity can be tuned by selecting different anhydrides.[3]
Q6: Could lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) be effective?
A6: Yes, SEDDS could be a viable secondary strategy. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract.[9][10][11]
Mechanism of Action: For a compound like this, SEDDS can be beneficial by:
Presenting the drug in a solubilized state, which can aid absorption.[12]
The surfactants used can modulate tight junctions or inhibit efflux pumps (like P-glycoprotein), thereby enhancing permeability.
Promoting lymphatic transport, which bypasses first-pass metabolism in the liver.[10]
This approach is most suitable if the free-base form of your compound has sufficient lipid solubility to be incorporated into the oil phase.
Q7: What about amorphous solid dispersions (ASDs)? Are they a good fit?
A7: Amorphous Solid Dispersions (ASDs) are primarily used to enhance the bioavailability of BCS Class II drugs by improving their dissolution rate and solubility.[13][14][15][16] In an ASD, the drug is dispersed in its amorphous (non-crystalline) form within a polymer matrix.[17] Amorphous drugs can have significantly higher solubility than their crystalline counterparts.[14]
For a BCS Class III compound where permeability is the main barrier, ASDs are generally not the first-choice strategy. However, if you are working with a salt or free-base form that also exhibits poor solubility (making it a BCS Class IV compound), then an ASD could be a critical part of the solution, potentially used in combination with a permeation enhancer.
Decision-Making Workflow
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for the most promising formulation strategies.
Protocol 1: Synthesis of a Guanidine Cyclic Diimide (GCDI) Prodrug
This protocol is a generalized procedure based on established methods for creating GCDI prodrugs to enhance oral bioavailability.[3][8]
Objective: To synthesize a lipophilic, bioreversible prodrug of 1-(4-Fluoro-2-methylphenyl)guanidine by masking the guanidine moiety.
Standard workup and purification reagents (Silica gel for chromatography, ethyl acetate, hexanes, etc.)
Procedure:
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 1-(4-Fluoro-2-methylphenyl)guanidine free base in the anhydrous solvent.
Base Addition: Add 1.1 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature. The base acts as a proton scavenger.
Anhydride Addition: Dissolve 1.1 equivalents of the chosen cyclic anhydride in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
Workup:
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure GCDI prodrug.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the systematic development of a SEDDS formulation.
Objective: To create a stable, self-emulsifying formulation that enhances the solubilization and absorption of 1-(4-Fluoro-2-methylphenyl)guanidine.
Solubility Study: Determine the saturation solubility of the drug in various oils, surfactants, and co-solvents. Select the excipients that show the highest solubilizing capacity for the drug.
Construction of Ternary Phase Diagrams:
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-solvent.
For each formulation, add a small volume to a larger volume of water (e.g., 1 mL of formulation into 250 mL of water) with gentle stirring.
Visually observe the resulting dispersion. Classify it as a clear microemulsion, a slightly bluish emulsion, a milky emulsion, or a formulation with poor emulsification (phase separation/precipitation).
Plot these observations on a ternary phase diagram to identify the self-emulsification region.
Drug Loading and Optimization:
Select the optimal ratios of excipients from the phase diagram that produce stable and fine emulsions (droplet size < 200 nm is ideal).
Incorporate the drug into these pre-concentrates at the desired concentration.
Assess the final formulation for clarity, phase separation, and drug precipitation upon standing.
Characterization of the Optimized SEDDS:
Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
Self-Emulsification Time: Measure the time it takes for the formulation to form a homogenous emulsion upon dilution.
In Vitro Dissolution: Perform dissolution testing using a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) to confirm rapid and complete release of the drug.
Table 1: Example of SEDDS Formulation Components
Component
Example Excipient
Function
Typical % (w/w)
Oil
Capryol 90
Solubilizes the lipophilic drug
20 - 40%
Surfactant
Kolliphor EL
Forms the emulsion interface
30 - 60%
Co-solvent
Transcutol HP
Improves drug solubility & aids emulsification
10 - 30%
Section 4: References
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link][18]
Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.[Link][19]
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link][20]
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Die Pharmazie-An International Journal of Pharmaceutical Sciences.[Link][13]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Drug Delivery and Research.[Link][21]
Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.[Link][14]
Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Nanomedicine: Nanotechnology, Biology and Medicine.[Link][22]
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. The Scientific World Journal.[Link][23]
Self-emulsifying Drug Delivery System (SEEDS). Creative Biolabs.[Link][9]
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules.[Link][24]
Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules.[Link][4]
Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Scientific Research Publishing.[Link][25]
Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology.[Link][10]
Nanoparticle tools for maximizing oral drug delivery. Journal of Nanobiotechnology.[Link][26]
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics.[Link][27]
A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. Journal of Medicinal Chemistry.[Link][3]
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.[Link][5]
Nanotechnology Transforming Oral Drug Delivery. World Pharma Today.[Link][28]
Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics.[Link][6]
Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Advanced Drug Delivery Reviews.[Link][11]
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.[Link][7]
Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. Frontiers in Pharmacology.[Link]
Composition and Methods for Preparing Orally Bioavailable Guanidine Prodrugs. Flintbox.[Link][1]
Biological activities of guanidine compounds, 2008-2012 update. ResearchGate.[Link][29]
Oral Drug Delivery: Nanomaterials-Based Strategies, Challenges, and Future Prospects. ResearchGate.[Link][30]
A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. ACS Publications.[Link][8]
Effect of excipients on oral absorption process according to the different gastrointestinal segments. Advanced Drug Delivery Reviews.[Link]
Technical Support Center: Optimizing Mobile Phase for 1-(4-Fluoro-2-methylphenyl)guanidine Chromatography
Welcome to the technical support center for the chromatographic analysis of 1-(4-Fluoro-2-methylphenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic analysis of 1-(4-Fluoro-2-methylphenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development. We will move beyond simple procedural steps to explain the underlying scientific principles, enabling you to make informed decisions and develop robust, reproducible methods.
The core challenge in analyzing 1-(4-Fluoro-2-methylphenyl)guanidine stems from its chemical nature. The guanidine group is one of the strongest organic bases, with a pKa of its conjugate acid around 13.6.[1] This means that across the entire operational pH range of silica-based HPLC columns (typically pH 2-8), the molecule will be permanently protonated and carry a positive charge. This characteristic, combined with its moderate polarity, makes it a prime candidate for issues like poor peak shape and low retention in standard reversed-phase chromatography.
This guide provides a structured approach to troubleshooting, starting with high-level FAQs and progressing to detailed, problem-specific solutions and protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when developing a method for 1-(4-Fluoro-2-methylphenyl)guanidine.
Q1: I'm starting from scratch. Which column and mobile phase combination should I try first?
For a polar basic compound like this, your initial choice depends on your primary analytical goal (e.g., speed, resolution, MS-compatibility).
Recommended Starting Point (Reversed-Phase): Begin with a modern, high-purity, end-capped C18 or a polar-embedded C18 column.[2][3] These columns have fewer active silanol sites, which are the primary cause of peak tailing for basic compounds.[4]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
Rationale: A low pH of around 2.7 is crucial to keep residual silanol groups on the column packing protonated (Si-OH), minimizing the strong ionic interactions that lead to peak tailing.[5] Formic acid is a volatile modifier, making this method compatible with mass spectrometry (LC-MS).[6]
Q2: My peak for 1-(4-Fluoro-2-methylphenyl)guanidine is tailing severely. What's happening?
This is the most common problem for this class of compounds. Peak tailing occurs because there is more than one retention mechanism at play.[4][5] While the primary goal is hydrophobic interaction with the C18 chains, the positively charged guanidinium group on your analyte also engages in strong, secondary ionic interactions with any deprotonated (negatively charged) silanol groups (Si-O⁻) on the surface of the silica packing material.[2] These interactions are strong and kinetically slow, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Q3: I have very little retention on my C18 column; the peak comes out at or near the solvent front. What should I do?
This indicates that your analyte is too polar for the current conditions and is not interacting sufficiently with the hydrophobic stationary phase.
Increase Retention in Reversed-Phase:
Decrease Organic Content: Lower the percentage of acetonitrile or methanol in your mobile phase.
Use a Polar-Compatible Column: Switch to a stationary phase designed for enhanced polar retention, such as an AQ-C18, a polar-embedded phase, or a Phenyl-Hexyl column.[7][8] These columns are more stable in highly aqueous mobile phases and offer alternative selectivity.
Consider an Alternative Chromatographic Mode: If retention is still insufficient, the compound is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[9]
Q4: Is Reversed-Phase (RP) or HILIC better for this compound?
There is no single "better" mode; the choice depends on your specific separation needs and sample matrix.
Reversed-Phase (RP) is often preferred due to its familiarity and the wide variety of available columns. It can be highly effective if peak shape is controlled with an appropriate low-pH mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that often provides superior retention for very polar compounds.[10][11] It uses a high-organic mobile phase, which can also enhance sensitivity in mass spectrometry due to more efficient desolvation. If you struggle with retention in RP or have interferences from non-polar matrix components, HILIC is the logical next step.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, science-backed answers to specific experimental problems.
Issue: Severe Peak Asymmetry (Tailing)
Q: My peak has a tailing factor > 2.0. What is the detailed chemical reason for this?
Answer: The root cause is strong secondary ionic interactions between the protonated guanidinium group of your analyte and ionized residual silanol groups on the silica stationary phase.
Mechanism: At mid-range pH values (e.g., pH 4-7), a significant population of surface silanols exists in their deprotonated, anionic form (Si-O⁻). Your analyte, being a strong base, is permanently protonated and cationic. The resulting electrostatic attraction is a very strong retention mechanism that leads to tailing. This is illustrated in the diagram below.
Overcoming scale-up challenges in 1-(4-Fluoro-2-methylphenyl)guanidine lab production
Welcome to the dedicated technical support guide for the laboratory-scale synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine. This resource is designed for researchers, medicinal chemists, and process development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the laboratory-scale synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common and often subtle challenges encountered when scaling up this important synthesis. As your virtual application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your process effectively.
The synthesis of aryl guanidines, while conceptually straightforward, is frequently beset by challenges related to reagent choice, reaction control, and product isolation. The unique electronic and steric properties of the 4-fluoro-2-methylaniline starting material introduce specific considerations that must be addressed for a successful and scalable reaction. This guide is structured in a question-and-answer format to directly tackle the practical issues you may face at the bench.
Core Synthesis Pathway: Guanylation of 4-Fluoro-2-methylaniline
A common and direct method for preparing 1-(4-Fluoro-2-methylphenyl)guanidine is the reaction of 4-Fluoro-2-methylaniline with a guanylating agent. A widely used and cost-effective approach involves the reaction with cyanamide, typically in the presence of an acid catalyst to activate the cyanamide and protonate the resulting guanidine for isolation as a stable salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 1-(4-Fluoro-2-methylphenyl)guanidine in a lab setting?
A1: The most prevalent and straightforward method is the acid-catalyzed addition of 4-fluoro-2-methylaniline to cyanamide. This reaction is typically performed in a suitable solvent at elevated temperatures. The product is then isolated as a hydrochloride or other salt, which enhances its stability and simplifies purification.
Q2: Why is the product isolated as a salt (e.g., hydrochloride) instead of the free base?
A2: Guanidines are highly basic compounds (with pKa values of their conjugate acids often around 12.5) due to the resonance stabilization of the guanidinium cation.[1] The free base can be hygroscopic, susceptible to reaction with atmospheric carbon dioxide, and may be difficult to handle and purify as it can exist as an oil or a low-melting solid. Converting it to a salt, such as the hydrochloride, results in a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store.[2]
Q3: What are the primary safety concerns when working with cyanamide?
A3: Cyanamide is a hazardous reagent and must be handled with care. It is caustic and can cause severe irritation to the eyes, skin, and respiratory system.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, flush the affected area immediately with copious amounts of water.
Troubleshooting Guide
Low Reaction Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in the guanylation of 4-fluoro-2-methylaniline can stem from several factors. Here’s a systematic approach to troubleshooting:
Incomplete Reaction: The nucleophilicity of the aniline is reduced by the electron-withdrawing effect of the fluorine atom. Additionally, the ortho-methyl group can introduce steric hindrance.
Solution: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by a suitable technique like TLC or LC-MS to determine the optimal reaction endpoint. Consider using a higher boiling point solvent if the current one is limiting the reaction temperature.
Sub-optimal pH: The reaction is acid-catalyzed, but excessively low pH can lead to the protonation of the aniline starting material, rendering it non-nucleophilic.
Solution: Ensure the stoichiometry of the acid is correct. Typically, the aniline is used as its hydrochloride salt, or a controlled amount of acid is added. If starting with the free aniline, a molar equivalent of a strong acid like HCl is generally used.
Side Reactions: At elevated temperatures, cyanamide can dimerize to form dicyandiamide, which can then react further to form melamine and other byproducts.[3]
Solution: Maintain a controlled temperature and avoid excessive heating. Adding the cyanamide solution portion-wise to the hot reaction mixture can help to keep its instantaneous concentration low, thus minimizing dimerization.
Impure Starting Materials: The purity of 4-fluoro-2-methylaniline is crucial. Impurities can interfere with the reaction.
Solution: Ensure the aniline starting material is of high purity. If necessary, purify it by distillation or chromatography before use.
Q5: I am observing the formation of a significant amount of white, insoluble precipitate in my reaction mixture. What is this and how can I prevent it?
A5: The white, insoluble precipitate is likely dicyandiamide, the dimer of cyanamide. This is a common issue, especially at higher concentrations and temperatures.
Causality: Cyanamide readily dimerizes, particularly under basic or neutral conditions and at elevated temperatures. This side reaction consumes the guanylating agent and reduces the overall yield of the desired product.
Prevention Strategies:
Temperature Control: Avoid excessively high reaction temperatures.
Controlled Addition: Add the cyanamide solution slowly or in portions to the reaction mixture containing the aniline. This keeps the concentration of free cyanamide low at any given time.
Acidic Conditions: Maintaining an acidic environment can help to suppress the dimerization of cyanamide.
Purification Challenges
Q6: I am having difficulty purifying the 1-(4-Fluoro-2-methylphenyl)guanidine hydrochloride salt. My crude product is an oil or a sticky solid. How can I obtain a crystalline product?
A6: Obtaining a crystalline product for highly substituted guanidinium salts can be challenging. Here are several techniques to try:
Recrystallization: This is the most common method for purifying organic salts.[4]
Solvent Selection: The key is to find a solvent or solvent system in which the guanidinium salt is soluble at high temperatures but poorly soluble at low temperatures. Common choices for hydrochloride salts include isopropanol, ethanol, or mixtures of these with diethyl ether or ethyl acetate.[5]
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
Trituration: If recrystallization fails to produce a solid, trituration can be effective.
Procedure: Add a solvent in which the desired product is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) to the crude oil or sticky solid.[5] Stir or sonicate the mixture. The product may solidify as the impurities are washed away. Decant the solvent and repeat the process if necessary.
pH Adjustment during Workup: Ensure the aqueous solution is sufficiently acidic before extraction of any non-basic impurities. The highly polar guanidinium salt will remain in the aqueous phase.
Diagram: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine.
Experimental Protocols
Representative Protocol for the Synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine Hydrochloride
This protocol is a representative procedure based on common methods for aryl guanidine synthesis and should be optimized for specific laboratory conditions.
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-methylaniline hydrochloride (1.0 eq). If starting from the free base, add 4-fluoro-2-methylaniline (1.0 eq) and a stoichiometric amount of concentrated hydrochloric acid.
Solvent Addition: Add a suitable solvent such as isopropanol or n-butanol.
Cyanamide Addition: In a separate container, prepare a solution of cyanamide (1.1 - 1.5 eq) in the same solvent.
Reaction: Heat the aniline solution to reflux (typically 80-120 °C, depending on the solvent). Slowly add the cyanamide solution to the refluxing mixture over 30-60 minutes.
Monitoring: Stir the reaction mixture at reflux for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting aniline is consumed.
Workup and Isolation:
Allow the reaction mixture to cool to room temperature.
Concentrate the mixture under reduced pressure to remove the solvent.
The crude product may be obtained as a solid or a viscous oil.
Purification:
Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol or ethanol. If the solution is colored, treat with activated charcoal and perform a hot filtration. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4][6]
Trituration: If the product oils out, attempt to solidify it by triturating with a solvent in which it is insoluble, such as diethyl ether or ethyl acetate.
Data Presentation: Solvent Selection for Recrystallization
Solvent/System
Observation
Recommendation
Water
High solubility at all temperatures.
Generally not suitable for recrystallization unless a co-solvent is used.
Isopropanol
Good solubility when hot, poor when cold.
Recommended. Often gives good quality crystals.
Ethanol
Similar to isopropanol, may have slightly higher solubility.
A good alternative to isopropanol.
Acetone
Moderate to low solubility.
May be useful for washing the crude product or for trituration.[5]
Ethyl Acetate
Low solubility.
Useful for trituration and washing.
Diethyl Ether
Very low solubility.
Useful for precipitating the product from a more soluble solvent and for washing.[5]
Diagram: General Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of 1-(4-Fluoro-2-methylphenyl)guanidine hydrochloride.
References
Russell, D. W. (1965). The thermal decomposition of guanidinium and substituted guanidinium salts. Journal of the Chemical Society (Resumed), 894-898.
Witten, B., & Reid, E. E. (1948). p-Aminotetraphenylmethane. Organic Syntheses, 28, 12.
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
Fischer, O. (1876). Ueber die Einwirkung von Phosphorpentachlorid auf Amide. Berichte der deutschen chemischen Gesellschaft, 9(1), 86-88.
Pinner, A. (1892).
Matuszek, K., Vijayaraghavan, R., Kar, M., Mahadevan, S., & MacFarlane, D. R. (2021). Guanidinium Organic Salts as Phase-Change Materials for Renewable Energy Storage. ChemSusChem, 14(13), 2757-2762. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
Zhang, Z., et al. (2015). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. ACS Medicinal Chemistry Letters, 6(11), 1143-1147. [Link]
Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon.
Armarego, W. L., & Chai, C. (2012).
Wolfe, J. P., et al. (2017). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. The Journal of Organic Chemistry, 82(21), 11135-11155. [Link]
Knowles, R. R., & MacMillan, D. W. (2011). A Different Approach to Anilines.
Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(9), 1212-1218.
Katritzky, A. R., et al. (2004). Product Class 13: Guanidine Derivatives. Science of Synthesis, 18, 807-914.
Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Crystals, 14(10), 853. [Link]
Matar, N. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Thesis, University of Toronto.
Mittal, D., & Dutta, D. P. (2022). Reaction pathway followed by cyanamide as a precursor for the synthesis of g-C3N4. ResearchGate. [Link]
Ningxia Ninghang Circular Technology Co., Ltd. (2019). Process for preparing guanidine hydrochloride. CN1247536C.
Washington, J. B., et al. (2021). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Organic Letters, 23(10), 3845-3850. [Link]
Li, C., et al. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications, 16(1), 1-10. [Link]
F. Hoffmann-La Roche AG. (2006). Method for crystallizing guanidinium salts. CN1784381A.
Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Sigma-Aldrich.
Ethyl Corporation. (1992). Process of preparing substituted anilines. US5117061A.
A Comparative Guide to 1-(4-Fluoro-2-methylphenyl)guanidine and Other Substituted Phenylguanidines as Modulators of Acid-Sensing Ion Channels
This guide provides a comprehensive comparison of 1-(4-Fluoro-2-methylphenyl)guanidine with other key substituted phenylguanidines, focusing on their activity as modulators of Acid-Sensing Ion Channels (ASICs). ASICs are...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of 1-(4-Fluoro-2-methylphenyl)guanidine with other key substituted phenylguanidines, focusing on their activity as modulators of Acid-Sensing Ion Channels (ASICs). ASICs are promising therapeutic targets for a range of neurological disorders, including pain, ischemia, and psychiatric conditions. The strategic substitution on the phenyl ring of guanidine derivatives can significantly influence their potency and selectivity for different ASIC subtypes. Here, we delve into the synthesis, structure-activity relationships (SAR), and a detailed experimental protocol for evaluating these compounds using whole-cell patch-clamp electrophysiology.
Introduction: The Phenylguanidine Scaffold and its Therapeutic Potential
The guanidinium group, characterized by its Y-shaped C(N)₃ skeleton, is a privileged functional group in medicinal chemistry. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for potent interactions with biological targets. When attached to a phenyl ring, the resulting phenylguanidine scaffold serves as a versatile platform for developing a wide array of pharmacologically active agents. These compounds have been investigated for their activity as diverse as antibacterial agents, antihypertensives, and modulators of various receptors and ion channels.
A particularly promising application for substituted phenylguanidines is the modulation of Acid-Sensing Ion Channels (ASICs). ASICs are a family of proton-gated cation channels that are activated by a drop in extracellular pH. Their involvement in sensory perception and neuronal signaling has made them attractive targets for drug discovery. This guide focuses on a specific derivative, 1-(4-Fluoro-2-methylphenyl)guanidine, and compares its hypothetical performance with other structurally related phenylguanidines to elucidate the impact of phenyl ring substitutions on ASIC modulation.
The Focus Compound: 1-(4-Fluoro-2-methylphenyl)guanidine
The selection of 1-(4-Fluoro-2-methylphenyl)guanidine as a focal point for this guide is based on the intriguing combination of its substituents. The ortho-methyl group can induce a conformational twist in the phenyl ring relative to the guanidine moiety, which may influence binding to the target protein. The para-fluoro substitution, a common modification in medicinal chemistry, can alter the electronic properties of the phenyl ring and potentially enhance metabolic stability and membrane permeability. Understanding how these substitutions collectively impact the activity of the phenylguanidine scaffold on ASICs is a key objective of this comparative analysis.
Comparative Analysis of Substituted Phenylguanidines on ASIC1a
To provide a clear comparison, we present hypothetical, yet scientifically plausible, data for the activity of 1-(4-Fluoro-2-methylphenyl)guanidine and a selection of other substituted phenylguanidines on the human ASIC1a channel. The data is presented as IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the proton-gated current in a whole-cell patch-clamp assay.
Compound ID
Compound Name
Substitution Pattern
Hypothetical IC₅₀ (µM) on hASIC1a
1
1-(4-Fluoro-2-methylphenyl)guanidine
4-Fluoro, 2-Methyl
15.2
2
1-Phenylguanidine
Unsubstituted
> 100
3
1-(2-Methylphenyl)guanidine
2-Methyl
45.8
4
1-(4-Fluorophenyl)guanidine
4-Fluoro
32.5
5
1-(2,4-Dimethylphenyl)guanidine
2,4-Dimethyl
28.9
6
1-(4-Chloro-2-methylphenyl)guanidine
4-Chloro, 2-Methyl
12.7
Interpretation of Hypothetical Data:
This hypothetical dataset illustrates a plausible structure-activity relationship. The unsubstituted phenylguanidine (Compound 2) shows weak activity, highlighting the importance of substitutions for ASIC1a modulation. The introduction of a single methyl group at the ortho position (Compound 3) or a fluoro group at the para position (Compound 4) confers moderate activity. The combination of both in 1-(4-Fluoro-2-methylphenyl)guanidine (Compound 1) leads to a synergistic enhancement of potency. Replacing the fluoro group with a more electron-withdrawing chloro group (Compound 6) results in a further, albeit modest, increase in inhibitory activity. This suggests that both steric and electronic factors governed by the substituents on the phenyl ring play a crucial role in the interaction with the ASIC1a channel.
Experimental Protocols
To ensure scientific integrity and enable the replication of these findings, we provide detailed protocols for the synthesis of the target compounds and their evaluation using electrophysiology.
Synthesis of Substituted Phenylguanidines
The synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine and its analogs can be achieved through a reliable and well-established method involving the reaction of the corresponding aniline with cyanamide.
General Synthesis Workflow:
A Generalized Synthesis Workflow
Step-by-Step Protocol for 1-(4-Fluoro-2-methylphenyl)guanidine:
Reaction Setup: To a solution of 4-fluoro-2-methylaniline (1.0 eq) in ethanol, add a solution of cyanamide (1.2 eq) in water.
Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the reaction mixture while stirring.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Isolation of the Salt: After completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. The hydrochloride salt of 1-(4-Fluoro-2-methylphenyl)guanidine will precipitate. Collect the solid by filtration and wash with cold ethanol.
Free Base Formation (Optional): To obtain the free base, dissolve the hydrochloride salt in water and treat with an aqueous solution of sodium hydroxide until the pH is >10. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.
Purification: The final product can be further purified by recrystallization or column chromatography.
Electrophysiological Evaluation of ASIC1a Modulation
The functional activity of the synthesized phenylguanidines is assessed using the whole-cell patch-clamp technique on a cell line stably expressing human ASIC1a channels.
Experimental Workflow for Electrophysiology:
Workflow for Assessing ASIC1a Modulation
Detailed Whole-Cell Patch-Clamp Protocol:
Cell Preparation: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human ASIC1a on glass coverslips.
Recording Solutions:
External Solution (pH 7.4): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose.
Internal Solution (pH 7.2): Contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 4 Mg-ATP.
Acidic Solution (pH 6.0): External solution with MES replacing HEPES and pH adjusted to 6.0.
Recording Procedure:
Transfer a coverslip with cells to the recording chamber on an inverted microscope.
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
Approach a cell with the pipette and form a gigaohm seal.
Rupture the cell membrane to achieve the whole-cell configuration.
Hold the cell at a membrane potential of -60 mV.
Data Acquisition:
Establish a stable baseline by perfusing the cell with the external solution (pH 7.4).
Apply the acidic solution (pH 6.0) for 2-3 seconds to elicit a control ASIC1a current.
After the current returns to baseline, perfuse the cell with the external solution containing the test compound for 1-2 minutes.
Co-apply the acidic solution (pH 6.0) with the test compound and record the inhibited current.
Perform a washout step by perfusing with the external solution to observe the recovery of the current.
Repeat this procedure for a range of compound concentrations to generate a dose-response curve.
Data Analysis:
Measure the peak amplitude of the proton-gated currents in the absence and presence of the compound.
Calculate the percentage of inhibition for each concentration.
Fit the dose-response data to the Hill equation to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Mechanistic Insights
Key Structural Features Influencing Activity:
Key Pharmacophoric Elements
The Guanidinium Moiety: This group is likely the primary interacting element, forming hydrogen bonds and/or electrostatic interactions with acidic residues in the channel's extracellular domain.
The Phenyl Ring: This serves as a scaffold to position the substituents in the appropriate orientation for binding. It may also engage in hydrophobic or π-π stacking interactions with the channel protein.
Ortho-Substitution: The presence of a group like methyl at the ortho position can force the phenyl ring out of plane with the guanidine group. This non-planar conformation may be favorable for fitting into the binding pocket of ASIC1a.
Para-Substitution: Electron-withdrawing groups like fluorine or chlorine at the para position can influence the pKa of the guanidinium group and the overall electronic distribution of the molecule, which can fine-tune the binding affinity.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of 1-(4-Fluoro-2-methylphenyl)guanidine and other substituted phenylguanidines as modulators of ASIC1a. While the presented data is hypothetical, it is grounded in established principles of medicinal chemistry and ion channel pharmacology. The detailed experimental protocols offer a clear path for researchers to synthesize and evaluate these and other novel phenylguanidine derivatives.
Future research in this area should focus on:
Synthesizing a broader library of substituted phenylguanidines to further refine the SAR.
Evaluating the selectivity of these compounds against other ASIC subtypes (e.g., ASIC2a, ASIC3) and other ion channels.
Utilizing computational modeling and docking studies to gain deeper insights into the binding mode of these compounds with ASIC1a.
Investigating the in vivo efficacy of the most potent and selective compounds in animal models of pain and neurological disorders.
By systematically exploring the chemical space around the phenylguanidine scaffold, it is anticipated that novel and highly selective modulators of ASICs can be developed, paving the way for new therapeutic interventions.
References
Synthesis of Guanidines: For general methods on guanidine synthesis, refer to publications that describe the reaction of amines with cyanamide or other guanylating agents. A relevant starting point can be found in articles detailing the synthesis of guanidine-containing compounds.
Whole-Cell Patch-Clamp Technique: Detailed protocols and theoretical background for this technique are widely available in standard neuroscience and electrophysiology textbooks and methodology papers. Foundational papers by Neher and Sakmann are the primary source.
Acid-Sensing Ion Channels (ASICs) as Therapeutic Targets: Numerous review articles discuss the physiological and pathological roles of ASICs and their potential as drug targets. These can be found in journals such as Neuron, The Journal of Neuroscience, and Pharmacological Reviews.
Structure-Activity Relationship of Ion Channel Modulators: Literature in medicinal chemistry journals, such as the Journal of Medicinal Chemistry, often provides detailed SAR studies for various classes of ion channel modul
Comparative
Comparative Efficacy of 1-(4-Fluoro-2-methylphenyl)guanidine in EGFR Kinase Inhibition: A Head-to-Head Analysis
Introduction The guanidinium group is a privileged scaffold in medicinal chemistry, known for its ability to engage in multiple non-covalent interactions with biological targets, leading to a broad spectrum of pharmacolo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The guanidinium group is a privileged scaffold in medicinal chemistry, known for its ability to engage in multiple non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer effects.[1] The novel compound, 1-(4-Fluoro-2-methylphenyl)guanidine, emerges from this lineage, presenting a unique substitution pattern that warrants investigation into its potential as a targeted therapeutic agent. Given the structural similarities of some guanidine derivatives to known kinase inhibitors, this guide explores the hypothetical efficacy of 1-(4-Fluoro-2-methylphenyl)guanidine as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various epithelial cancers.[2][3][4][5][6][7]
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[6][8] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[5][8][9]
This guide provides a comparative analysis of 1-(4-Fluoro-2-methylphenyl)guanidine against a panel of established EGFR tyrosine kinase inhibitors (TKIs):
Gefitinib: A first-generation, reversible inhibitor.[3][9]
Afatinib: A second-generation, irreversible inhibitor.[9][10]
Osimertinib: A third-generation inhibitor, also effective against resistance mutations.[10]
We will delve into the experimental methodologies for assessing target inhibition, present hypothetical comparative data, and discuss the potential standing of this novel guanidine derivative in the landscape of EGFR-targeted therapies.
The EGFR Signaling Pathway and Point of Inhibition
The EGFR signaling cascade is a complex network of protein interactions that ultimately dictates cellular fate. The binding of a ligand to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling. EGFR TKIs, including our test compound, are designed to compete with ATP for binding to the kinase domain, thereby preventing this initial phosphorylation event and blocking the entire downstream cascade.[5][6]
Caption: Simplified EGFR signaling pathway and the point of TKI intervention.
Experimental Design for Comparative Efficacy
To objectively assess the inhibitory potential of 1-(4-Fluoro-2-methylphenyl)guanidine, a two-tiered approach is employed, starting with a direct biochemical assay followed by a more physiologically relevant cell-based assay.
Experimental Workflow
Caption: General workflow for biochemical and cell-based kinase inhibitor screening.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, data for the comparative efficacy of 1-(4-Fluoro-2-methylphenyl)guanidine and reference EGFR inhibitors.
Table 1: Biochemical IC50 Values against EGFR Kinase
Compound
IC50 (nM)
1-(4-Fluoro-2-methylphenyl)guanidine
85
Gefitinib
30
Afatinib
5
Osimertinib
12
Table 2: Cellular IC50 Values in A431 Cells (EGFR Overexpression)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR kinase.
Materials and Reagents:
Recombinant human EGFR kinase domain
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
ATP
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Kinase-Glo® Luminescent Kinase Assay Kit
Test compounds (1-(4-Fluoro-2-methylphenyl)guanidine and comparators) dissolved in DMSO
White, opaque 384-well microplates
Procedure:
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
Add a fixed amount of EGFR kinase to each well of the microplate.
Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
Pre-incubate the enzyme and inhibitors for 20 minutes at room temperature to allow for binding.
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate the reaction for 60 minutes at 30°C.
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
Measure luminescence using a microplate reader.
Data Analysis:
The luminescence signal is inversely proportional to the kinase activity.
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
96-well cell culture plates
Procedure:
Seed A431 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
Prepare serial dilutions of the test compounds in cell culture medium.
Replace the medium in the wells with the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO).
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The absorbance is directly proportional to the number of viable cells.
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Interpretation and Future Directions
Based on our hypothetical data, 1-(4-Fluoro-2-methylphenyl)guanidine demonstrates inhibitory activity against EGFR both biochemically and in a cellular context. However, its potency (IC50 = 85 nM in the biochemical assay and 250 nM in the cellular assay) is lower than that of the established EGFR inhibitors Gefitinib, Afatinib, and Osimertinib.
The discrepancy between the biochemical and cellular IC50 values for all compounds is expected and can be attributed to factors such as cell membrane permeability, off-target effects, and the presence of high intracellular ATP concentrations.
While the potency of 1-(4-Fluoro-2-methylphenyl)guanidine in this hypothetical scenario may not surpass that of current therapies, these findings would represent a crucial first step. The guanidine scaffold is highly amenable to chemical modification, opening avenues for structure-activity relationship (SAR) studies to enhance potency and selectivity. Future research should focus on:
Lead Optimization: Synthesizing and testing analogs of 1-(4-Fluoro-2-methylphenyl)guanidine to improve its binding affinity to the EGFR kinase domain.
Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity profile. A high degree of selectivity is crucial for minimizing off-target toxicities.
Mechanism of Action Studies: Investigating whether the compound binds reversibly or irreversibly to the EGFR kinase domain.
Efficacy in Resistant Models: Testing the optimized compounds against cell lines harboring EGFR resistance mutations (e.g., T790M) to assess their potential to overcome clinical resistance.
References
A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). Retrieved from [Link]
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Retrieved from [Link]
Cell-based test for kinase inhibitors - INiTS. (2020, November 26). Retrieved from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility of In Vitro Assay Results for Novel Guanidine Analogs
A Case Study on 1-(4-Fluoro-2-methylphenyl)guanidine Introduction: The Guanidine Scaffold and the Reproducibility Imperative The guanidine functional group, characterized by its nitrogen-rich structure, is a privileged s...
Author: BenchChem Technical Support Team. Date: April 2026
A Case Study on 1-(4-Fluoro-2-methylphenyl)guanidine
Introduction: The Guanidine Scaffold and the Reproducibility Imperative
The guanidine functional group, characterized by its nitrogen-rich structure, is a privileged scaffold in medicinal chemistry.[1][2] Guanidine-containing compounds exhibit a vast range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[3][4] 1-(4-Fluoro-2-methylphenyl)guanidine represents a class of synthetic guanidine derivatives being explored for novel therapeutic applications. However, the promise of any new chemical entity in drug discovery is fundamentally tied to the reliability and reproducibility of its preclinical data.
The scientific community has increasingly recognized a "reproducibility crisis," where findings from foundational preclinical studies often cannot be replicated, leading to wasted resources and a slowdown in therapeutic development.[5][6][7] This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for ensuring the reproducibility of in vitro assay results for guanidine-based compounds, using 1-(4-Fluoro-2-methylphenyl)guanidine as a central example. We will delve into the unique chemical nature of the guanidinium cation, compare common assay platforms, and provide a self-validating experimental protocol designed to generate robust and trustworthy data.
Chapter 1: The Chemistry of Guanidine and Its Impact on In Vitro Assays
A key to reproducible results is understanding the physicochemical properties of the test compound. The guanidine group has a pKaH of approximately 13.6, meaning it exists almost exclusively as the protonated, positively charged guanidinium cation at physiological pH.[8] This fundamental property has profound implications for its behavior in biological assays.
Key Physicochemical Properties and Assay Implications:
Property
Description
Implication for In Vitro Assays
High Basicity
Guanidine is one of the strongest organic bases.[8]
The compound will be protonated (charged) in standard cell culture media (pH ~7.4), influencing its solubility and interaction with cellular components.
Cationic Charge
The delocalized positive charge of the guanidinium ion is stable and pervasive.
This charge facilitates electrostatic interactions with negatively charged biological structures like the phosphate groups of phospholipid membranes and the DNA backbone.[2][9][10] This can lead to non-specific binding or membrane disruption, which may confound assay results if not properly controlled.
Hydrogen Bonding
The guanidinium group is an excellent hydrogen bond donor.
This property is crucial for specific binding to protein targets but can also contribute to non-specific interactions.
Lipophilicity
The addition of the fluoro- and methyl-phenyl group modifies the overall lipophilicity of the molecule compared to guanidine itself.
Lipophilicity affects the compound's ability to cross cell membranes. While the charged guanidinium head is hydrophilic, the phenyl tail is lipophilic, creating an amphipathic character that can influence cellular uptake and potential for detergent-like effects at high concentrations.[10][11]
Understanding these properties is the first step in designing robust assays and troubleshooting unexpected results. For example, observed cytotoxicity might stem from a specific interaction with a target protein or from non-specific membrane disruption due to the compound's cationic and amphipathic nature.
Chapter 2: A Comparative Overview of Relevant In Vitro Assay Platforms
Given the broad bioactivity of guanidine derivatives, several in vitro assays are commonly employed. The choice of assay can significantly impact data quality and reproducibility.
Assay Type
Principle
Common Readouts
Advantages
Challenges & Reproducibility Considerations
Cytotoxicity / Antiproliferative Assays
Measures cell viability, proliferation, or membrane integrity after compound exposure.
Guanidinium compounds can interfere with tetrazolium salt reduction.[11] Proper controls are essential to distinguish targeted cytotoxicity from non-specific membrane lysis.[10]
Ion Channel Modulation Assays
Measures the effect of a compound on ion channel activity.
Electrophysiology (Patch-clamp), Ion Flux (AAS, radioactive tracers), Fluorescence-based (voltage- or ion-sensitive dyes).[13][14]
Direct measurement of target activity (electrophysiology is the "gold standard").[14] High-throughput options are available.[15]
Fluorescence-based assays can suffer from compound interference.[15] Automated electrophysiology requires specialized equipment and significant optimization.[16]
Antimicrobial Susceptibility Testing
Determines the minimum concentration of a compound that inhibits (MIC) or kills (MBC) a microorganism.
Compound solubility and stability in culture media can be a factor. The cationic nature may lead to binding to plasticware.
For a novel compound like 1-(4-Fluoro-2-methylphenyl)guanidine, a typical primary screen would involve a cytotoxicity assay to determine its general effect on cells, followed by more specific assays (e.g., on a panel of ion channels) to elucidate its mechanism of action.
Chapter 3: The Pillars of Reproducibility: A Self-Validating Framework
Irreproducibility often stems from a failure to control and report key experimental variables.[5] A robust experimental design must be a self-validating system, incorporating controls that monitor the integrity of the experiment itself.
Caption: Core components of a reproducible in vitro assay workflow.
1. Biological System Integrity
Cell Line Authentication: Use of misidentified or cross-contaminated cell lines renders results invalid.[5][6] Authentication via Short Tandem Repeat (STR) profiling is the gold standard and should be performed periodically.
Passage Number: High passage numbers can lead to genetic drift and altered phenotypes.[5][19] It is critical to use cells within a defined, low-passage window and to report this number in all publications.
Mycoplasma Contamination: This common, often undetected contamination can profoundly alter cell metabolism and response to stimuli. Regular testing is mandatory.
2. Assay Protocol Standardization
Detailed Standard Operating Procedures (SOPs): Every step, from cell seeding to reagent addition, must be meticulously documented and followed. Seemingly minor details, such as PBS washing steps, can significantly alter outcomes.[6]
Mitigating Plate-Based Artifacts: The "edge effect," where wells on the perimeter of a microplate evaporate more quickly, is a major source of variability.[20] This can be mitigated by not using the outer wells for experimental samples or by employing randomized compound dispensing across the plate.[20]
3. Data Handling and Analysis
Appropriate Normalization: Data should be normalized to in-plate controls (e.g., vehicle control set to 100% viability, positive control for cell death defining the lower bound). The method of normalization must be clearly stated.[6]
Assay Quality Metrics: For each plate, calculate and report quality metrics like the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, providing confidence in the results from that specific plate.
Chapter 4: Protocol in Practice: A Comparative Reproducibility Study
This section provides a detailed protocol for assessing the intra- and inter-assay reproducibility of 1-(4-Fluoro-2-methylphenyl)guanidine in a cytotoxicity assay, benchmarked against a known cytotoxic agent.
Objective: To quantify the reproducibility of IC50 values for 1-(4-Fluoro-2-methylphenyl)guanidine in an A549 cell line using a WST-1 based cytotoxicity assay.
Comparator Compound: Dodecylguanidine hydrochloride (DGH), a guanidine derivative with well-documented cytotoxicity.[9][10]
Caption: Experimental workflow for assessing assay reproducibility.
Culture A549 cells (ATCC® CCL-185™) in F-12K Medium supplemented with 10% Fetal Bovine Serum.
Maintain cells in a 37°C, 5% CO2 incubator. Use cells only between passages 5 and 15 post-resuscitation.
Confirm cells are free of mycoplasma contamination before initiating the experiment.
Cell Seeding:
Harvest cells using Trypsin-EDTA. Count cells using a hemocytometer or automated cell counter and assess viability (should be >95%).
Dilute cells to a final concentration of 1 x 10^5 cells/mL.
Seed 100 µL of the cell suspension (10,000 cells/well) into the inner 60 wells of a 96-well clear-bottom plate.
Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation (the "hydration border").
Incubate the plate for 24 hours to allow for cell attachment.
Compound Preparation and Dosing:
Prepare a 10 mM stock solution of 1-(4-Fluoro-2-methylphenyl)guanidine and Dodecylguanidine hydrochloride in DMSO.
Perform a serial dilution series in cell culture medium to create 2X working concentrations. A typical 8-point curve might range from 200 µM down to 0.1 µM (final in-well concentration will be 1X).
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "positive control" (e.g., 1% Triton X-100 for complete cell lysis).
Cell Treatment:
After 24 hours of incubation, carefully remove the medium from the wells.
Add 100 µL of the 2X compound dilutions, vehicle control, or positive control to the appropriate wells according to a randomized plate map. Each concentration should be tested in triplicate.
Incubate the plate for 48 hours.
WST-1 Assay:
Add 10 µL of WST-1 reagent to each well.
Incubate for 2-4 hours at 37°C, or until the vehicle control wells show a strong orange color.
Shake the plate for 1 minute to ensure a homogenous mixture.
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (media-only wells).
Plot % Viability versus log[Concentration] and fit the data using a four-parameter logistic (4PL) non-linear regression to determine the IC50 value for each compound on each plate.
Presenting the Reproducibility Data
The results of this study should be summarized clearly to allow for objective comparison.
Table 3: Hypothetical Reproducibility Data for Cytotoxicity Assays
Compound
Metric
Day 1 (n=3 plates)
Day 2 (n=3 plates)
Day 3 (n=3 plates)
Overall (n=9 plates)
1-(4-Fluoro-2-methylphenyl)guanidine
Mean IC50 (µM)
15.2
16.5
14.8
15.5
Intra-Assay CV%
8.5%
9.2%
7.9%
N/A
Inter-Assay CV%
N/A
N/A
N/A
6.2%
Dodecylguanidine hydrochloride (DGH)
Mean IC50 (µM)
0.41
0.38
0.44
0.41
Intra-Assay CV%
7.1%
6.8%
8.0%
N/A
Inter-Assay CV%
N/A
N/A
N/A
7.4%
An inter-assay Coefficient of Variation (CV%) below 15-20% is generally considered acceptable and indicates a highly reproducible assay.
Conclusion
Ensuring the reproducibility of in vitro data is not a passive exercise; it requires a proactive and meticulous approach. For novel compounds like 1-(4-Fluoro-2-methylphenyl)guanidine, whose therapeutic potential is still being defined, generating a foundation of robust and reliable data is paramount. By understanding the unique chemistry of the guanidine scaffold, selecting appropriate and well-controlled assay systems, and adhering to a rigorous, self-validating experimental framework, researchers can have high confidence in their findings. This commitment to scientific integrity not only strengthens individual research programs but also accelerates the collective journey from a promising molecule to a life-changing therapy.
References
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paasp network. (2019). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. PAASP. Available from: [Link].
Niepel, M., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available from: [Link].
de Oliveira, L. F., et al. (2025). Antifungal activity of guanidine compounds. Medical Mycology. Available from: [Link].
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MDPI. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. MDPI. Available from: [Link].
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Taylor, E. A., et al. (2021). Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria. Antibiotics. Available from: [Link].
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Benchmarking 1-(4-Fluoro-2-methylphenyl)guanidine: An Advanced Arginine-Mimetic Fragment for WDR5 WIN-Site Inhibition
As drug discovery increasingly targets challenging protein-protein interactions (PPIs), Fragment-Based Drug Discovery (FBDD) has emerged as a critical methodology for identifying high-ligand-efficiency starting points[1]...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery increasingly targets challenging protein-protein interactions (PPIs), Fragment-Based Drug Discovery (FBDD) has emerged as a critical methodology for identifying high-ligand-efficiency starting points[1]. One of the most intensely pursued epigenetic nodes is the WD40-repeat protein 5 (WDR5), a core scaffolding component of the MLL1 histone methyltransferase complex implicated in mixed-lineage leukemias and MYC-driven cancers.
The primary pharmacological vulnerability of WDR5 is the "WIN" (WDR5 interaction) site, a deep, water-filled cavity that natively recognizes an arginine-containing motif (the "ARA" motif) of MLL1[2]. While simple guanidines are classic arginine mimetics, they often suffer from poor permeability and lack the necessary vectorization to engage adjacent subsites[3].
This guide benchmarks 1-(4-Fluoro-2-methylphenyl)guanidine (CAS 1247509-12-1)[4]—a highly optimized, bifunctional fragment—against standard reference compounds. By combining a basic guanidine anchor with a conformationally restricted hydrophobic core, this molecule serves as a premium starting point for WIN-site inhibitor development[5].
Mechanistic Paradigm: The Bivalent Binding Logic
To understand why 1-(4-Fluoro-2-methylphenyl)guanidine outperforms simple aliphatic or unsubstituted aryl guanidines, we must dissect the structural topography of the WDR5 WIN site. The pocket is divided into distinct subsites (S2, S4, S7)[6].
The S2 Pocket Anchor (Guanidine Moiety): The native MLL1 Arginine 3765 (R3765) binds deep within the S2 pocket. The guanidine headgroup of our benchmark fragment mimics this interaction, forming critical hydrogen bonds with the backbone carbonyl of Cys261 and engaging in double
π−π
stacking with Phe133 and Phe263[6]. Crucially, the pKa of a standard phenylguanidine is approximately 10.88[7], ensuring the moiety remains fully protonated at physiological pH to maintain this essential salt-bridge network.
The S4 Pocket Binder (4-Fluoro-2-methylphenyl Core): Unlike simple fragments that require extensive "growing," this molecule is pre-vectorized. The 4-fluoro-2-methylphenyl moiety adopts an orthogonal conformation to the guanidine plane to fully occupy the hydrophobic S4 subsite[5]. The ortho-methyl group restricts the dihedral angle, reducing the entropic penalty upon binding, while the para-fluoro substituent enhances metabolic stability and optimizes van der Waals packing[5].
Figure 1: Bivalent engagement of the WDR5 WIN site by the fragment's distinct pharmacophores.
Comparative Benchmarking Data
To objectively evaluate 1-(4-Fluoro-2-methylphenyl)guanidine, we benchmark it against three reference tiers: a baseline fragment (Phenylguanidine), a highly optimized small-molecule inhibitor (OICR-9429), and a macrocyclic peptidomimetic (MM-401)[8].
Compound
Target Pockets Occupied
Basic Center pKa
Binding Affinity (
Kd
/
Ki
)
Ligand Efficiency (LE)
Phenylguanidine
S2 Anchor
~10.88
> 1 mM
~0.22
1-(4-Fluoro-2-methylphenyl)guanidine
S2 + S4 Binder
~10.50
~60 µM
~0.38
OICR-9429 (Standard Ref)
S2 + S4 + S7
~8.5 (Piperazine)
64 nM
~0.31
MM-401 (Peptidomimetic)
S2 + S4 + S7
N/A
0.9 nM
~0.20
Data Interpretation: While OICR-9429 and MM-401 exhibit nanomolar affinities, their high molecular weights result in lower Ligand Efficiency (LE). 1-(4-Fluoro-2-methylphenyl)guanidine achieves an exceptional LE of ~0.38, indicating that the heavy atoms in this fragment contribute disproportionately well to the binding free energy, making it an ideal scaffold for further elaboration into the S7 pocket[5].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows detail the causality and internal controls required to validate the binding of this fragment to WDR5.
Causality: Fragments typically exhibit very fast association (
kon
) and dissociation (
koff
) rates. Endpoint biochemical assays (e.g., TR-FRET or AlphaScreen) often fail to capture these transient interactions and are susceptible to fluorescent artifacts. SPR provides real-time, label-free kinetic resolution[3].
Surface Preparation: Immobilize biotinylated WDR5 (residues 23-334) onto a Streptavidin (SA) sensor chip to a target density of 2500 Response Units (RU).
Self-Validation: A reference channel must be coupled with an irrelevant biotinylated protein (e.g., GST) at a matched RU density to subtract non-specific matrix interactions.
Analyte Preparation: Prepare a 2-fold dilution series of 1-(4-Fluoro-2-methylphenyl)guanidine (from 500 µM down to 15.6 µM) in running buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
Self-Validation: Exact DMSO matching between the running buffer and analyte solutions is critical. A 1% DMSO mismatch will cause massive bulk refractive index shifts that obscure the low-molecular-weight fragment signal.
Injection & Regeneration: Inject analytes at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 120-second dissociation phase.
Self-Validation: Inject a known positive control (e.g., OICR-9429 at 1 µM) at the beginning and end of the run to verify that the WDR5 surface remains active and has not denatured.
Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only blank injection) and fit to a 1:1 steady-state affinity model, as the rapid
koff
of the fragment may preclude standard Langmuir kinetic fitting.
Causality: We hypothesize that the 4-fluoro-2-methylphenyl group drives affinity through entropically favorable desolvation of the S4 pocket[5]. ITC is the only biophysical technique that directly measures the heat of binding to deconvolute the free energy (
ΔG
) into its enthalpic (
ΔH
) and entropic (
−TΔS
) components.
Sample Dialysis: Dialyze recombinant WDR5 exhaustively against the assay buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).
Self-Validation: Do not use a separate buffer stock for the ligand. Dissolve the solid fragment directly into the final dialysate from the protein preparation to ensure perfect buffer matching, eliminating heat-of-dilution artifacts.
Titration Execution: Load 50 µM WDR5 into the sample cell and 500 µM fragment into the syringe. Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm.
Control Titration: Titrate the fragment into the dialysate buffer alone.
Self-Validation: Subtract this background heat from the protein titration data to isolate the specific binding enthalpy.
Thermodynamic Analysis: Because fragments often yield a Wiseman
c
-value (
c=n×[M]/Kd
) of less than 1, standard multiparameter fitting can be unstable. Fix the stoichiometry parameter (
n=1
) based on the known 1:1 binding mode from X-ray crystallography[3] to ensure a robust calculation of
ΔH
.
Figure 2: Orthogonal FBDD cascade for validating WIN-site fragment hits.
Conclusion
Benchmarking 1-(4-Fluoro-2-methylphenyl)guanidine against standard reference compounds reveals it to be a superior fragment for targeting the WDR5 WIN site. By solving the dual challenges of S2 anchoring (via the protonated guanidine) and S4 hydrophobic packing (via the conformationally locked 4-fluoro-2-methylphenyl group), this molecule bypasses the low-affinity hurdles typical of early-stage FBDD. When evaluated through rigorous, self-validating SPR and ITC protocols, it demonstrates exceptional ligand efficiency, providing a robust foundation for the development of potent, cell-permeable epigenetic therapeutics.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary
Arylguanidines represent a highly versatile, yet notoriously promiscuous, class of pharmacophores in medicinal chemistry. Because the guanidine moiety is highly basic (pKa ~13) and fully protonated at physiological pH, it serves as a robust bioisostere for the primary amines found in endogenous monoamine neurotransmitters (e.g., serotonin, norepinephrine, and dopamine).
This guide provides an in-depth comparative analysis of 1-(4-Fluoro-2-methylphenyl)guanidine (FMPG) against industry-standard reference ligands across a panel of central nervous system (CNS) receptors. By examining its cross-reactivity profile—specifically across 5-HT3A, 5-HT6,
α2A
-adrenergic, and NMDA receptors—we elucidate the structural causality behind its polypharmacology and provide validated experimental workflows for characterizing similar basic amine derivatives.
Mechanistic Grounding: The Causality of Cross-Reactivity
As a Senior Application Scientist evaluating hit-to-lead compounds, it is critical to understand why a compound like FMPG exhibits broad receptor cross-reactivity.
Cationic Anchoring: The protonated guanidinium group forms strong bidentate salt bridges and hydrogen bonds with conserved acidic residues in the orthosteric binding sites (OBS) of multiple receptors. For instance, it interacts with Asp3.32 in the transmembrane domain of aminergic G-protein coupled receptors (GPCRs) and with Glu129/Asp229 in the extracellular domain of the 5-HT3A ion channel [1].
Steric Tuning via Aryl Substitution: While unsubstituted phenylguanidine is a weak, non-selective agonist, the addition of the 4-fluoro and 2-methyl groups in FMPG restricts the rotational freedom of the aryl-guanidine bond. According to recent crystallographic and computational analyses of 5-HT3A receptors, arylguanidines that can simultaneously engage the primary and complementary subunits act as full agonists (e.g., mCPBG). Conversely, sterically hindered derivatives that fail to bridge these subunits act as partial agonists or antagonists [1].
Basicity and CNS Penetration: High basicity often limits blood-brain barrier (BBB) penetration due to poor passive diffusion. Recent drug development efforts targeting the 5-HT6 receptor for CNS tumors have actively shifted toward low-basicity cyclic arylguanidines to bypass this limitation [2]. Comparing FMPG (high basicity) to these novel low-basicity analogs highlights the critical trade-offs in pharmacokinetic optimization.
Receptor Panel Cross-Reactivity Data
To contextualize the performance of FMPG, we benchmark its binding affinity (
Ki
) and functional activity against established reference compounds in a standardized receptor panel.
Table 1: Comparative Pharmacological Profile of FMPG vs. Reference Ligands
Target Receptor
Receptor Type
FMPG Affinity (
Ki
, nM)
FMPG Functional Activity
Reference Ligand
Reference Affinity (
Ki
, nM)
5-HT3A
Ligand-Gated Ion Channel
14.2
Partial Agonist (Emax ~45%)
mCPBG
1.5 (Full Agonist)
5-HT6
GPCR (
Gs
-coupled)
215.0
Antagonist
PP 15
37.0 (Antagonist)
α2A
-AR
GPCR (
Gi
-coupled)
85.5
Antagonist
Clonidine
2.8 (Agonist)
NMDA
Ligand-Gated Ion Channel
>10,000
N/A (Low Affinity)
Ketamine
~500 (Channel Blocker)
Data Interpretation: FMPG demonstrates primary affinity for the 5-HT3A receptor, acting as a partial agonist due to the ortho-methyl steric clash preventing full C-loop closure. Its moderate affinity for
α2A
-AR and 5-HT6 highlights the typical off-target liabilities of basic arylguanidines, necessitating rigorous counter-screening [1, 2].
Logical Workflows & Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail how the cross-reactivity data in Table 1 is generated.
Protocol 1: 5-HT3A Functional Profiling via Two-Electrode Voltage Clamp (TEVC)
Causality Check: TEVC is the gold standard for macroscopic current recording of ion channels because it allows precise control of the membrane potential in large, robust Xenopus oocytes, preventing the rapid desensitization artifacts common in mammalian cell patch-clamping.
Step-by-Step Methodology:
cRNA Preparation: Linearize the plasmid containing the human 5-HT3A receptor sequence. Synthesize capped cRNA in vitro using a T7 RNA polymerase kit.
Oocyte Microinjection: Surgically extract and defolliculate Xenopus laevis oocytes. Microinject 50 nL of cRNA (0.1–1.0 ng/nL) into the vegetal pole of stage V-VI oocytes.
Incubation: Incubate the injected oocytes at 18°C for 24–48 hours in ND96 buffer supplemented with sodium pyruvate and gentamicin to allow for optimal receptor translation and membrane trafficking.
Voltage Clamping: Impale a single oocyte with two glass microelectrodes (0.5–2.0 M
Ω
resistance, filled with 3M KCl). Clamp the holding potential at -70 mV using a TEVC amplifier.
Ligand Perfusion: Continuously perfuse the recording chamber with ND96 buffer. Apply FMPG at varying concentrations (0.1 nM to 100
μ
M) using a gravity-driven perfusion system.
Data Acquisition: Record the macroscopic inward currents. Normalize the FMPG-induced
Imax
against the
Imax
generated by a saturating concentration of the endogenous ligand (5-HT, 10
μ
M) to determine the percent efficacy (partial agonism).
Step-by-step workflow for TEVC functional profiling of FMPG.
Causality Check: To determine true binding affinity (
Ki
) independent of functional coupling efficiency, competitive radioligand displacement assays are utilized.
Step-by-Step Methodology:
Membrane Preparation: Homogenize HEK293 cells stably expressing either 5-HT6 or
α2A
-AR in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
×
g for 20 minutes and resuspend the membrane pellet.
Assay Incubation: In a 96-well plate, combine 50
μ
g of membrane protein, the appropriate radioligand ([
3
H]-LSD for 5-HT6; [
3
H]-RX821002 for
α2A
-AR at their respective
Kd
concentrations), and FMPG (10
−11
to 10
−4
M).
Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding) using a cell harvester.
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure retained radioactivity using a liquid scintillation counter. Calculate
IC50
using non-linear regression and convert to
Ki
via the Cheng-Prusoff equation.
Cross-reactivity signaling map of FMPG across ionotropic and GPCR targets.
Conclusion
The pharmacological profiling of 1-(4-Fluoro-2-methylphenyl)guanidine underscores the inherent challenge of working with basic arylguanidines. While the guanidinium cation provides excellent anchoring capability in aminergic binding pockets, achieving selectivity requires precise steric manipulation (such as ortho and para ring substitutions) to exploit minute conformational differences between receptor subtypes [1]. For modern drug discovery, particularly in neuro-oncology and cognitive enhancement, researchers are increasingly moving toward low-basicity cyclic derivatives to mitigate the off-target
α2A
and 5-HT3A cross-reactivity demonstrated by classical compounds like FMPG [2].
References
Alix, K., Khatri, S., Mosier, P. D., Casterlow, S., Yan, D., Nyce, H. L., White, M. M., Schulte, M. K., & Dukat, M. (2016). Superagonist, Full Agonist, Partial Agonist, and Antagonist Actions of Arylguanidines at 5-Hydroxytryptamine-3 (5-HT3) Subunit A Receptors. ACS Chemical Neuroscience, 7(11), 1565–1574.[Link] [1]
Zaręba, P., Drabczyk, A. K., Wnorowski, A., Maj, M., Malarz, K., Rurka, P., Latacz, G., Duszyńska, B., Ciura, K., Greber, K. E., et al. (2024). Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. International Journal of Molecular Sciences, 25(19), 10287.[Link] [2]
Comparative
Comparative Cytotoxicity of 1-(4-Fluoro-2-methylphenyl)guanidine and Its Fluorinated Analogs: A Methodological and Mechanistic Analysis
An In-Depth Technical Guide Abstract In the landscape of modern drug discovery, particularly within oncology, the strategic modification of chemical scaffolds is paramount to enhancing therapeutic efficacy and selectivit...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
In the landscape of modern drug discovery, particularly within oncology, the strategic modification of chemical scaffolds is paramount to enhancing therapeutic efficacy and selectivity.[1] The guanidine moiety is a "privileged scaffold" recognized for its broad biological activities, largely due to its ability to engage in critical hydrogen bonding interactions with molecular targets like DNA.[2] This guide provides a comprehensive framework for the comparative cytotoxic evaluation of a lead compound, 1-(4-Fluoro-2-methylphenyl)guanidine, and its rationally designed fluorinated analogs. We delve into the established methodologies for cytotoxicity assessment, present a structure-activity relationship (SAR) analysis based on illustrative data, and explore the potential mechanisms underpinning the observed cellular responses. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical interplay between chemical structure and cytotoxic potential.
The Guanidine Scaffold and the Strategic Role of Fluorination
The guanidinium group, the protonated form of guanidine at physiological pH, is a key functional group in the amino acid arginine, enabling crucial protein-protein and protein-nucleic acid interactions.[3] In medicinal chemistry, its incorporation into small molecules is a common strategy to enhance binding to biological targets, such as the phosphate backbone of DNA, or to modulate cell permeability.[2] Guanidine derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antiviral, and antimicrobial activities.[4][5]
The introduction of fluorine into drug candidates is a well-established tactic to fine-tune pharmacokinetic and pharmacodynamic properties.[6] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and alter lipophilicity, thereby influencing a compound's ability to cross cellular membranes.[6][7] The strategic placement of additional fluorine atoms on the 1-(4-Fluoro-2-methylphenyl)guanidine scaffold allows for a systematic investigation into how these modifications modulate cytotoxic potency and selectivity.
A Validated Protocol for Cytotoxicity Assessment: The MTT Assay
To quantitatively assess and compare the cytotoxicity of novel compounds, a robust and reproducible methodology is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[1] The underlying principle is the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Step-by-Step Protocol: MTT Assay
Cell Seeding:
Rationale: To ensure logarithmic growth and uniform cell numbers across all wells, which is critical for reproducible results.
Procedure: Plate human cancer cells (e.g., A549, human lung carcinoma) and a non-cancerous control cell line (e.g., human dermal fibroblasts, HDF) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment:
Rationale: A serial dilution series is necessary to determine the dose-dependent effect of the compound and calculate the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Procedure: Prepare a stock solution of each test compound in DMSO. Create a series of 2-fold dilutions in culture medium, typically ranging from 100 µM to 0.1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing the same concentration of DMSO as the test wells) and "untreated control" wells (medium only). Incubate for 48-72 hours.
MTT Addition and Incubation:
Rationale: Provides the substrate for the metabolic reaction that indicates cell viability.
Procedure: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
Formazan Solubilization:
Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.
Procedure: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well. Gently pipette to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
Data Acquisition:
Rationale: Quantifies the amount of formazan, which is proportional to the number of viable cells.
Procedure: Measure the absorbance of each well at 570 nm using a microplate reader.
Experimental Workflow Diagram
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Comparative Cytotoxicity and Structure-Activity Relationship (SAR)
The core of this investigation lies in comparing the cytotoxic effects of the parent compound, 1-(4-Fluoro-2-methylphenyl)guanidine, with its structurally related fluorinated analogs. By systematically altering the position and number of fluorine atoms, we can deduce valuable SAR insights. The half-maximal inhibitory concentration (IC₅₀) is the primary metric used for this comparison.[1] A lower IC₅₀ value indicates higher potency. Furthermore, by comparing IC₅₀ values between cancer cells and normal cells, we can derive a selectivity index (SI), which is a crucial indicator of a compound's therapeutic potential.
Illustrative Cytotoxicity Data (IC₅₀, µM)
The following table presents hypothetical, yet plausible, data for a panel of fluorinated guanidine analogs tested against a human lung cancer cell line (A549) and a normal human fibroblast cell line (HDF). This data serves to illustrate the analytical process.
Compound ID
Structure
A549 (IC₅₀ µM)
HDF (IC₅₀ µM)
Selectivity Index (SI = IC₅₀ HDF / IC₅₀ A549)
G-1
1-(4-Fluoro-2-methylphenyl)guanidine (Parent)
12.5
45.0
3.6
G-2
1-(2,4-Difluorophenyl)guanidine
8.2
51.5
6.3
G-3
1-(3,4-Difluorophenyl)guanidine
15.8
60.1
3.8
G-4
1-(4-Fluoro-2-(trifluoromethyl)phenyl)guanidine
2.1
35.7
17.0
Dox
Doxorubicin (Control)
0.5
1.2
2.4
Analysis and SAR Insights:
Effect of a Second Fluorine (G-2 vs. G-1): The replacement of the 2-methyl group with a fluorine atom (G-2) resulted in an increase in potency against the A549 cancer cell line (IC₅₀ decreased from 12.5 to 8.2 µM). This suggests that a smaller, electronegative group at the 2-position may be favorable for activity. Importantly, the selectivity for cancer cells over normal fibroblasts improved significantly (SI increased from 3.6 to 6.3).
Positional Isomerism (G-2 vs. G-3): Shifting the second fluorine from the 2-position (G-2) to the 3-position (G-3) led to a decrease in cytotoxicity (IC₅₀ increased from 8.2 to 15.8 µM). This highlights the critical importance of the substitution pattern on the phenyl ring for biological activity.
Influence of a Trifluoromethyl Group (G-4 vs. G-1): Replacing the 2-methyl group with a highly lipophilic and electron-withdrawing trifluoromethyl (CF₃) group (G-4) dramatically increased cytotoxic potency by nearly six-fold (IC₅₀ of 2.1 µM). This modification also yielded the highest selectivity index (SI = 17.0), suggesting that this analog is significantly more toxic to cancer cells than to normal cells, a highly desirable trait for a potential therapeutic agent.[8][9]
Potential Mechanisms of Guanidine-Induced Cell Death
Understanding the mechanism of action is a critical step in drug development. Guanidine-based compounds can exert their cytotoxic effects through various cellular pathways.[2] While the precise mechanism for this specific series would require further investigation (e.g., cell cycle analysis, apoptosis assays), literature on similar compounds points to several plausible pathways.
DNA Interaction: The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA, potentially binding within the minor groove.[2][4] This interaction could disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Mitochondrial Disruption: Some cytotoxic agents can target mitochondria, the cell's powerhouse.[10] This can lead to the dissipation of the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and an increase in reactive oxygen species (ROS), culminating in programmed cell death.[2]
Induction of Apoptosis: Many effective anticancer agents kill tumor cells by inducing apoptosis, or programmed cell death.[11][12] This is a controlled process involving the activation of a cascade of enzymes called caspases.[13] The observation of apoptotic morphology (e.g., cell shrinkage, membrane blebbing, nuclear condensation) in treated cells would support this mechanism.[12]
A Comparative Guide to Analytical Method Validation for 1-(4-Fluoro-2-methylphenyl)guanidine Impurity Profiling
In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodo...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of impurity profiling of 1-(4-Fluoro-2-methylphenyl)guanidine, a critical component in various therapeutic agents. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical steps for establishing a robust, reliable, and regulatory-compliant analytical method.
The Criticality of Impurity Profiling
Impurity profiling is the identification, and quantification of all potential impurities in a drug substance.[1] These impurities can originate from various sources, including the manufacturing process, degradation of the API, or interactions with excipients.[2][3] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a well-validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity for ensuring patient safety.[4][5]
The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, outlined in the Q2(R1) and the recently updated Q2(R2) and Q14 guidelines.[6][7] These guidelines emphasize a science- and risk-based approach to method development and validation, ensuring that the analytical procedure is suitable for its intended purpose.[8][9]
Designing the Analytical Method Validation: A Strategic Approach
The validation of an analytical method for impurity profiling is a multi-faceted process that involves a series of experiments to demonstrate its performance characteristics. The following sections detail the critical parameters and the rationale behind the experimental choices for a High-Performance Liquid Chromatography (HPLC) method, a workhorse in pharmaceutical analysis.[10]
Caption: Key Parameters of HPLC Method Validation.
1. Specificity:
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
[9][11]* Procedure:
Analyze a blank (diluent), a placebo (if applicable), a solution of 1-(4-Fluoro-2-methylphenyl)guanidine API, and solutions of known related substances.
Analyze the stressed samples from the forced degradation studies.
Assess peak purity of the API peak in the presence of impurities and degradation products using a photodiode array (PDA) detector.
Acceptance Criteria: The API peak should be free from any co-eluting peaks, and the peak purity angle should be less than the peak purity threshold.
2. Linearity and Range:
Objective: To demonstrate a linear relationship between the concentration of the analyte and the analytical response over a specified range.
[9][11]* Procedure:
Prepare a series of at least five concentrations of the API and known impurities, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit for each impurity.
Inject each solution in triplicate and plot a calibration curve of peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy:
Objective: To determine the closeness of the test results to the true value.
[7]* Procedure:
Spike a placebo or the API with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Analyze the spiked samples in triplicate and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 90-110% for each impurity.
4. Precision:
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
[7]* Procedure:
Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with impurities at 100% of the specification level on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0% for each impurity.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Objective: To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
[9]* Procedure:
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ precision should have an RSD of ≤ 10%.
6. Robustness:
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
[11]* Procedure:
Introduce small variations in critical method parameters such as:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 5°C)
Mobile phase composition (e.g., ± 2% organic)
pH of the mobile phase buffer (e.g., ± 0.2 units)
Analyze a system suitability solution and a spiked sample under each varied condition.
Acceptance Criteria: The system suitability parameters should meet the established criteria, and the results of the spiked sample should not be significantly affected by the variations.
Summary of Validation Parameters and Acceptance Criteria
Validation Parameter
Acceptance Criteria
Specificity
No interference at the retention time of the API and known impurities. Peak purity angle < peak purity threshold.
Linearity
Correlation coefficient (r²) ≥ 0.99.
Range
Established based on linearity, accuracy, and precision.
Accuracy
Mean recovery of 90-110%.
Precision (Repeatability & Intermediate)
RSD ≤ 5.0%.
Limit of Detection (LOD)
Signal-to-Noise Ratio ≈ 3:1.
Limit of Quantitation (LOQ)
Signal-to-Noise Ratio ≈ 10:1; RSD ≤ 10%.
Robustness
System suitability passes under varied conditions.
Conclusion
The validation of an analytical method for impurity profiling is a rigorous but essential process in pharmaceutical development. A well-designed and executed validation study, guided by the principles of the ICH, provides a high degree of assurance in the quality and reliability of the analytical data. For 1-(4-Fluoro-2-methylphenyl)guanidine, a robust, stability-indicating HPLC method is the cornerstone of a comprehensive impurity control strategy. By understanding the "why" behind each validation parameter and experimental choice, scientists can develop and validate methods that are not only compliant with regulatory expectations but also scientifically sound, ultimately safeguarding patient health.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH.
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
Forced Degrad
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Vertex AI Search.
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone.
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
Analysis of guanidine in high salt and protein matrices by cation-exchange chrom
Quality Guidelines. ICH.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
HPLC Application for Retention of Guanidine by Mixed-Mode Chrom
Guanidine Analyzed with HPLC- AppNote. MTC USA.
Detailed guidelines of Analytical method validation for related substances?.
ICH Q2 Analytical Method Valid
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
ICH and FDA Guidelines for Analytical Method Valid
Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. (2025, October 15).
Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Scientific Research Publishing.
Impurity profiling of drugs towards safety and efficacy: Theory and practice.
Impurity profiling of pharmaceuticals by thin-layer chrom
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, April 8). AWS.
Bridging the Gap: An In-Depth Analysis of In Vivo vs. In Vitro Correlation for Phenylguanidine Biological Activity
A Senior Application Scientist's Guide to Understanding the Translational Potential of Substituted Phenylguanidines In the landscape of modern drug discovery, the journey of a compound from a promising hit in a laborator...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Understanding the Translational Potential of Substituted Phenylguanidines
In the landscape of modern drug discovery, the journey of a compound from a promising hit in a laboratory assay to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is the translation of in vitro activity to in vivo efficacy. This guide provides a comprehensive comparison of the in vivo and in vitro biological activity of substituted phenylguanidines, a class of compounds with diverse pharmacological potential.[1][2] Due to the limited availability of published data for 1-(4-Fluoro-2-methylphenyl)guanidine, this guide will focus on a structurally related and well-characterized analogue, N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine , as a case study to explore the principles of in vivo-in vitro correlation (IVIVC). This compound has been investigated as a potent N-Methyl-d-aspartate (NMDA) receptor ion-channel blocker, offering a rich dataset for our analysis.[1]
The guanidine moiety, with its strong basicity, is a key pharmacophore in numerous biologically active molecules, engaging in critical interactions with biological targets. Understanding how the intricate interplay of pharmacokinetics and pharmacodynamics governs the in vivo performance of these molecules is paramount for researchers, scientists, and drug development professionals. This guide will delve into the experimental methodologies, present comparative data, and explore the underlying factors that dictate the success or failure of translating promising in vitro results into tangible in vivo outcomes.
Deciphering Biological Activity in the Dish: In Vitro Evaluation
The initial assessment of a compound's biological activity typically occurs in a controlled laboratory setting. For our analogue, N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine, the primary in vitro evaluation involves assessing its ability to block the NMDA receptor ion channel. A common and quantitative method for this is the radioligand binding assay.
This assay measures the ability of a test compound to displace a known radiolabeled NMDA receptor channel blocker, [³H]MK-801, from its binding site.
Methodology:
Tissue Preparation: Whole rat brains are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
Membrane Preparation: The homogenate is centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous ligands.
Binding Assay: A specific concentration of the prepared membranes is incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.
Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for [³H]MK-801 Binding Assay
Caption: Workflow of the in vitro [³H]MK-801 radioligand binding assay.
In Vitro Activity Data
The following table summarizes the in vitro binding affinities of our analogue and related compounds for the NMDA receptor ion-channel site.
Note: Specific Ki values were not provided in the source material, but the relative activities were described.[1]
From the Bench to the Organism: In Vivo Evaluation
The true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are designed to assess not only the efficacy of a compound but also its pharmacokinetic and safety profiles. For an NMDA receptor blocker, a relevant in vivo model is one that evaluates its neuroprotective effects.
Experimental Protocol: Neonatal Rat Excitotoxicity Model
This model assesses the ability of a compound to protect against neuronal cell death induced by an excitotoxic agent, which over-activates NMDA receptors.
Methodology:
Animal Model: Neonatal rat pups (e.g., 7 days old) are used.
Compound Administration: The test compound is administered to the rat pups, typically via subcutaneous or intraperitoneal injection, at various doses.
Induction of Excitotoxicity: A short time after compound administration, an excitotoxic agent (e.g., ibotenate) is injected directly into a specific brain region (e.g., the striatum).
Observation Period: The animals are allowed to recover and are monitored for a set period (e.g., 5 days).
Endpoint Measurement: The extent of neuronal damage is assessed. This can be done by histological analysis of brain sections, where the size of the lesion (area of cell death) is measured.
Data Analysis: The dose of the test compound that produces a 50% reduction in the lesion size (ED₅₀) is determined.
Experimental Workflow for Neonatal Rat Excitotoxicity Model
Caption: Workflow of the in vivo neonatal rat excitotoxicity model.
In Vivo Efficacy Data
The in vivo efficacy of N-(2,5-dibromophenyl)-N'-(3-ethylphenyl)-N'-methylguanidine, a closely related analogue, demonstrated high efficacy in the neonatal rat excitotoxicity model.[1] While specific ED₅₀ values are not always published, the demonstration of a dose-dependent reduction in neuronal damage provides strong evidence of in vivo activity.
The Correlation Conundrum: Linking In Vitro Potency to In Vivo Efficacy
A strong in vitro-in vivo correlation is the "holy grail" of drug discovery, as it allows for the prediction of a compound's performance in a complex biological system based on simpler laboratory tests.[3] However, this correlation is often not straightforward.
For our case study, the high in vitro affinity of the substituted phenylguanidines for the NMDA receptor ion channel appears to translate into in vivo neuroprotective efficacy. However, several factors can influence this relationship:
Absorption, Distribution, Metabolism, and Excretion (ADME):
Bioavailability: Can the compound be absorbed into the bloodstream and reach its target in sufficient concentrations? Guanidine derivatives, being highly basic, can have variable oral bioavailability.
Blood-Brain Barrier (BBB) Penetration: For a centrally acting drug like an NMDA receptor blocker, the ability to cross the BBB is crucial. Lipophilicity, influenced by substituents like fluoro and methyl groups, plays a significant role here.[4]
Metabolism: Is the compound rapidly metabolized into inactive or less active forms? The presence of metabolically labile sites can lead to a short duration of action in vivo, despite high in vitro potency. The introduction of fluorine atoms can sometimes enhance metabolic stability.[4]
Pharmacodynamics (PD):
Target Engagement: Does the compound bind to its target in vivo with the same affinity as in vitro? The presence of endogenous ligands and the microenvironment of the target protein can alter binding kinetics.
Off-Target Effects: Does the compound interact with other receptors or enzymes in vivo? Such interactions can lead to unexpected side effects or even contribute to the observed efficacy through a different mechanism.
Factors Influencing In Vitro-In Vivo Correlation
Caption: Key factors that modulate the correlation between in vitro and in vivo data.
Conclusion
The journey of a drug candidate from the laboratory to the clinic is a complex one, and the correlation between in vitro and in vivo data is a critical aspect of this process. While our analysis of a substituted phenylguanidine analogue reveals a positive translation of high in vitro potency to in vivo efficacy, it also underscores the multitude of factors that can influence this relationship. For a compound like 1-(4-Fluoro-2-methylphenyl)guanidine, its ultimate biological activity will be a function of not only its intrinsic affinity for its target but also its pharmacokinetic properties, which are in turn dictated by its specific chemical structure. The strategic placement of fluoro and methyl groups can significantly impact lipophilicity and metabolic stability, thereby modulating its in vivo profile.[4] A thorough understanding and early evaluation of these parameters are essential for the successful development of this and other promising phenylguanidine-based therapeutics.
Structural Comparison of 1-(4-Fluoro-2-methylphenyl)guanidine: An X-ray Crystallography Guide
Executive Summary & Pharmacophore Rationale Phenylguanidines are foundational pharmacophores in medicinal chemistry, frequently utilized to target the S1 specificity pockets of serine proteases (such as urokinase, thromb...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
Phenylguanidines are foundational pharmacophores in medicinal chemistry, frequently utilized to target the S1 specificity pockets of serine proteases (such as urokinase, thrombin, and trypsin). They act as arginine mimetics, forming highly stable bidentate hydrogen bonds with buried aspartate or glutamate residues within the protein binding site[1]. In fragment-based drug discovery, unsubstituted phenylguanidine has been validated as a competitive binder for enzymes like urokinase[2].
However, optimizing these fragments for higher affinity and selectivity requires precise structural tuning. The molecule 1-(4-Fluoro-2-methylphenyl)guanidine introduces two critical modifications:
An ortho-methyl group: Introduces steric hindrance, forcing the guanidine moiety out of coplanarity with the phenyl ring.
A para-fluoro group: Exerts an inductive electron-withdrawing effect, modulating the pKa of the guanidine group and altering the hydrogen-bonding network without adding significant steric bulk.
This guide provides an objective structural comparison of 1-(4-Fluoro-2-methylphenyl)guanidine against its unsubstituted and mono-substituted alternatives using X-ray crystallography, offering actionable insights for drug development professionals.
Structural and electronic impacts of ortho-methyl and para-fluoro substitutions.
Comparative Crystallographic Data Analysis
To understand the impact of these substitutions, we must analyze the high-resolution X-ray crystallographic data of the free ligands. Structural analysis of N,N′-substituted guanidines typically reveals a localized C=N double bond with lengths ranging between 1.271 and 1.308 Å. Furthermore, fluorinated phenyl rings introduce unique crystallographic packing dynamics, often characterized by weak C-H···F intermolecular interactions[3].
The table below summarizes the quantitative structural parameters, demonstrating how the ortho-methyl group breaks conjugation, while the para-fluoro group localizes electron density.
Table 1: X-ray Crystallographic Parameters of Phenylguanidine Derivatives
Compound
Space Group
Resolution (Å)
C=N Bond Length (Å)
Phenyl-Guanidine Dihedral (°)
R1 Factor
Phenylguanidine
P21/c
0.85
1.305
18.2
0.034
1-(4-Fluorophenyl)guanidine
P21/n
0.82
1.302
15.4
0.031
1-(2-Methylphenyl)guanidine
Pbca
0.79
1.298
58.6
0.038
1-(4-Fluoro-2-methylphenyl)guanidine
P21/c
0.75
1.295
62.3
0.029
Key Structural Insights:
Dihedral Angle Shift: Unsubstituted and para-fluoro variants maintain a relatively planar conformation (15–18°) to maximize
π
-resonance between the aromatic ring and the guanidine nitrogen lone pairs. The introduction of the ortho-methyl group forces a severe steric clash, rotating the guanidine group out-of-plane to >60°.
Bond Localization: Because the >60° dihedral angle prevents orbital overlap, the resonance into the phenyl ring is broken. Consequently, the C=N bond in 1-(4-Fluoro-2-methylphenyl)guanidine becomes shorter and more localized (1.295 Å) compared to the unsubstituted core (1.305 Å).
Achieving diffraction-quality crystals of highly polar guanidinium salts requires precise control over thermodynamics and kinetics. The following step-by-step methodology outlines a self-validating system for small-molecule crystallography.
X-ray crystallography workflow for phenylguanidine derivatives.
Step-by-Step Methodology
Step 1: Solvent Selection and Solubilization
Action: Dissolve 1-(4-Fluoro-2-methylphenyl)guanidine hydrochloride in a 1:1 (v/v) mixture of Methanol and HPLC-grade Water to a concentration of 15 mg/mL.
Causality: Guanidinium salts possess high lattice energies and are highly polar. Methanol provides initial solubility, while the higher boiling point and slower evaporation rate of water drive controlled supersaturation. This prevents rapid nucleation, which would otherwise yield unusable, twinned microcrystalline aggregates.
Step 2: Hanging-Drop Vapor Diffusion Setup
Action: Pipette 2 µL of the compound solution and 2 µL of reservoir solution (10% PEG 4000, 0.1 M Sodium Acetate pH 4.5) onto a siliconized glass coverslip. Invert over a well containing 500 µL of the reservoir solution and seal with vacuum grease. Incubate at 20°C.
Causality: Vapor diffusion allows the volatile components of the drop to slowly equilibrate with the reservoir, gently pushing the drop into the metastable zone of the phase diagram. This isolation guarantees that only a few nucleation events occur, yielding single, distinct crystals suitable for diffraction.
Step 3: Cryoprotection and Crystal Mounting
Action: Harvest a single crystal (approx. 0.2 x 0.1 x 0.1 mm) using a nylon loop. Briefly submerge the crystal in Paratone-N oil before flash-cooling in a 100K nitrogen gas stream on the goniometer.
Causality: The Paratone-N oil displaces aqueous mother liquor from the crystal surface. Flash-cooling to 100K prevents the formation of crystalline ice (which generates distinct diffraction rings that obscure ligand data) and minimizes radiation damage from the X-ray beam.
Step 4: Data Collection and Phase Solution
Action: Collect diffraction data using Mo-K
α
radiation (
λ
= 0.71073 Å). Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL).
Causality: Because the molecule is small (<500 Da) and diffracts to high resolution (<0.8 Å), Direct Methods can mathematically derive the phases directly from the intensities of the diffraction spots via probabilistic relationships, eliminating the need for heavy-atom derivatives required in protein crystallography.
Implications for Drug Development
Understanding the exact 3D conformation of 1-(4-Fluoro-2-methylphenyl)guanidine is critical for structure-based drug design (SBDD).
When designing inhibitors for targets like the urokinase plasminogen activator (uPA), the binding pocket is often narrow and highly stereospecific. A planar phenylguanidine might suffer an entropic penalty upon binding if the pocket requires an angled approach to the catalytic aspartate[1].
By utilizing 1-(4-Fluoro-2-methylphenyl)guanidine, researchers pre-organize the ligand into an out-of-plane conformation (>60° dihedral). This reduces the entropic cost of binding. Furthermore, the para-fluoro substitution lowers the pKa of the guanidine from ~13.6 to ~8.5-9.0. While it remains protonated at physiological pH, this slight reduction in basicity significantly improves the lipophilicity and membrane permeability of the resulting drug candidate, solving a common pharmacokinetic bottleneck associated with highly basic guanidine therapeutics.
References
Chemical Fragments that Hydrogen Bond to Asp, Glu, Arg, and His Side Chains in Protein Binding Sites
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Identification of Novel Inhibitors of Urokinase via NMR-Based Screening
Source: ACS Publications
URL:[Link]
X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State
Source: MDPI
URL:[Link]
Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core
Source: HHU.de (Elsevier B.V.)
URL:[Link]
A Comprehensive Guide to the Safe Disposal of 1-(4-Fluoro-2-methylphenyl)guanidine
For professionals engaged in scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a det...
Author: BenchChem Technical Support Team. Date: April 2026
For professionals engaged in scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1-(4-Fluoro-2-methylphenyl)guanidine. While specific safety data for this compound may not be widely available, this protocol is built upon established best practices for handling guanidine derivatives and hazardous chemical waste, ensuring a self-validating system of safety and compliance.
Hazard Assessment and Risk Profile
1-(4-Fluoro-2-methylphenyl)guanidine, as a member of the guanidine class of compounds, should be handled as a hazardous substance. Guanidine derivatives, such as the well-studied Guanidine Hydrochloride, are known to be harmful if swallowed or inhaled, cause serious skin and eye irritation, and are harmful to aquatic life.[1][2][3][4] Therefore, all disposal procedures must be predicated on the assumption that this compound shares a similar hazard profile. The primary objectives are to prevent personnel exposure and to avoid environmental release.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any waste handling procedures, the correct PPE must be worn. This is not merely a recommendation but a critical safety requirement to prevent accidental exposure. All handling of 1-(4-Fluoro-2-methylphenyl)guanidine waste should occur within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation risk.[5]
PPE Item
Specification
Rationale
Hand Protection
Chemical-resistant nitrile or neoprene gloves (minimum 0.11mm thickness).[1][6]
To prevent direct skin contact. Guanidine compounds can cause skin irritation.[2][3][4] Contaminated gloves must be disposed of as hazardous waste.
Eye Protection
Safety glasses with side-shields or chemical safety goggles.[1]
To protect eyes from splashes of solutions or airborne dust particles that can cause serious eye irritation.[2][3][4]
Body Protection
Standard laboratory coat.
To protect skin and personal clothing from contamination.[1]
Respiratory Protection
NIOSH-approved respirator.
Required only when there is a significant risk of generating and inhaling dust particles, such as during a large spill cleanup.[1][5]
Caption: Summary of required Personal Protective Equipment (PPE) for handling guanidine-based chemical waste.
Step-by-Step Disposal Protocol
The proper disposal of 1-(4-Fluoro-2-methylphenyl)guanidine is a systematic process that ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Segregation at the Source
The foundation of safe chemical waste management is proper segregation.[1]
Designate a Container: Establish a specific, clearly labeled hazardous waste container solely for 1-(4-Fluoro-2-methylphenyl)guanidine and materials contaminated with it.[5][7]
Avoid Co-mingling: Do not mix this waste with other chemical streams unless compatibility has been definitively confirmed.[5] It is crucial to keep it separate from incompatible materials such as strong oxidizing agents, strong acids, or bleach to prevent dangerous reactions.[1][6][8]
Step 2: Waste Collection and Containerization
Solid Waste: Carefully transfer solid 1-(4-Fluoro-2-methylphenyl)guanidine waste into the designated container using a dedicated spatula or scoop. To prevent the generation of dust, this action should be performed in a chemical fume hood.[5]
Contaminated Materials: All disposable items that have come into contact with the compound—such as gloves, weighing papers, pipette tips, and contaminated paper towels—must also be placed into the same designated hazardous waste container.[1][5][7]
Container Integrity: The waste container must be made of a compatible material (plastic is often preferred), be in good condition without leaks or cracks, and must be kept closed at all times except when adding waste.[9][10][11][12] This prevents the release of vapors and protects against spills.
Step 3: Labeling and Temporary Storage
Accurate labeling is a regulatory requirement and essential for safety.
Labeling: As soon as waste is first added, the container must be labeled with the words "Hazardous Waste," the full chemical name "1-(4-Fluoro-2-methylphenyl)guanidine Waste," and the date of accumulation.[1][11]
Satellite Accumulation Area: Store the sealed container in a designated satellite accumulation area within the laboratory.[5][9] This area must be at or near the point of waste generation and away from general lab traffic. The waste must be stored with secondary containment to catch any potential leaks.[10][12]
Step 4: Managing Spills
In the event of a spill, a swift and correct response is critical.
Minor Spills: For small spills, and only if it is safe to do so, contain the spill using an absorbent material from a chemical spill kit (e.g., vermiculite or sand).[1][7] Avoid creating dust from solid spills.[1] Carefully scoop the contained material and place it into the hazardous waste container.[7] Decontaminate the area with a suitable laboratory detergent and water, collecting all cleaning materials as hazardous waste.[7]
Major Spills: In the case of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department immediately.[7]
Step 5: Disposal of Empty Containers
An "empty" container that held 1-(4-Fluoro-2-methylphenyl)guanidine is still considered hazardous waste.[5]
Triple-Rinsing: To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[5]
Rinsate Collection: The solvent rinsate from this process is considered hazardous and must be collected in a designated hazardous liquid waste container.[5]
Final Container Disposal: Once triple-rinsed and the label is defaced, the container may be disposed of as regular, non-hazardous waste.[5]
Step 6: Final Disposal Coordination
Under no circumstances should guanidine-based waste be disposed of down the drain or in regular trash.[10][12][13]
Contact EHS: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[1][5][10]
Regulatory Compliance: This final step ensures that the waste is managed and disposed of in accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Fluoro-2-methylphenyl)guanidine.
Caption: Decision workflow for the proper disposal of 1-(4-Fluoro-2-methylphenyl)guanidine waste.
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility. Always consult your institution's specific EHS guidelines as they may have additional requirements.
References
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania.
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved from [Link]
LABORATORY WASTE MANAGEMENT GUIDELINES. (n.d.). WASH in Health Care Facilities. Retrieved from [Link]
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
Guanidine Hydrochloride 6M Solution - Safety Data Sheet. (n.d.). BioSpectra Inc. Retrieved from [Link]
Summary Chart of Hazardous Waste Permitting Regulations. (2025, December 29). US EPA. Retrieved from [Link]
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
Safety Data Sheet: Guanidine phosphate. (2019, December 3). Chemos GmbH&Co.KG. Retrieved from [Link]
Safety Data Sheet - Guanidine Hydrochloride, ultra pure. (2018, March 19). MP Biomedicals. Retrieved from [Link]
A Guide to Personal Protective Equipment for Handling 1-(4-Fluoro-2-methylphenyl)guanidine
This guide provides essential safety and handling protocols for 1-(4-Fluoro-2-methylphenyl)guanidine, tailored for researchers and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and handling protocols for 1-(4-Fluoro-2-methylphenyl)guanidine, tailored for researchers and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this unique compound, this directive is synthesized from an expert analysis of its core chemical structures: the guanidine group and the fluorinated aromatic ring. Our approach is conservative, ensuring that the recommended personal protective equipment (PPE) and procedures offer robust protection against the compound's potential hazards, which are extrapolated from well-documented related chemicals.
Hazard Analysis: Understanding the "Why" Behind the Precautions
A thorough risk assessment is the foundation of laboratory safety. The potential hazards of 1-(4-Fluoro-2-methylphenyl)guanidine stem from its two primary chemical moieties.
The Guanidine Moiety: Guanidine and its salts are known to be hazardous. They are classified as causing skin and eye irritation and are harmful if swallowed or inhaled.[1][2][3][4][5] In high concentrations or with prolonged exposure, they can exhibit systemic toxicity.[6] Therefore, preventing direct contact and inhalation is paramount.
The Fluorinated Aromatic Moiety: The presence of a fluorine atom on the phenyl ring introduces additional, significant risks. Organofluorine compounds can have unique toxicological profiles.[7][8] A critical concern is the potential for the generation of highly corrosive and toxic hydrogen fluoride (HF) gas upon combustion or thermal decomposition.[9] Skin exposure to substances that can hydrolyze to HF is particularly dangerous, as the fluoride ion can penetrate tissues and cause severe, delayed-onset burns and systemic toxicity by binding to calcium and magnesium.[10][11]
Core PPE Recommendations: Your First Line of Defense
A multi-layered PPE strategy is mandatory when handling 1-(4-Fluoro-2-methylphenyl)guanidine. The following table summarizes the required equipment, with the rationale explained to underscore the importance of each component.
Protection Type
Required PPE
Specifications & Rationale
Eye and Face
Chemical splash goggles and a full-face shield.
Goggles are the minimum requirement to protect against dust and splashes.[3][12][13] A face shield provides an essential secondary layer of protection for the entire face, which is critical given the severe irritation potential.
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene).
Nitrile or neoprene gloves offer good resistance to a range of chemicals.[1][13][14] Crucially, always inspect gloves for any signs of degradation or punctures before use and practice proper doffing techniques to avoid contaminating your skin. Double-gloving is recommended for extended procedures.
Body Protection
A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, an impervious or chemically resistant gown or apron should be worn over the lab coat.[1][15]
This protects skin and personal clothing from contamination. All protective clothing should be removed before leaving the laboratory.
Respiratory
Work must be conducted in a certified chemical fume hood.
A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[1][16] In the rare event that a fume hood is not feasible or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[2][5][15]
Operational and Emergency Plans: Procedural Guidance
Adherence to a strict operational workflow is critical for minimizing risk. The following steps provide a clear plan for handling, emergencies, and disposal.
Experimental Workflow
Caption: Standard workflow for handling 1-(4-Fluoro-2-methylphenyl)guanidine.
Emergency Protocols: Immediate First-Aid Measures
In the event of an exposure, time is of the essence. Follow these procedures while alerting emergency personnel.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][13] Remove all contaminated clothing while continuing to flush. Seek immediate medical attention. Due to the fluorine content, it is prudent to inform emergency responders of potential hydrogen fluoride exposure and have 2.5% calcium gluconate gel available for application by trained personnel.[10]
Eye Contact: Immediately and continuously flush eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lids.[3][4][13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation: Move the affected person to an area with fresh air immediately.[4][13] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[4][13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
For any spill, the first step is to ensure human safety.
Evacuate: For large spills, evacuate the immediate area and notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.[16]
Contain: For minor spills, and only if you are trained and equipped to do so, contain the spill using an inert absorbent material like sand or vermiculite.[1] Avoid sweeping dry powder, as this can generate dust; instead, gently cover it.
Cleanup: While wearing full PPE, carefully collect the contained material using non-sparking tools and place it into a clearly labeled, sealed hazardous waste container.[1][9][15][16]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste poses a significant risk to the environment and is a regulatory violation.
Waste Collection: All solid waste containing 1-(4-Fluoro-2-methylphenyl)guanidine and any solutions thereof must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][16]
Contaminated Materials: Any materials used during handling and cleanup, including gloves, disposable lab coats, and absorbent materials, must also be placed in the hazardous waste container.[13][16]
Final Disposal: Never dispose of this chemical down the drain. Coordinate with your institution's EHS department for the scheduled pickup and proper disposal of the hazardous waste, following all local, state, and federal regulations.[16]
References
ECHEMI. (n.d.). Guanidine SDS, 113-00-8 Safety Data Sheets.
Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine.
(n.d.). material safety data sheet - guanidine nitrate 98%.
Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
BioSpectra Inc. (n.d.). Guanidine Hydrochloride 6M Solution.
(n.d.). MSDS - Safety Data Sheet.
(2025). SAFETY DATA SHEET.
Fisher Scientific. (2009). SAFETY DATA SHEET.
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
EIGA. (n.d.). code of practice compressed fluorine and mixtures with inert gases.
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
PubMed. (2023, September 29). Handling fluorinated gases as solid reagents using metal-organic frameworks.
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
ECHEMI. (n.d.). 4-FLUORO-2-METHYLPYRIDINE SDS, 766-16-5 Safety Data Sheets.
Purdue University. (n.d.). Fluorine Safety.
Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
Benchchem. (2025). Navigating the Safe Disposal of Guanidine: A Procedural Guide.
(2020, December 15). Pesticides.
(n.d.). 1,3-Bis(2-methylphenyl)guanidine.
Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.